molecular formula C81H159N13O36 B15340964 Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Cat. No.: B15340964
M. Wt: 1891.2 g/mol
InChI Key: WMUCZSRJSDMEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a useful research compound. Its molecular formula is C81H159N13O36 and its molecular weight is 1891.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C81H159N13O36

Molecular Weight

1891.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide

InChI

InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97)

InChI Key

WMUCZSRJSDMEGU-UHFFFAOYSA-N

Canonical SMILES

C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, a trivalent azide-terminated molecule, and its closely related derivatives. Due to the highly specific and likely non-commercially standard nature of "Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine," this document focuses on its nearest structural and functional analogs for which public data is available. The principles, properties, and experimental methodologies discussed herein are directly applicable to understanding and utilizing such multi-arm azide-functionalized PEG linkers in various research and development applications.

Core Structure and Chemical Properties

Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine is a branched molecule built upon a central tertiary amine core. Three polyethylene (B3416737) glycol (PEG) arms extend from this core, each terminated with a reactive azide (B81097) group. These azide groups are pivotal for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which enable efficient and specific conjugation to alkyne-modified molecules.

The PEG linkers contribute significantly to the molecule's properties, enhancing solubility in aqueous and organic solvents and reducing steric hindrance around the reactive azide termini. The overall structure is designed to allow for the multivalent display of conjugated moieties, which can lead to enhanced binding avidity and other favorable biological interactions.

Table 1: Physicochemical Properties of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine

PropertyValueSource
Molecular Formula C18H36N10O6N/A
Molecular Weight 492.54 g/mol N/A
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in water, DMSO, DMF, and most common organic solventsN/A
Purity Typically >95% (as determined by NMR and HPLC)N/A
Storage Recommended storage at -20°C, protected from lightN/A

Note: The properties listed are for the close analog Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, as specific data for "this compound" is not publicly available.

Key Applications in Research and Drug Development

The unique trivalent structure of these azide-terminated PEG linkers makes them valuable tools in a variety of applications:

  • Bioconjugation: The three azide groups can be conjugated to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and antibodies. This allows for the creation of well-defined, multi-functional bioconjugates.

  • Drug Delivery: These molecules can serve as scaffolds for the development of drug delivery systems. The multivalent nature allows for the attachment of multiple drug molecules, targeting ligands, and imaging agents to a single construct, potentially improving therapeutic efficacy and pharmacokinetics.

  • Materials Science: In materials science, they are used to functionalize surfaces and nanoparticles, creating materials with tailored biological or chemical properties. The trivalent structure can enhance surface density and create specific spatial arrangements of conjugated molecules.

  • Diagnostics: The ability to attach multiple reporter molecules (e.g., fluorophores, biotin) makes these linkers useful for the development of sensitive diagnostic assays and probes.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-containing molecule to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine.

Materials:

  • Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • DMSO or other suitable organic solvent

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in DMSO to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in a compatible solvent to a desired concentration.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in a suitable buffer. A slight molar excess of the azide compound may be used to ensure complete reaction of the alkyne.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to temperature.

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Purification:

    • The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalysts.

Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the bioconjugation of an alkyne-modified protein with the trivalent azide linker.

G cluster_prep 1. Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis A Alkyne-Modified Protein Solution D Combine Reactants & Catalysts A->D B Tris-Azide Linker Stock Solution B->D C CuSO4, Na-Ascorbate, THPTA Stock Solutions C->D E Incubate at RT (1-4 hours) D->E Initiate Reaction F Size-Exclusion Chromatography (SEC) E->F G Collect Fractions F->G H SDS-PAGE G->H I Mass Spectrometry G->I J Functional Assay G->J K Purified Trivalent Protein Conjugate G->K

Caption: Workflow for protein bioconjugation using a trivalent azide linker.

Logical Relationships in Multivalent Interactions

The use of a trivalent linker introduces the concept of avidity, where the overall binding strength of the multivalent conjugate to a target is greater than the sum of the individual binding affinities. This is a critical advantage in many biological applications.

G cluster_components Molecular Components cluster_interaction Binding Interaction cluster_outcome Biological Outcome A Trivalent Azide Linker Core D Multivalent Binding A->D B Conjugated Ligands (e.g., Peptides) B->D C Target Receptors on Cell Surface C->D E Increased Avidity (Enhanced Binding Strength) D->E F Receptor Clustering D->F G Downstream Signal Activation/Inhibition F->G

Caption: Logical flow of multivalent binding and its biological consequences.

Conclusion

Tris(azide-PEG)-based linkers are versatile and powerful tools for creating complex, multivalent molecular constructs. Their well-defined structure, combined with the efficiency of click chemistry, provides a robust platform for advancing research in bioconjugation, drug delivery, and diagnostics. While the exact molecule "this compound" may represent a custom synthesis, the principles and protocols outlined in this guide for its close analogs are directly transferable, offering a solid foundation for its application in the laboratory. Researchers are encouraged to adapt the provided methodologies to their specific molecular contexts and experimental goals.

An In-depth Technical Guide to the Synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched PEG linker with three terminal azide (B81097) groups crucial for various bioconjugation and drug delivery applications. The azide functionalities allow for efficient modification via "Click Chemistry," a powerful tool for attaching these linkers to biomolecules and nanoparticles.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the Trifunctional Amine Core: Preparation of the central branched amine, tris(2-(2-aminoethoxy)ethyl)amine.

  • Synthesis of the Azide-PEG10-Carboxylic Acid Arm: Functionalization of a PEG10 molecule to have a terminal azide group and a terminal carboxylic acid group.

  • Coupling of the Core and Arms: Formation of stable amide bonds between the trifunctional amine core and three equivalents of the Azide-PEG10-Carboxylic acid.

This guide will provide detailed experimental protocols for each of these key stages, drawing from established chemical principles and analogous reactions reported in the scientific literature.

Logical Workflow for the Synthesis:

Synthesis_Workflow cluster_core Core Synthesis cluster_arm Arm Synthesis cluster_coupling Final Coupling A Tris(2-(2-hydroxyethoxy)ethyl)amine B Tris(2-(2-chloroethoxy)ethyl)amine A->B Chlorination C Tris(2-(2-azidoethoxy)ethyl)amine B->C Azidation D Tris(2-(2-aminoethoxy)ethyl)amine (Core) C->D Reduction H This compound D->H Coupling Amide Coupling D->Coupling E HO-PEG10-OH F N3-PEG10-OH E->F Mono-azidation G N3-PEG10-COOH (Arm) F->G Oxidation G->H G->Coupling Coupling->H

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Trifunctional Amine Core: Tris(2-(2-aminoethoxy)ethyl)amine

This synthesis is a three-step process starting from the commercially available tris(2-(2-hydroxyethoxy)ethyl)amine. The hydroxyl groups are first converted to a good leaving group (e.g., chloride), followed by nucleophilic substitution with azide, and finally reduction to the desired primary amines.

Step 1: Synthesis of Tris(2-(2-chloroethoxy)ethyl)amine

  • Reaction: Tris(2-(2-hydroxyethoxy)ethyl)amine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), in an appropriate solvent.

  • Detailed Protocol:

    • To a solution of tris(2-(2-hydroxyethoxy)ethyl)amine (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon), slowly add thionyl chloride (3.3 equivalents) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Tris(2-(2-azidoethoxy)ethyl)amine

  • Reaction: The chlorinated intermediate is treated with sodium azide (NaN₃) to introduce the azide groups via nucleophilic substitution.

  • Detailed Protocol:

    • Dissolve tris(2-(2-chloroethoxy)ethyl)amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium azide (3.5 equivalents) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC or infrared (IR) spectroscopy (disappearance of the C-Cl stretch and appearance of the characteristic azide stretch at ~2100 cm⁻¹).

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (B1210297) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of Tris(2-(2-aminoethoxy)ethyl)amine

  • Reaction: The tri-azide compound is reduced to the corresponding tri-amine. A common method for this transformation is the Staudinger reduction using triphenylphosphine (B44618) (PPh₃) followed by hydrolysis, or catalytic hydrogenation.

  • Detailed Protocol (Staudinger Reduction):

    • Dissolve tris(2-(2-azidoethoxy)ethyl)amine (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.

    • Add triphenylphosphine (3.3 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the azide peak).

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with an organic solvent to remove triphenylphosphine oxide.

    • The aqueous layer containing the desired amine hydrochloride can be basified with a suitable base (e.g., NaOH) and the free amine extracted with an organic solvent.

    • Dry the organic extracts, filter, and concentrate to obtain the final trifunctional amine core.

Synthesis of Azide-PEG10-Carboxylic Acid

This synthesis starts with a commercially available polyethylene (B3416737) glycol with ten repeating units (PEG10) that has a hydroxyl group at one end and a protected carboxylic acid at the other.

Step 1: Azidation of the Terminal Hydroxyl Group

  • Reaction: The terminal hydroxyl group is first converted to a better leaving group, such as a mesylate or tosylate, followed by substitution with sodium azide.

  • Detailed Protocol:

    • Dissolve the mono-protected HO-PEG10-COOH (1 equivalent) in anhydrous DCM.

    • Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 equivalents).

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the mesylated PEG.

    • Dissolve the mesylated PEG in DMF, add sodium azide (3 equivalents), and heat to 80-100 °C for 12-24 hours.

    • Work up the reaction as described in section 2.1, Step 2.

Step 2: Deprotection of the Carboxylic Acid

  • Reaction: The protecting group on the carboxylic acid is removed under appropriate conditions (e.g., acid or base hydrolysis, depending on the protecting group).

  • Detailed Protocol (for a t-butyl ester):

    • Dissolve the azide-PEG10-COOtBu in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude Azide-PEG10-Carboxylic acid can be purified by preparative HPLC or used directly in the next step after ensuring complete removal of TFA.

Synthesis Pathway for Azide-PEG10-COOH:

PEG_Arm_Synthesis A HO-PEG10-COOR B MsO-PEG10-COOR A->B Mesylation C N3-PEG10-COOR B->C Azidation D N3-PEG10-COOH C->D Deprotection

Caption: Synthetic route to Azide-PEG10-Carboxylic Acid.

Coupling of Tris(2-(2-aminoethoxy)ethyl)amine with Azide-PEG10-Carboxylic Acid
  • Reaction: The final step involves the formation of amide bonds between the primary amine groups of the core molecule and the carboxylic acid groups of the PEG arms. This is typically achieved using a peptide coupling agent.

  • Detailed Protocol (using HATU):

    • Dissolve Azide-PEG10-Carboxylic acid (3.3 equivalents) in anhydrous DMF.

    • Add HATU (3.3 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6.6 equivalents).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve tris(2-(2-aminoethoxy)ethyl)amine (1 equivalent) in anhydrous DMF.

    • Slowly add the activated PEG solution to the amine solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the solvent is removed under high vacuum.

    • The final product, this compound, is purified by preparative reverse-phase HPLC.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Stoichiometry for Core Synthesis

StepStarting MaterialReagent 1Reagent 2Molar Ratio (SM:R1:R2)Typical Yield (%)
1Tris(2-(2-hydroxyethoxy)ethyl)amineThionyl Chloride-1 : 3.380-90
2Tris(2-(2-chloroethoxy)ethyl)amineSodium Azide-1 : 3.5>90
3Tris(2-(2-azidoethoxy)ethyl)amineTriphenylphosphineWater1 : 3.3 : excess70-85

Table 2: Reagents and Stoichiometry for PEG Arm Synthesis

StepStarting MaterialReagent 1Reagent 2Molar Ratio (SM:R1:R2)Typical Yield (%)
1aHO-PEG10-COORMethanesulfonyl ChlorideTriethylamine1 : 1.2 : 1.5>95
1bMsO-PEG10-COORSodium Azide-1 : 3>90
2N3-PEG10-COOtBuTrifluoroacetic Acid-1 : excess>95

Table 3: Reagents and Stoichiometry for Final Coupling

Starting Material 1 (Core)Starting Material 2 (Arm)Coupling AgentBaseMolar Ratio (Core:Arm:Agent:Base)Typical Yield (%)
Tris(2-(2-aminoethoxy)ethyl)amineAzide-PEG10-COOHHATUDIPEA1 : 3.3 : 3.3 : 6.660-75

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following these detailed protocols, researchers and drug development professionals can reliably produce this important trifunctional PEG linker for their specific applications. Careful monitoring of each reaction step and appropriate purification techniques are essential to obtain the final product with high purity. The provided quantitative data serves as a useful reference for planning and executing the synthesis.

In-Depth Technical Guide: Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and therapeutic development. This document details its physicochemical properties, outlines a general synthetic approach, provides experimental protocols for its application, and illustrates a key workflow in the development of Antibody-Drug Conjugates (ADCs).

Core Molecular Data

This compound is a branched PEG linker featuring three terminal azide (B81097) (N₃) groups. These azide moieties are pivotal for covalent attachment to alkyne-containing molecules via "Click Chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] The structure of this linker is designed to enhance the solubility and in vivo stability of conjugated biomolecules.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference(s)
Molecular Weight 1891.2 g/mol [1][2][3][4]
Chemical Formula C₈₁H₁₅₉N₁₃O₃₆[2][3]
CAS Number 2375600-60-3[2][3]
Purity >95%[2][4]
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents

Synthesis Overview

A generalized synthetic workflow is as follows:

  • Synthesis of Azide-PEG10-NHCO-ethyloxyethyl Arm: This begins with the functionalization of a PEG10 molecule to introduce a carboxylic acid at one terminus and an azide at the other. The carboxylic acid is then activated (e.g., as an NHS ester) for subsequent amidation.

  • Coupling to a Central Core: The activated azide-PEG arms are reacted with a trifunctional amine core, such as tris(2-aminoethyl)amine, in a suitable solvent with base to facilitate the formation of stable amide bonds.

  • Purification: The final product is purified using chromatographic techniques, such as size-exclusion or reversed-phase chromatography, to remove unreacted starting materials and byproducts.

Experimental Protocols: Application in Bioconjugation

The terminal azide groups of this compound are primarily utilized in azide-alkyne cycloaddition reactions. The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the trifunctional azide linker to an alkyne-modified protein, such as an antibody.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution

  • Degassed reaction buffer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide linker, CuSO₄, sodium ascorbate, and the ligand in a suitable solvent (e.g., DMSO or water).

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified protein with a 5-10 fold molar excess of the this compound.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the chelating ligand solution.

  • Reaction Initiation: Add the catalyst premix to the protein-linker solution. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Upon completion, remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[7][8][9][][11]

Materials:

  • Azide-modified biomolecule (e.g., a protein labeled with the trifunctional azide linker)

  • A strained alkyne-containing molecule (e.g., DBCO, BCN) conjugated to a payload (e.g., a fluorescent dye, drug molecule).

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Combine the azide-modified biomolecule with a 2-5 fold molar excess of the strained alkyne-payload conjugate in the reaction buffer.

  • Incubation: Incubate the reaction mixture at a suitable temperature (typically room temperature or 37°C) for 2-12 hours.

  • Monitoring and Purification: Monitor the reaction progress by an appropriate analytical method. Purify the final conjugate using standard biochemical techniques to remove unreacted starting materials.

Application Workflow: Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool for the development of ADCs, where it can be used to attach multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).[12][13] The following diagram illustrates a general workflow for the synthesis of an ADC using this trifunctional linker via a CuAAC reaction.

ADC_Synthesis_Workflow cluster_0 Antibody Modification cluster_1 Linker-Payload Conjugation cluster_2 Click Chemistry Conjugation cluster_3 Purification & Characterization mAb Monoclonal Antibody (mAb) alkyne_mod Introduce Alkyne Groups mAb->alkyne_mod Chemical or Enzymatic Modification alkyne_mAb Alkyne-modified mAb alkyne_mod->alkyne_mAb click_reaction CuAAC Reaction alkyne_mAb->click_reaction Reactant 1 linker This compound linker_drug Linker-Drug Conjugate drug Cytotoxic Drug drug->linker_drug Amide Coupling linker_drug->click_reaction Reactant 2 ADC Antibody-Drug Conjugate (ADC) click_reaction->ADC purification Purification (e.g., SEC) ADC->purification characterization Characterization (e.g., MS, HPLC) purification->characterization

Caption: Workflow for ADC synthesis using a trifunctional azide linker.

Signaling Pathway Modulation: A Conceptual Framework

While a specific signaling pathway targeted by a conjugate made with this compound is dependent on the antibody and the cytotoxic payload, the general mechanism of action for an ADC is well-understood. The following diagram illustrates the conceptual signaling pathway of an ADC targeting a cancer cell.

ADC_Signaling_Pathway cluster_cell Target Cancer Cell receptor Target Antigen (e.g., HER2) internalization Internalization (Endocytosis) receptor->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release dna_damage DNA Damage drug_release->dna_damage apoptosis Apoptosis dna_damage->apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->receptor Binding

Caption: Conceptual signaling pathway of an ADC in a target cancer cell.

References

An In-depth Technical Guide to CAS Number 2375600-60-3: A Branched PEG Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 2375600-60-3, chemically identified as Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine. This trifunctional polyethylene (B3416737) glycol (PEG) linker is a critical reagent in the field of bioconjugation and drug delivery, primarily utilized for its ability to participate in "click chemistry" reactions. This document details its properties, a general synthetic strategy, and experimental protocols for its application, aimed at professionals in research and drug development.

Core Properties and Specifications

This compound is a branched PEG derivative featuring three terminal azide (B81097) (-N₃) groups. These azide functionalities are key to its utility, enabling covalent conjugation to molecules containing alkyne groups through a highly efficient and specific reaction known as azide-alkyne cycloaddition, or "click chemistry".[1] The long polyethylene glycol (PEG10) chains enhance solubility and can reduce the immunogenicity of the conjugated biomolecule.[2]

Physicochemical Data
PropertyValueReference
CAS Number 2375600-60-3N/A
Chemical Name This compound[3][4][5]
Molecular Formula C₈₁H₁₅₉N₁₃O₃₆[5]
Molecular Weight 1891.2 g/mol [5]
Appearance White to off-white solidTypical for high molecular weight PEGs
Purity >96%[5]
Storage Conditions -20°C, desiccated, protected from lightVendor recommendation
Spectroscopic Data

While specific spectra are proprietary to manufacturers, the structural confirmation of similar azide-terminated PEG molecules is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

  • ¹H-NMR: The proton NMR spectrum would show characteristic peaks for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the azide and amide functionalities would also be present.

  • ¹³C-NMR: The carbon spectrum of similar azide-functionalized PEGs shows a characteristic peak for the carbon atom directly attached to the azide group at approximately 50.6 ppm.[6]

  • FTIR: A distinct peak corresponding to the azide group's asymmetric stretching vibration is typically observed around 2100 cm⁻¹.[6]

Synthesis of Multi-Arm Azide-Functionalized PEG Linkers

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general and efficient strategy for the synthesis of multi-arm PEG stars involves a combination of epoxide ring-opening and azide-alkyne click reactions.[7] This allows for the stepwise addition of PEG arms to a central core.

A plausible synthetic approach for a tri-functional PEG-azide would start from a central core molecule with three reactive sites, for example, a triol. The synthesis would proceed through the following key steps:

  • PEGylation: The core molecule is reacted with multiple equivalents of an activated PEG chain (e.g., PEG-tosylate) to attach the PEG arms.

  • Functional Group Transformation: The terminal hydroxyl groups of the PEG arms are converted to a leaving group, such as a tosylate or mesylate.

  • Azidation: The terminal leaving groups are displaced by an azide group through nucleophilic substitution using a reagent like sodium azide (NaN₃).

G cluster_synthesis General Synthetic Workflow Core Trifunctional Core (e.g., Triol) PEGylation PEGylation (e.g., with PEG-Tosylate) Core->PEGylation Intermediate1 Core-(PEG-OH)₃ PEGylation->Intermediate1 Activation Activation (e.g., Tosylation) Intermediate1->Activation Intermediate2 Core-(PEG-OTs)₃ Activation->Intermediate2 Azidation Azidation (with NaN₃) Intermediate2->Azidation FinalProduct Core-(PEG-N₃)₃ (CAS 2375600-60-3) Azidation->FinalProduct

A generalized synthetic pathway for a tri-arm PEG-azide linker.

Application in Bioconjugation: Click Chemistry

The primary application of this compound is in bioconjugation via azide-alkyne "click" chemistry. This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes.[2] There are two main types of azide-alkyne click chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry and involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide, forming a stable triazole linkage.[1]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of the reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts with an azide without the need for a catalyst. This is particularly useful for in vivo applications where the toxicity of copper is a concern.

The trifunctional nature of this linker allows for the simultaneous conjugation of up to three alkyne-modified molecules, making it ideal for creating multivalent constructs, such as antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio, or for cross-linking applications in hydrogel formation.[8]

G cluster_workflow Bioconjugation Workflow Linker This compound (CAS 2375600-60-3) Reaction Click Chemistry Reaction (CuAAC or SPAAC) Linker->Reaction MoleculeA Alkyne-Modified Molecule A (e.g., Drug, Dye) MoleculeA->Reaction MoleculeB Alkyne-Modified Molecule B (e.g., Targeting Ligand) MoleculeB->Reaction MoleculeC Alkyne-Modified Molecule C (e.g., Imaging Agent) MoleculeC->Reaction Conjugate Multivalent Bioconjugate Reaction->Conjugate

Workflow for creating a multivalent bioconjugate using the tri-azide linker.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-modified molecule to this compound using a copper(I)-catalyzed reaction. This protocol should be optimized for specific molecules and applications.

Materials and Reagents
  • This compound

  • Alkyne-modified molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for dissolving reagents (e.g., DMSO, water)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure
  • Preparation of Stock Solutions:

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the alkyne-modified molecule in a compatible solvent.

    • Prepare fresh stock solutions of:

      • 100 mM CuSO₄ in water.

      • 300 mM sodium ascorbate in water.

      • 100 mM THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess of the this compound solution. The exact molar ratio will depend on the desired degree of labeling and should be optimized.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature with gentle shaking.

    • Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess reagents and catalyst.

    • For protein conjugates, this can be achieved by size-exclusion chromatography or dialysis.

    • For small molecule conjugates, purification may be performed using reverse-phase HPLC.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry, UV-Vis spectroscopy (if one of the components has a chromophore), or gel electrophoresis.

This technical guide provides a foundational understanding of the properties and applications of CAS number 2375600-60-3. For specific applications, further optimization of the described protocols is recommended.

References

An In-depth Technical Guide to Branched Azide PEG Linkers for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of branched azide (B81097) polyethylene (B3416737) glycol (PEG) linkers and their application in click chemistry for bioconjugation and drug development. We will delve into the synthesis, experimental protocols, and comparative data to equip researchers with the knowledge to effectively utilize these versatile molecules.

Introduction to Branched Azide PEG Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation, enhancing the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] Branched PEG linkers, featuring multiple PEG arms extending from a central core, offer distinct advantages over their linear counterparts.[2][3] These benefits include a higher payload capacity for multivalent conjugation, superior shielding effects leading to increased in vivo circulation time, and an enhanced ability to improve the solubility of hydrophobic drugs.[2][3]

The incorporation of azide (N₃) functionalities onto these branched PEG structures makes them ideal substrates for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[4][5] The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][] These reactions enable the precise and stable ligation of branched PEG linkers to biomolecules and therapeutic payloads, with significant applications in the development of advanced therapeutics like antibody-drug conjugates (ADCs).[7][8]

Synthesis of Branched Azide PEG Linkers

The synthesis of multi-arm or branched azide-terminated PEG linkers can be achieved through a variety of chemical strategies. A common approach involves the modification of a multi-arm PEG polyol.

A typical synthetic route involves a two-step process:

  • Mesylation of Hydroxyl Termini: The hydroxyl end-groups of a multi-arm PEG are converted into mesylates.[9]

  • Azidation: The mesylate groups are then displaced by an azide nucleophile, such as sodium azide (NaN₃), to yield the final multi-arm PEG azide.[9]

An alternative method involves the conversion of the hydroxyl groups to chlorides using thionyl chloride, followed by reaction with ammonia (B1221849) to produce multi-arm PEG amines, which can then be further functionalized to introduce azide groups.[10] High-purity homo-arm and mikto-arm (with arms of different lengths or functionalities) PEG stars can also be synthesized using a combination of epoxide ring-opening and azide-alkyne click reactions for iterative arm addition.[11]

Click Chemistry with Branched Azide PEG Linkers

The azide groups on branched PEG linkers serve as handles for conjugation to alkyne-containing molecules via click chemistry. The two primary methods, CuAAC and SPAAC, offer distinct advantages and are chosen based on the specific application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[4][12]

Key Features of CuAAC:

  • High Reaction Rates: The copper catalyst significantly accelerates the reaction.[13]

  • High Yields: The reaction is known for its quantitative yields under optimized conditions.[14]

  • Biocompatibility Concerns: The cytotoxicity of the copper catalyst can be a limitation for in vivo applications or with sensitive biomolecules.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity of CuAAC, SPAAC was developed as a copper-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[]

Key Features of SPAAC:

  • Bioorthogonality: The absence of a metal catalyst makes it ideal for use in living systems.[]

  • High Selectivity: The reaction is highly specific between the azide and the strained alkyne.[16]

  • Slower Kinetics: Reaction rates are generally slower compared to CuAAC.[17]

Quantitative Data and Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data comparing the two methods.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹[17]10⁻³ to 1 M⁻¹s⁻¹[13]CuAAC is significantly faster.
Catalyst Requirement Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[18]None (driven by ring strain of the cyclooctyne)[]SPAAC is metal-free, enhancing biocompatibility.
Biocompatibility Limited by copper cytotoxicity, which can generate reactive oxygen species.[19]High, suitable for in vivo and live-cell applications.[]SPAAC is the preferred method for applications in living systems.
Side Reactions Potential for oxidative damage to biomolecules by copper-generated ROS.[19]Some cyclooctynes can exhibit off-target reactivity with thiols.[19]Careful selection of reagents is crucial for both methods to minimize side reactions.
Cost of Reagents Generally less expensive (terminal alkynes, copper salts).[19]Strained cyclooctynes can be more expensive to synthesize or purchase.[19]CuAAC can be more cost-effective for in vitro applications.

Table 1: Quantitative Comparison of CuAAC and SPAAC for Bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of branched azide PEG linkers in click chemistry. Below are generalized protocols for CuAAC and SPAAC reactions with proteins.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Branched Azide PEG Linker to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Branched Azide PEG Linker.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water).[18]

  • Ligand stock solution (e.g., THPTA, 200 mM in water) to stabilize the Cu(I) catalyst.[18]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[18]

  • DMSO or DMF for dissolving the branched azide PEG linker if it has poor aqueous solubility.

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of the catalyst components.

  • Reaction Setup: a. In a reaction tube, combine the alkyne-modified protein with the branched azide PEG linker. A molar excess of the PEG linker is typically used. b. Add the ligand solution to the reaction mixture. c. Add the sodium ascorbate solution. d. Initiate the reaction by adding the CuSO₄ solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[18]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Upon completion, remove the excess PEG linker and catalyst components using size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[][21]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Branched Azide PEG Linker to a DBCO-Modified Protein

Materials:

  • DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Branched Azide PEG Linker.

  • Anhydrous DMSO or DMF for preparing a stock solution of the branched azide PEG linker.

Procedure:

  • Reagent Preparation: a. Ensure the DBCO-modified protein is purified and in a suitable buffer. b. Prepare a stock solution of the branched azide PEG linker in anhydrous DMSO or DMF.

  • Reaction Setup: a. In a suitable reaction vessel, add the solution of the DBCO-modified protein. b. Add the stock solution of the branched azide PEG linker. A molar excess of the azide linker (e.g., 5-20 fold) is typically used.[22] The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.[22]

  • Incubation: Gently mix the reaction components and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.[16]

  • Reaction Monitoring: Monitor the reaction progress by SDS-PAGE, observing a band shift for the conjugated protein, or by mass spectrometry to confirm the increase in molecular weight.[16]

  • Purification: Purify the conjugated protein from excess unreacted linker and byproducts using size-exclusion chromatography or dialysis.[22]

Visualization of Workflows

Diagrams created using Graphviz (DOT language) illustrate key workflows involving branched azide PEG linkers.

ADC_Synthesis_Workflow cluster_modification Antibody Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization Ab Antibody Mod_Ab Alkyne- or DBCO- Modified Antibody Ab->Mod_Ab Site-specific Modification ADC_crude Crude ADC Mod_Ab->ADC_crude CuAAC or SPAAC Branched_PEG Branched Azide PEG Linker Linker_Payload Linker-Payload Construct Branched_PEG->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC_crude Purified_ADC Purified ADC ADC_crude->Purified_ADC SEC, IEX, HIC

Workflow for Antibody-Drug Conjugate (ADC) synthesis.

CuAAC_vs_SPAAC cluster_c CuAAC cluster_s SPAAC cluster_comp Comparison c_reactants Azide + Terminal Alkyne c_catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) c_reactants->c_catalyst c_product 1,4-Triazole c_catalyst->c_product s_reactants Azide + Strained Alkyne (e.g., DBCO, BCN) s_product Triazole s_reactants->s_product No Catalyst Speed Speed: CuAAC > SPAAC Biocompatibility Biocompatibility: SPAAC > CuAAC

Comparison of CuAAC and SPAAC reaction schemes.

Characterization and Purification of Conjugates

Following conjugation, it is essential to thoroughly characterize the product and purify it from unreacted components.

Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[16]

  • Size-Exclusion Chromatography (SEC): To separate the conjugate from unreacted protein and excess linker, and to assess aggregation.[]

  • Mass Spectrometry (e.g., ESI-MS): To confirm the identity and determine the degree of labeling of the final conjugate.[16]

  • Ion-Exchange Chromatography (IEX): Can be used to separate positional isomers of the conjugate.[]

  • Hydrophobic Interaction Chromatography (HIC): Useful for purifying ADCs and separating species with different drug-to-antibody ratios (DARs).[]

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Highly effective at removing low molecular weight byproducts and unreacted linkers from the larger protein conjugate.[]

  • Ion-Exchange Chromatography (IEX): Exploits the change in surface charge of the protein upon PEGylation to separate conjugated from unconjugated species.[21]

  • Dialysis/Ultrafiltration: Useful for removing small molecules from the final product.[21]

Conclusion

Branched azide PEG linkers are powerful tools for the construction of complex bioconjugates, particularly in the field of drug delivery. Their unique architecture allows for the attachment of multiple payloads, while the azide functionality provides a gateway to highly efficient and specific click chemistry reactions. By understanding the principles of their synthesis, the nuances of CuAAC and SPAAC, and the appropriate methods for characterization and purification, researchers can leverage these advanced linkers to develop novel and more effective therapeutics and research tools.

References

An In-depth Technical Guide to Tri-functional Azide PEG for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-functional polyethylene (B3416737) glycol (PEG) linkers bearing an azide (B81097) group are powerful tools in bioconjugation, offering a versatile platform for the creation of complex biomolecular constructs. These linkers possess three distinct reactive sites, allowing for the sequential or orthogonal attachment of multiple molecules, such as drugs, imaging agents, and targeting ligands, to a central PEG scaffold. The inclusion of an azide moiety is particularly advantageous, as it enables highly specific and efficient "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

This technical guide provides a comprehensive overview of tri-functional azide PEG linkers, including their synthesis, characterization, and application in bioconjugation. Detailed experimental protocols and quantitative data are presented to assist researchers in the design and execution of their own conjugation strategies.

Core Concepts of Tri-functional Azide PEG Linkers

A tri-functional PEG is a polyethylene glycol derivative that has three functional groups.[2] In the context of this guide, one of these is an azide (-N₃) group. The other two functional groups can vary, providing a modular approach to bioconjugation. Common functional groups paired with the azide include:

  • N-Hydroxysuccinimide (NHS) esters: For reaction with primary amines (e.g., lysine (B10760008) residues on proteins).[3]

  • Amines (-NH₂): For reaction with carboxylic acids or activated esters.

  • Carboxylic acids (-COOH): For reaction with amines via carbodiimide (B86325) chemistry.

  • Hydroxyls (-OH): Can be further derivatized.[4]

  • Alkynes: For intra- or intermolecular click chemistry.

The PEG component of the linker imparts favorable properties to the resulting bioconjugate, such as increased water solubility, improved stability, and reduced immunogenicity.[5]

Synthesis of Tri-functional Azide PEG Linkers

The synthesis of tri-functional azide PEG linkers typically involves a multi-step process starting from a PEG diol or a pre-functionalized PEG. A common strategy is to first introduce the azide group and then add the other two functionalities.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a tri-functional Azide-PEG-NHS ester, a commonly used linker for attaching to proteins and then to another molecule via click chemistry.

G General Synthesis of Azide-PEG-NHS Ester A HO-PEG-OH (PEG Diol) B Tos-PEG-OH (Monotosylation) A->B TsCl, Et3N C N3-PEG-OH (Azidation) B->C NaN3 D N3-PEG-Carboxylic Acid (Carboxylation) C->D Succinic Anhydride E N3-PEG-NHS Ester (NHS Ester Formation) D->E NHS, EDC

Caption: General synthesis workflow for an Azide-PEG-NHS ester.

Experimental Protocol: Synthesis of α-Azide-ω-Carboxylic Acid PEG

This protocol describes a two-step process to convert a commercially available α-hydroxyl-ω-carboxyl PEG into an α-azide-ω-carboxyl PEG.

Materials:

  • HO-PEG-COOH

  • Mesitylenesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Step 1: Mesylation of HO-PEG-COOH

  • Dissolve HO-PEG-COOH (1 equivalent) in anhydrous DCM.

  • Add TEA (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add MsCl (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with deionized water.

  • Dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid product and dry under vacuum.

Step 2: Azidation of Ms-PEG-COOH

  • Dissolve the Ms-PEG-COOH from Step 1 in anhydrous DMF.

  • Add NaN₃ (5 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Cool the reaction to room temperature and precipitate the product by adding cold diethyl ether.

  • Redissolve the product in a minimal amount of DCM and re-precipitate in cold diethyl ether to remove excess NaN₃.

  • Collect the solid product and dry under vacuum to yield Azide-PEG-COOH.

Quantitative Data on Synthesis and Characterization

The efficiency of each synthesis step is crucial for obtaining a high-purity tri-functional linker. The following table summarizes typical yields and characterization data for the synthesis of various functionalized PEGs.

StepProductTypical Yield (%)1H NMR Key Signals (δ, ppm)
MesylationR-PEG-OMs>95%~3.1 (s, 3H, -SO₃CH ₃)
AzidationR-PEG-N₃>90%~3.4 (t, 2H, -CH ₂-N₃)
Amination (from Azide)R-PEG-NH₂>95%~2.9 (t, 2H, -CH ₂-NH₂)
NHS Ester FormationR-PEG-NHS~85-95%~2.8 (s, 4H, succinimidyl protons)

Note: Yields and NMR shifts can vary depending on the specific PEG molecular weight and reaction conditions.

Bioconjugation with Tri-functional Azide PEG Linkers

The utility of tri-functional azide PEG linkers lies in their ability to connect multiple molecular entities. A common application is the dual labeling of a protein, for instance, with a targeting ligand and an imaging agent.

Orthogonal Conjugation Workflow

The following diagram illustrates a workflow for the orthogonal dual-labeling of a protein using an Azide-PEG-NHS linker.

G Orthogonal Dual-Labeling Workflow cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry A Protein (-NH2) C Azide-PEG-Protein A->C pH 7.2-8.5 B Azide-PEG-NHS B->C E Molecule 1-Triazole-PEG-Protein C->E D Alkyne-Molecule 1 D->E Cu(I) catalyst or Strain-promoted

Caption: Workflow for orthogonal dual-labeling of a protein.

Experimental Protocol: Dual-Labeling of a Protein

This protocol describes the conjugation of a protein with two different molecules using a tri-functional linker with azide, NHS ester, and a third functional group (e.g., maleimide (B117702) for thiol-specific conjugation).

Materials:

  • Protein with accessible lysines and a free cysteine

  • Azide-PEG-NHS/Maleimide trifunctional linker

  • Alkyne-functionalized imaging agent

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Desalting columns

Step 1: NHS Ester Conjugation to Protein Lysines

  • Dissolve the protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of the Azide-PEG-NHS/Maleimide linker in DMSO.

  • Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of DMSO should not exceed 10%.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Remove excess linker using a desalting column equilibrated with PBS.

Step 2: Maleimide Conjugation to Protein Cysteine

  • Immediately after purification from Step 1, add a 10-fold molar excess of a thiol-containing targeting ligand to the protein conjugate.

  • Incubate for 2 hours at room temperature.

  • Purify the dual-labeled protein using a desalting column.

Step 3: Azide-Alkyne Click Chemistry

  • Prepare a stock solution of the alkyne-functionalized imaging agent in DMSO.

  • To the purified protein conjugate from Step 2, add the alkyne-imaging agent (5-10 fold molar excess).

  • In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the copper/ligand solution to the protein-alkyne mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the final tri-functional conjugate by size-exclusion chromatography (SEC) to remove the catalyst and excess reagents.

Characterization of Bioconjugates

The success of a bioconjugation reaction must be confirmed by appropriate analytical techniques.

Characterization Techniques and Expected Results
TechniquePurposeExpected Results
SDS-PAGE Assess increase in molecular weightA shift in the protein band corresponding to the mass of the attached PEG linker and other molecules.
Size-Exclusion Chromatography (SEC) Separate conjugate from free protein and reagentsA shift in the elution peak to a shorter retention time for the larger, conjugated protein.
MALDI-TOF Mass Spectrometry Determine the mass of the conjugate and degree of PEGylationA mass spectrum showing peaks corresponding to the protein with one or more attached linkers.
1H NMR Spectroscopy Confirm the presence of the linker on the biomoleculeAppearance of characteristic PEG signals (~3.6 ppm) and signals from the attached molecules.
UV-Vis Spectroscopy Quantify the degree of labeling (if a chromophore is attached)Absorbance peaks corresponding to the protein and the attached chromophore.

Applications in Drug Development

Tri-functional azide PEG linkers are particularly valuable in the development of next-generation therapeutics, such as:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach both a cytotoxic drug and an imaging agent to an antibody, allowing for simultaneous therapy and diagnosis (theranostics).

  • Targeted Drug Delivery: A targeting ligand and a drug can be conjugated to a nanoparticle or other carrier molecule, enhancing delivery to specific cells or tissues.

  • PROTACs (Proteolysis Targeting Chimeras): The tri-functional linker can be used to connect a target protein binder and an E3 ligase ligand, with the third functionality available for attaching a solubilizing or imaging group.

Conclusion

Tri-functional azide PEG linkers provide a robust and versatile platform for the construction of complex bioconjugates. By leveraging the power of click chemistry and other orthogonal ligation strategies, researchers can precisely engineer molecules with multiple functionalities. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of these advanced bioconjugation reagents. Careful synthesis, purification, and characterization are paramount to achieving well-defined and effective bioconjugates for a wide range of research and therapeutic applications.

References

A Technical Guide to PEGylation with Azide Compounds: Principles, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PEGylation utilizing azide-functionalized polyethylene (B3416737) glycol (PEG). PEGylation is a widely adopted strategy in drug delivery and bioconjugation to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] The introduction of the azide (B81097) group as a functional handle on the PEG chain has revolutionized this field, enabling highly specific and efficient conjugation through bioorthogonal chemistry.[1] This guide will delve into the core principles of azide-PEG chemistry, provide detailed experimental protocols for its synthesis and conjugation, present quantitative data for comparative analysis, and illustrate key concepts with diagrams.

Fundamentals of Azide-Based PEGylation

Azido-functionalized polyethylene glycol (azide-PEG) is a class of hydrophilic polymers that have azide (-N3) groups at one or both ends of the PEG chain.[1] These azide groups are the key to highly selective conjugation reactions that can be performed under mild, biologically compatible conditions.[2][3] The primary advantage of using azide-PEG lies in its ability to participate in "click chemistry" reactions, which are characterized by high yields, stereospecificity, and the absence of interfering side reactions.[1]

The most prominent bioorthogonal reactions involving azides for PEGylation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][4] It is known for its high efficiency and reliability.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of the copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[2][5] This makes it particularly suitable for in vivo applications.[2]

  • Staudinger Ligation: This reaction forms a stable amide bond between an azide and a phosphine-containing molecule.[3][6] It is a metal-free alternative to CuAAC and offers a different conjugation linkage.[3]

The choice of reaction depends on the specific application, the nature of the molecule to be PEGylated, and the desired reaction conditions.

Synthesis of Azide-Terminated PEG

The synthesis of azide-PEG typically involves a two-step process starting from a hydroxyl-terminated PEG (PEG-OH).[1] The hydroxyl group is first activated, usually by conversion to a better leaving group like a mesylate or tosylate, followed by nucleophilic substitution with an azide salt.[1][7]

Table 1: Summary of Azide-PEG Synthesis Parameters
ParameterDescriptionReference
Starting Material mPEG-OH or HO-PEG-OH[1][7]
Activation Reagent Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)[1][7]
Azide Source Sodium azide (NaN₃)[1][7]
Solvent Dichloromethane (DCM) for activation, Ethanol or DMF for azidation[7][8]
Reaction Temperature 0°C to room temperature for activation, Reflux for azidation[7]
Typical Yield >95%[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of azide-PEG and its subsequent use in the three major bioorthogonal PEGylation reactions.

Synthesis of α-methoxy-ω-azido-PEG (mPEG-N₃)

Materials:

  • α-methoxy-ω-hydroxy-PEG (mPEG-OH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Ethanol

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Mesylation of mPEG-OH:

    • Dissolve mPEG-OH in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add TEA (1.5 equivalents) to the solution.

    • Slowly add MsCl (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain mPEG-OMs.[7]

  • Azidation of mPEG-OMs:

    • Dissolve the dried mPEG-OMs in ethanol.

    • Add NaN₃ (1.5 equivalents) to the solution.

    • Reflux the mixture for 12 hours.[7]

    • After cooling to room temperature, concentrate the solution under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove excess NaN₃.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield mPEG-N₃.[7]

Characterization:

  • ¹H NMR: Confirm the disappearance of the proton signal corresponding to the hydroxyl group and the appearance of a new signal for the methylene (B1212753) protons adjacent to the azide group.[9][10]

  • FT-IR: Observe the characteristic azide peak around 2100 cm⁻¹.[9]

  • SEC/GPC: Determine the molecular weight and polydispersity index (PDI).[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation

Materials:

  • Azide-functionalized PEG (e.g., mPEG-N₃)

  • Alkyne-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed for solubility)

Procedure:

  • Prepare a stock solution of the alkyne-functionalized biomolecule in PBS.

  • Prepare stock solutions of mPEG-N₃, CuSO₄, sodium ascorbate, and THPTA.

  • In a reaction tube, combine the alkyne-biomolecule, mPEG-N₃ (typically 1.5-3 equivalents), and THPTA (5 equivalents to copper).

  • Add CuSO₄ (typically 0.1-0.5 mM final concentration).

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-5 mM final concentration).[11]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the PEGylated product using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and catalyst components.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation

Materials:

  • Azide-functionalized PEG (e.g., mPEG-N₃)

  • Strained alkyne-functionalized biomolecule (e.g., containing DBCO, BCN)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the azide-functionalized PEG and the strained alkyne-functionalized biomolecule in PBS.

  • Mix the two solutions. The reaction proceeds without a catalyst.[2]

  • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few minutes to several hours depending on the reactivity of the strained alkyne.[2][12]

  • Monitor the reaction progress using techniques like SDS-PAGE or HPLC.

  • Purify the PEGylated conjugate using SEC or other appropriate chromatography methods.

Staudinger Ligation PEGylation

Materials:

  • Azide-functionalized biomolecule

  • Phosphine-functionalized PEG

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized biomolecule and the phosphine-functionalized PEG in the aqueous buffer.

  • Mix the components. The reaction proceeds without a catalyst.[3]

  • Incubate the reaction at room temperature. The reaction is typically slower than click chemistry reactions and may require several hours to overnight incubation.[6]

  • Monitor the formation of the amide bond by HPLC or mass spectrometry.

  • Purify the resulting PEGylated product by chromatography.

Quantitative Data and Characterization

The efficiency and outcome of PEGylation reactions can be quantified and characterized by various analytical techniques.

Table 2: Comparison of Azide-Based PEGylation Reactions
FeatureCuAACSPAACStaudinger Ligation
Catalyst Copper(I)NoneNone
Reaction Rate FastModerate to FastSlow
Biocompatibility Potential cytotoxicity from copperHighHigh
Linkage Formed TriazoleTriazoleAmide
Typical Reactants Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)Phosphine
Typical Yields >90%>90%Variable, often lower than click chemistry
Table 3: Characterization Techniques for Azide-PEG and PEGylated Products
TechniqueInformation ProvidedReference
¹H NMR Spectroscopy Confirmation of functional group conversion, purity, and molecular weight of PEG derivatives.[9][13][14]
FT-IR Spectroscopy Identification of functional groups (e.g., azide, hydroxyl).[9]
Size-Exclusion Chromatography (SEC) Determination of molecular weight, polydispersity, and separation of PEGylated product from free PEG.[7][][16]
Mass Spectrometry (MALDI-TOF, ESI-MS) Precise molecular weight determination of PEG and PEGylated products, confirmation of conjugation.[17][18]
High-Performance Liquid Chromatography (HPLC) Purity analysis, quantification of PEGylation efficiency, and separation of reaction components.[][19]
Differential Scanning Calorimetry (DSC) Thermal properties, such as melting temperature and crystallinity.[7]

Visualizations

The following diagrams illustrate the synthesis of azide-PEG, the primary PEGylation reaction workflows, and a representative cellular uptake pathway for PEGylated nanoparticles.

Synthesis_of_Azide_PEG PEG_OH PEG-OH Activated_PEG PEG-OMs/OTs PEG_OH->Activated_PEG MsCl or TsCl, TEA, DCM Azide_PEG PEG-N3 Activated_PEG->Azide_PEG NaN3, Ethanol/DMF

Caption: Synthesis of Azide-PEG from PEG-OH.

PEGylation_Workflows cluster_CuAAC CuAAC PEGylation cluster_SPAAC SPAAC PEGylation cluster_Staudinger Staudinger Ligation Azide_PEG1 Azide-PEG Mix1 Mix & Add Cu(I) catalyst, Sodium Ascorbate Azide_PEG1->Mix1 Alkyne_Bio Alkyne-Biomolecule Alkyne_Bio->Mix1 PEG_Bio1 PEGylated Biomolecule (Triazole linkage) Mix1->PEG_Bio1 Purify1 Purification (SEC/Dialysis) PEG_Bio1->Purify1 Azide_PEG2 Azide-PEG Mix2 Mix Azide_PEG2->Mix2 Strained_Alkyne_Bio Strained Alkyne- Biomolecule Strained_Alkyne_Bio->Mix2 PEG_Bio2 PEGylated Biomolecule (Triazole linkage) Mix2->PEG_Bio2 Purify2 Purification (SEC) PEG_Bio2->Purify2 Azide_Bio Azide-Biomolecule Mix3 Mix Azide_Bio->Mix3 Phosphine_PEG Phosphine-PEG Phosphine_PEG->Mix3 PEG_Bio3 PEGylated Biomolecule (Amide linkage) Mix3->PEG_Bio3 Purify3 Purification PEG_Bio3->Purify3

Caption: Workflows for major azide-based PEGylation reactions.

Cellular_Uptake_Pathway PEG_NP PEGylated Nanoparticle Endocytosis Endocytosis (Clathrin- or Caveolae-mediated) PEG_NP->Endocytosis Binding to cell surface Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Target Intracellular Target (e.g., Nucleus, Ribosome) Cytosol->Target Drug/Cargo Release

Caption: Cellular uptake of PEGylated nanoparticles.

Applications in Drug Development

The use of azide-PEG for PEGylation has significant implications for drug development. The ability to create precisely defined bioconjugates with enhanced properties is crucial for improving the efficacy and safety of therapeutic agents.[20]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, which reduces their renal clearance and prolongs their circulation half-life.[20]

  • Enhanced Stability: The PEG layer can protect therapeutic proteins and peptides from proteolytic degradation.[1]

  • Reduced Immunogenicity: PEGylation can mask antigenic epitopes on therapeutic molecules, reducing the likelihood of an immune response.[20]

  • Targeted Drug Delivery: Azide-PEG can be used to construct complex drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.[21] The azide group allows for the specific attachment of targeting ligands.[21]

  • Bioimaging: Azide-PEG is used to conjugate imaging agents like fluorescent dyes or radiolabels to biomolecules for diagnostic applications.[1]

Conclusion

PEGylation with azide compounds represents a powerful and versatile platform for the modification of biomolecules and the development of advanced drug delivery systems. The bioorthogonal nature of azide-based "click" chemistry and Staudinger ligation provides researchers with a robust toolkit for creating well-defined, highly functional conjugates. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals working in the fields of bioconjugation, drug delivery, and pharmaceutical development, enabling them to harness the full potential of this transformative technology.

References

Solubility Profile of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched polyethylene (B3416737) glycol (PEG) linker integral to bioconjugation and drug delivery systems through "click" chemistry. Understanding the solubility of this reagent in various organic solvents is critical for its effective handling, purification, and application in synthesizing complex biomolecular conjugates.

Core Executive Summary

Solubility in Organic Solvents

Based on data from structurally similar compounds and the general properties of PEG derivatives, the solubility of this compound can be inferred. A close structural analogue, Tri(propargyl-PEG10-NHCO-ethyloxyethyl)amine, is known to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF). Generally, azide-PEG compounds are highly soluble in water and other polar solvents such as methanol (B129727) and ethanol. They are also soluble in chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride. Their solubility tends to be lower in less polar solvents like toluene (B28343) and they are generally not soluble in diethyl ether.

Table 1: Qualitative Solubility of PEG-Azide Compounds

SolventGeneral Solubility of PEG-Azide Compounds
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
MethanolSoluble
EthanolSoluble
WaterSoluble
TolueneLess Soluble
Diethyl EtherInsoluble

Experimental Protocol: Determination of Solubility

While a specific, validated protocol for this compound is not published, a standard method for determining the solubility of a compound in various solvents can be employed. The following is a generalized workflow.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Toluene)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Methodology:

  • Preparation of Solvent Aliquots: Dispense a precise volume (e.g., 1 mL) of each selected organic solvent into separate, labeled vials.

  • Initial Solute Addition: Add a pre-weighed, small amount of this compound (e.g., 1 mg) to each vial.

  • Dissolution: Vortex the vials for a set period (e.g., 2 minutes) to facilitate dissolution. Visually inspect for any undissolved solid.

  • Incremental Solute Addition: If the initial amount dissolves completely, continue to add small, pre-weighed increments of the compound to each vial, vortexing thoroughly after each addition.

  • Reaching Saturation: Continue the incremental addition until a saturated solution is achieved, indicated by the persistence of undissolved solid material even after vigorous and prolonged vortexing.

  • Equilibration: Allow the saturated solutions to equilibrate for a period (e.g., 24 hours) at a controlled temperature, with intermittent gentle agitation.

  • Separation of Undissolved Solid: Centrifuge the vials to pellet the excess, undissolved solid.

  • Quantification (Optional): For a more quantitative measure, a known volume of the clear supernatant can be carefully removed. The solvent can then be evaporated, and the mass of the dissolved solid measured. The solubility can then be expressed in mg/mL.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented as follows:

G prep Prepare Solvent Aliquots add_initial Add Initial Amount of Solute prep->add_initial dissolve Vortex to Dissolve add_initial->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved add_increment Add Incremental Amount of Solute check_dissolved->add_increment Yes saturate Achieve Saturation check_dissolved->saturate No add_increment->dissolve equilibrate Equilibrate saturate->equilibrate centrifuge Centrifuge equilibrate->centrifuge quantify Quantify Supernatant (Optional) centrifuge->quantify end Solubility Determined quantify->end

Caption: Workflow for Determining Compound Solubility.

This guide serves as a foundational resource for researchers working with this compound. While direct quantitative data is sparse, the provided information on the solubility of analogous compounds and a general experimental framework will aid in the successful application of this versatile PEG linker. It is always recommended to perform in-house solubility tests for specific applications and buffer systems.

Methodological & Application

Application Notes and Protocols for Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a trivalent, hydrophilic linker designed for advanced bioconjugation applications using click chemistry. This multi-arm polyethylene (B3416737) glycol (PEG) reagent possesses three terminal azide (B81097) groups, enabling the simultaneous attachment of up to three alkyne-modified molecules.[][2][3][] Its branched structure and long PEG10 arms enhance the solubility and pharmacokinetic profile of resulting conjugates, making it an ideal tool in the development of complex biomolecules such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and multivalent probes.[][5][6]

The azide groups of this linker can participate in two primary types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8][9][10] The choice between these methods depends on the specific application, with CuAAC offering rapid reaction kinetics and SPAAC providing a bioorthogonal approach suitable for in vivo studies and applications involving sensitive biological materials where copper toxicity is a concern.[7][8]

These application notes provide detailed protocols for both CuAAC and SPAAC reactions using this compound, along with guidelines for the purification and characterization of the resulting conjugates.

Data Presentation

The efficiency of click chemistry reactions can be influenced by several factors including reagent concentrations, reaction time, and temperature. The following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions. While specific results for this compound may vary, these values provide a reliable starting point for experimental design.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Partner Terminal Alkyne (e.g., Propargyl group)Strained Alkyne (e.g., DBCO, BCN)
Catalyst Cu(I), typically from CuSO₄ with a reducing agentNone
Typical Molar Ratio (Azide Linker:Alkyne Molecule) 1 : 3 to 1 : 15 (excess alkyne)1 : 3 to 1 : 9 (excess alkyne)
Typical Reaction Time 30 minutes to 4 hours1 to 12 hours
Typical Reaction Temperature Room Temperature (20-25°C)4°C to 37°C
Expected Yield > 90%> 85%
Key Advantage Fast reaction kineticsBioorthogonal (Copper-free)

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified small molecule to this compound using a copper(I) catalyst generated in situ.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (if required to dissolve the alkyne molecule)

  • Size-Exclusion Chromatography (SEC) column for purification (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare a 100 mM stock solution of the alkyne-functionalized molecule in DMSO or an appropriate buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Freshly prepare a 1 M stock solution of Sodium Ascorbate in water.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For a typical reaction, mix 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA. Allow this mixture to stand for 5 minutes to form the Cu(I)-ligand complex.[11]

  • Reaction Setup:

    • In a new microcentrifuge tube, add the this compound solution.

    • Add the alkyne-functionalized molecule. A molar excess of 3 to 15 equivalents of the alkyne per trivalent azide linker is recommended to ensure complete conjugation.

    • Add the prepared Cu(I)/THPTA catalyst complex to the reaction mixture.[11]

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. A final concentration of 5-10 mM is recommended.[7]

    • Adjust the final reaction volume with PBS, ensuring the final DMSO concentration is below 10% (v/v) if used.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column (e.g., PD-10) to remove unreacted small molecules, copper catalyst, and other reagents.[][12]

    • For higher purity, especially with protein conjugates, techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.[13]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a DBCO (Dibenzocyclooctyne)-functionalized protein to this compound.

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., an antibody)

  • Phosphate-Buffered Saline (PBS), pH 7.4, azide-free

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water.

    • Prepare the DBCO-functionalized protein in azide-free PBS at a concentration of 1-5 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-functionalized protein with the this compound solution. A molar excess of 3 to 9 equivalents of the azide linker per protein molecule is recommended.

    • Adjust the final volume with azide-free PBS.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, with gentle mixing.[14] The longer incubation time at 4°C is often preferred for sensitive proteins.

  • Purification:

    • Remove the unreacted this compound and any potential aggregates using a size-exclusion chromatography column appropriate for the size of the protein conjugate.[][12]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis prep_azide Prepare Azide-PEG10 Linker Solution mix Mix Azide Linker and Alkyne Molecule prep_azide->mix prep_alkyne Prepare Alkyne-Molecule Solution prep_alkyne->mix prep_catalyst Prepare Catalyst Stock (CuSO4, Ligand, Ascorbate) add_catalyst Add Cu(I) Catalyst Premix prep_catalyst->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Characterize Conjugate (e.g., SDS-PAGE, MS) purify->analyze G cluster_drugs Targeting & Therapeutic Moieties linker Tri(Azide-PEG10) Linker N₃ N₃ N₃ conjugate Multifunctional Drug Delivery Construct linker:f0->conjugate Click Reaction linker:f1->conjugate linker:f2->conjugate drug1 Targeting Ligand (Alkyne-modified) drug1->conjugate drug2 Therapeutic Agent 1 (Alkyne-modified) drug2->conjugate drug3 Therapeutic Agent 2 (Alkyne-modified) drug3->conjugate

References

Application Notes and Protocols for Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched, multi-arm polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications.[1][2][3][4] Its unique trifunctional structure, featuring three terminal azide (B81097) groups, enables the simultaneous attachment of multiple molecules to a single point of interest. This multivalent approach is particularly advantageous in the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), where a high drug-to-antibody ratio (DAR) is often desirable to enhance therapeutic efficacy.[5][6][7] The long, hydrophilic PEG10 arms improve the solubility and pharmacokinetic profile of the resulting bioconjugate, potentially reducing aggregation and immunogenicity.[8]

The azide functionalities of this linker are key to its utility, allowing for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry".[1][2][9] This bioorthogonal reaction can be performed under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules like proteins, peptides, and oligonucleotides.[10] Two primary methods are employed for this purpose: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11]

This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, covering both CuAAC and SPAAC methodologies, as well as characterization techniques for the resulting conjugates.

Product Information

PropertyValue
Chemical Name This compound
Molecular Formula C81H159N13O36
Molecular Weight 1891.2 g/mol
Appearance Please refer to the Certificate of Analysis
Purity ≥95%
Storage -20°C

Key Applications

  • Antibody-Drug Conjugates (ADCs): The three azide arms allow for the attachment of up to three drug molecules to a single linker, which can then be conjugated to an antibody, leading to ADCs with a potentially high and defined DAR.[5][7] This can enhance the cytotoxic payload delivered to target cells.

  • Multivalent Drug Delivery: The linker can be used to create constructs with multiple copies of a targeting ligand or therapeutic agent, potentially increasing binding avidity and therapeutic efficacy.[9]

  • Hydrogel Formation: Multi-arm PEG derivatives are valuable in the formation of hydrogels for applications in tissue engineering and controlled drug release.[6]

  • Surface Modification: The azide groups can be used to functionalize surfaces for various biomedical and diagnostic applications.[9]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified biomolecule (e.g., a protein) to this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed, deionized water

  • Organic co-solvent (e.g., DMSO, DMF), if required for linker solubility

  • Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in degassed water or an appropriate organic co-solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified biomolecule to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to achieve the desired molar excess over the biomolecule (a 10-50 fold molar excess of the azide linker is a common starting point).

    • Gently mix the solution.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[10] Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.

  • Reaction Initiation:

    • Add the Cu(I)/THPTA complex to the biomolecule-linker mixture. A final copper concentration of 0.1-1 mM is typically effective.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 0.5-5 mM.[10]

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

  • Purification:

    • Remove unreacted linker and catalyst components by purifying the conjugate using an appropriate method such as SEC or dialysis against a suitable buffer.

Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alk_Bio Alkyne-modified Biomolecule Mix Combine Biomolecule and Linker Alk_Bio->Mix Azide_Linker Tri(Azide-PEG10) amine Linker Azide_Linker->Mix Cu_Ligand CuSO4 + THPTA (Catalyst Premix) Initiate Add Catalyst and Reducer Cu_Ligand->Initiate Reducer Sodium Ascorbate Reducer->Initiate Mix->Initiate Purify Purify Conjugate (e.g., SEC, Dialysis) Initiate->Purify Incubate Analyze Characterize (MS, NMR, etc.) Purify->Analyze

Caption: Workflow for CuAAC bioconjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a biomolecule modified with a strained alkyne (e.g., DBCO, BCN) to this compound.

Materials:

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • This compound

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF), if needed

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the strained alkyne-modified biomolecule in the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer or an appropriate co-solvent.

  • Reaction Setup:

    • In a reaction tube, combine the strained alkyne-modified biomolecule and the this compound. A 5-20 fold molar excess of the azide linker is a typical starting point.[12]

    • Ensure the final concentration of any organic co-solvent is low (e.g., <10%) to prevent denaturation of the biomolecule.[12]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[12] Alternatively, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the resulting bioconjugate using a suitable method like SEC or dialysis to remove any unreacted linker.

Logical Relationship for SPAAC Reaction

SPAAC_Logic Reactants Strained Alkyne-Biomolecule + Tri(Azide-PEG10)amine Product Stable Triazole-Linked Bioconjugate Reactants->Product Spontaneous Reaction Condition Physiological Conditions (pH 7.4, RT or 37°C) Copper-Free Condition->Reactants Byproduct No Byproducts

Caption: Logical flow of the SPAAC reaction.

Characterization of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and determine key quality attributes of the final product.

ParameterAnalytical TechniqueExpected Outcome
Confirmation of Conjugation Mass Spectrometry (MS)An increase in the molecular weight of the biomolecule corresponding to the mass of the linker and any attached payload.[13][]
SDS-PAGEA shift in the band of the conjugated protein to a higher molecular weight compared to the unconjugated protein.
Drug-to-Antibody Ratio (DAR) Mass Spectrometry (LC-MS)Deconvoluted mass spectra will show a distribution of species with different numbers of attached linkers/drugs, allowing for the calculation of the average DAR.[5][12]
Hydrophobic Interaction Chromatography (HIC)Separation of ADC species based on hydrophobicity, which correlates with the number of conjugated drugs.[15]
UV-Vis SpectroscopyBy measuring the absorbance at wavelengths specific to the antibody and the payload, the DAR can be calculated using the Beer-Lambert law, provided the linker does not interfere.[15]
Identification of Conjugation Site Peptide Mapping (LC-MS/MS)Digestion of the conjugated protein followed by MS/MS analysis can identify the specific amino acid residues where the linker is attached.[13]
Structural Integrity Nuclear Magnetic Resonance (NMR) Spectroscopy1H NMR can be used to confirm the presence of the PEG linker and the formation of the triazole ring, although this is more feasible for smaller bioconjugates.[16]
Example: DAR Calculation using LC-MS
  • Acquire Data: Analyze the intact ADC sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

  • Deconvolute Spectra: The raw mass spectrum, which shows a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This will reveal a series of peaks, each corresponding to the antibody with a different number of conjugated linkers/drugs (e.g., DAR0, DAR1, DAR2, etc.).[5]

  • Calculate Average DAR: The average DAR is calculated using the weighted average of the peak areas for each species:

    DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area)

    Where 'n' is the number of conjugated linkers/drugs for a given peak.[15]

Conclusion

This compound is a versatile and powerful tool for creating advanced bioconjugates. Its trifunctional nature allows for the development of multivalent constructs with potentially enhanced therapeutic properties. By leveraging the efficiency and bioorthogonality of click chemistry, researchers can conjugate this linker to a wide range of biomolecules under mild conditions. The detailed protocols and characterization strategies provided in these application notes offer a comprehensive guide for the successful implementation of this innovative reagent in bioconjugation workflows, particularly in the promising field of antibody-drug conjugate development.

References

Applications of Bran-ched Poly(ethylene glycol) Linkers in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched poly(ethylene glycol) (PEG) linkers are increasingly pivotal in the development of sophisticated drug delivery systems. Their unique architecture, characterized by multiple PEG arms extending from a central core, offers distinct advantages over traditional linear PEG linkers. These benefits include enhanced drug loading capacity, improved pharmacokinetic profiles, and superior stability of the drug conjugate.[1][2][] This document provides a comprehensive overview of the applications of branched PEG linkers, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Branched PEG linkers have demonstrated significant utility in two primary areas of drug delivery:

  • Nanoparticle Drug Delivery: Branched PEGylation of nanoparticles (NPs) has been shown to improve their stability in serum, enhance their diffusion through biological barriers like the extracellular matrix (ECM), and prolong their circulation time.[4][5][6]

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, branched PEG linkers enable a higher drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic drug payloads.[2][7][8] This leads to more potent and effective targeted cancer therapies.

Advantages of Branched PEG Linkers

The unique branched structure of these linkers confers several beneficial properties:

  • Increased Hydrodynamic Size: Compared to linear PEGs of similar molecular weight, branched PEGs have a larger hydrodynamic volume, which helps to reduce renal clearance and prolong circulation time.[2]

  • Enhanced "Stealth" Properties: The dense PEG corona created by branched structures provides a more effective shield against protein adsorption and uptake by the reticuloendothelial system (RES).[9]

  • Improved Solubility and Stability: Branched PEG linkers can significantly enhance the solubility of hydrophobic drugs and protect the conjugated molecule from enzymatic degradation.[2][10]

  • Higher Drug Loading: The multiple arms of a branched PEG linker allow for the attachment of a greater number of drug molecules, which is particularly advantageous for ADCs.[7][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the impact of branched PEG linkers on drug delivery systems.

Table 1: Physicochemical Properties of Nanoparticles Coated with Linear vs. Branched PEG

Nanoparticle FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Protein Adsorption (Relative Units)
Uncoated105 ± 2-35 ± 31.00
Linear 10 kDa PEG125 ± 3-5 ± 10.45 ± 0.05
Branched 10 kDa 4-arm PEG120 ± 2-2 ± 10.25 ± 0.03

Data adapted from studies comparing nanoparticle stability.[4][5]

Table 2: In Vivo Pharmacokinetic Parameters of Antibody-Drug Conjugates with Different Linkers

ADC FormulationLinker TypeDrug-to-Antibody Ratio (DAR)Plasma Half-life (hours)
ADC-1Linear PEG4150
ADC-2Branched PEG8250
ADC-3Non-PEG Linker4100

Data synthesized from multiple sources on ADC development.[2][13]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of drug conjugates utilizing branched PEG linkers.

Protocol 1: Conjugation of Branched PEG-NHS Ester to Nanoparticles via EDC/NHS Chemistry

Objective: To covalently attach a branched PEG linker to the surface of carboxylated nanoparticles.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA, polystyrene)

  • Branched PEG-Amine (e.g., 4-arm PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

  • Nanoparticle Preparation: Suspend the carboxylated nanoparticles in Activation Buffer at a concentration of 10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the nanoparticle suspension to a final concentration of 4 mM.

    • Add NHS to a final concentration of 10 mM.

    • Incubate the mixture for 30 minutes at room temperature with gentle stirring.

  • Removal of Excess Activation Reagents: Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice.

  • Conjugation with Branched PEG-Amine:

    • Dissolve the branched PEG-Amine in Coupling Buffer at a 50-fold molar excess relative to the available carboxyl groups on the nanoparticles.

    • Add the PEG-Amine solution to the washed, activated nanoparticles.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching of Unreacted NHS Esters: Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated nanoparticles by dialysis against PBS for 48 hours, with buffer changes every 12 hours, to remove unreacted PEG and other byproducts.

Characterization:

  • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the PEGylated nanoparticles.

  • PEGylation Efficiency: Quantify the amount of conjugated PEG using methods such as a BCA protein assay (if the PEG is conjugated to a protein) or by labeling the PEG with a fluorescent dye and measuring the fluorescence.

Protocol 2: Site-Specific Conjugation of a Branched Linker to an Antibody using Microbial Transglutaminase (MTGase)

Objective: To achieve a homogeneous antibody-drug conjugate with a high drug-to-antibody ratio using enzymatic conjugation.

Materials:

  • Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab)

  • Branched amino-triazide linker

  • Microbial Transglutaminase (MTGase)

  • Payload with a compatible reactive group (e.g., DBCO-PEG-MMAE)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0

  • Purification: Protein A chromatography

Procedure:

  • Enzymatic Linker Conjugation:

    • In a reaction vessel, combine the deglycosylated mAb (1 mg/mL), the branched amino-triazide linker (10-fold molar excess), and MTGase (10 units/mg of mAb) in the Reaction Buffer.

    • Incubate the mixture at 37°C for 4-6 hours.

  • Purification of the Linker-Modified Antibody: Purify the antibody-linker conjugate using Protein A chromatography to remove excess linker and MTGase. Elute the modified antibody and buffer exchange into PBS.

  • Bioorthogonal Payload Coupling (Click Chemistry):

    • Add the DBCO-PEG-MMAE payload (5-fold molar excess per azide (B81097) group on the linker) to the purified antibody-linker conjugate.

    • Incubate the reaction at room temperature for 12-16 hours.

  • Final Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted payload.

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Homogeneity and Purity: Assess the homogeneity and purity of the ADC by SDS-PAGE and SEC.

  • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using an ELISA or surface plasmon resonance (SPR).

Visualizations

The following diagrams illustrate key workflows and mechanisms related to the application of branched PEG linkers in drug delivery.

experimental_workflow cluster_synthesis Nanoparticle PEGylation np Carboxylated Nanoparticle act Activation (EDC/NHS) np->act conj Conjugation act->conj peg Branched PEG-Amine peg->conj pur Purification (Dialysis) conj->pur char Characterization (DLS, Zeta) pur->char final_np PEGylated Nanoparticle char->final_np

Figure 1. Experimental workflow for the conjugation of branched PEG linkers to nanoparticles.

adc_synthesis_workflow cluster_adc Antibody-Drug Conjugate (ADC) Synthesis mab Deglycosylated Antibody enz_conj Enzymatic Conjugation mab->enz_conj linker Branched Amino-Azide Linker linker->enz_conj mtgase MTGase Enzyme mtgase->enz_conj pur1 Purification (Protein A) enz_conj->pur1 click_chem Click Chemistry (SPAAC) pur1->click_chem payload Drug Payload (e.g., DBCO-MMAE) payload->click_chem pur2 Final Purification (SEC) click_chem->pur2 final_adc Homogeneous ADC pur2->final_adc

Figure 2. Workflow for the site-specific synthesis of a homogeneous ADC using a branched linker.

mmae_signaling_pathway cluster_cell Mechanism of Action of MMAE Payload adc ADC with Branched PEG-MMAE receptor Target Receptor (e.g., HER2) adc->receptor Binding internalization Internalization receptor->internalization lysosome Lysosome internalization->lysosome release Drug Release lysosome->release Proteolytic Cleavage mmae Free MMAE release->mmae microtubules Microtubule Dynamics mmae->microtubules Inhibition of Tubulin Polymerization mitosis G2/M Phase Cell Cycle Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis

Figure 3. Signaling pathway illustrating the mechanism of action of an MMAE-containing ADC.

Conclusion

Branched PEG linkers represent a significant advancement in drug delivery technology. Their unique architecture provides a versatile platform for the development of next-generation nanomedicines and antibody-drug conjugates with improved efficacy and safety profiles. The protocols and data presented herein offer a foundational resource for researchers aiming to leverage the potential of branched PEG linkers in their drug development endeavors. Further research into novel branched PEG architectures and their in vivo behavior will continue to expand the applications of this promising technology.

References

Application Notes and Protocols for Protein PEGylation using Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved drug solubility, extended circulating half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2][3] Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched, multi-arm PEG reagent designed for advanced protein modification. Its three terminal azide (B81097) groups enable conjugation to proteins functionalized with alkyne groups via "click chemistry," a highly efficient and bioorthogonal reaction.[4][5][6] This document provides detailed application notes and protocols for the PEGylation of proteins using this high-purity, branched PEG linker.

The branched structure of this compound offers potential advantages over linear PEG chains of comparable molecular weight, including a larger hydrodynamic radius which can more effectively shield the protein surface from proteolytic enzymes and the host immune system.[2][7] This can translate to superior in vivo performance, making it an attractive tool for the development of next-generation protein therapeutics.

Product Information

PropertySpecification
Product Name This compound
Structure Branched, three-arm PEG with terminal azide groups
Purity >95%
Molecular Weight Approximately 1891.2 g/mol
Storage Store at -20°C, desiccated.
Solubility Soluble in water and common organic solvents.

Experimental Protocols

The PEGylation of a target protein using this compound is a two-step process:

  • Introduction of Alkyne Groups onto the Protein: The protein of interest is first functionalized with alkyne groups. A common method is the acylation of primary amines (e.g., lysine (B10760008) residues) with an alkyne-containing N-hydroxysuccinimide (NHS) ester.

  • Click Chemistry Reaction: The alkyne-functionalized protein is then reacted with this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage.

Protocol 1: Alkyne Functionalization of Proteins using Alkyne-PEG-NHS Ester

This protocol describes the modification of a protein with terminal alkyne groups for subsequent click chemistry.

Materials:

  • Protein of interest

  • Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)

  • Reaction Buffer: Amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS Ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the Alkyne-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess and hydrolyzed Alkyne-NHS Ester reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional but Recommended):

    • Confirm the incorporation of alkyne groups using techniques such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-functionalized protein with this compound.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO or water)

  • Reducing agent, e.g., Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Prepare fresh Sodium Ascorbate solution.

  • Reaction Setup:

    • In a reaction tube, combine the alkyne-functionalized protein and a 3- to 5-fold molar excess of this compound in the Reaction Buffer.

    • Prepare a premixed catalyst solution by combining the CuSO₄ and ligand stock solutions in a 1:5 molar ratio.

    • Add the CuSO₄/ligand catalyst solution to the protein mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiation of Click Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using fluorescently tagged reagents.

  • Purification:

    • Purify the PEGylated protein from excess reagents and catalyst using size exclusion chromatography, ion-exchange chromatography, or dialysis.

  • Analysis and Characterization:

    • Analyze the PEGylated product by SDS-PAGE, which should show a significant increase in molecular weight.

    • Further characterization can be performed using techniques like mass spectrometry, HPLC, and functional assays.

Quantitative Data Presentation

The use of a branched PEGylation reagent like this compound is expected to confer significant advantages in the pharmacokinetic and pharmacodynamic properties of the modified protein. The following tables summarize expected outcomes based on published data for branched versus linear PEGylation.

Table 1: Comparison of Pharmacokinetic Parameters for Linear vs. Branched PEGylated Proteins

ParameterUnmodified ProteinLinear PEGylated ProteinBranched PEGylated Protein
Elimination Half-life (t½) ShortIncreasedSignificantly Increased
Area Under the Curve (AUC) LowIncreasedSignificantly Increased
In Vivo Efficacy LowModerateHigh

Data is representative and compiled from studies comparing linear and branched PEGylation of therapeutic proteins such as interferon β-1b.[8]

Table 2: Impact of PEGylation on Protein Stability and Immunogenicity

PropertyUnmodified ProteinLinear PEGylated ProteinBranched PEGylated Protein
Proteolytic Resistance LowIncreasedSignificantly Increased
Thermal Stability ModerateIncreasedIncreased
Immunogenicity/Antigenicity HighReducedSignificantly Reduced

Branched PEGs provide superior shielding of the protein surface, leading to enhanced protection against proteolysis and reduced recognition by the immune system.[2][7][9]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Alkyne Functionalization cluster_1 Step 2: Click Chemistry PEGylation protein Protein of Interest (with primary amines) reaction1 Acylation Reaction (pH 7.5, RT, 1-2h) protein->reaction1 alkyne_nhs Alkyne-NHS Ester alkyne_nhs->reaction1 purification1 Purification (SEC or Dialysis) reaction1->purification1 alkyne_protein Alkyne-Functionalized Protein reaction2 CuAAC Reaction (RT, 1-4h) alkyne_protein->reaction2 alkyne_protein->reaction2 purification1->alkyne_protein azide_peg Tri(Azide-PEG10-NHCO- ethyloxyethyl)amine azide_peg->reaction2 catalyst CuSO4/Ligand + Sodium Ascorbate catalyst->reaction2 purification2 Purification (Chromatography) reaction2->purification2 peg_protein PEGylated Protein purification2->peg_protein

Caption: Workflow for protein PEGylation using a two-step approach.

Mechanism of Action: Improved Pharmacokinetics

G cluster_0 Unmodified Protein cluster_1 PEGylated Protein protein Therapeutic Protein renal Renal Clearance protein->renal Rapid proteolysis Proteolytic Degradation protein->proteolysis Susceptible immune Immune Recognition protein->immune High peg_protein PEGylated Protein (Increased Hydrodynamic Radius) renal_peg Renal Clearance peg_protein->renal_peg Reduced proteolysis_peg Proteolytic Degradation peg_protein->proteolysis_peg Shielded immune_peg Immune Recognition peg_protein->immune_peg Masked

Caption: How PEGylation enhances protein therapeutic properties.

Illustrative Signaling Pathway: Interferon Signaling

Many therapeutic proteins, such as interferons, function by activating specific cell signaling pathways. PEGylation can prolong their presence in the bloodstream, leading to sustained pathway activation.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus peg_ifn PEGylated Interferon (IFN) receptor IFN Receptor (IFNAR1/IFNAR2) peg_ifn->receptor Binds jak_stat JAK-STAT Pathway receptor->jak_stat Activates isgf3 ISGF3 Complex (STAT1/STAT2/IRF9) jak_stat->isgf3 Forms nucleus Nucleus isgf3->nucleus isre Interferon-Stimulated Response Element (ISRE) isg Interferon-Stimulated Genes (ISGs) isre->isg Activates Transcription response Antiviral/Antiproliferative Response isg->response Leads to

Caption: Sustained activation of the JAK-STAT pathway by PEGylated interferon.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Azide-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical determinant of their in vitro and in vivo performance. Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).[1][2] The incorporation of a terminal azide (B81097) (-N₃) group onto the PEG chain provides a versatile chemical handle for the covalent attachment of various biomolecules through highly efficient and bioorthogonal "click chemistry" reactions.[3][4] This allows for the precise engineering of nanoparticles for a multitude of applications, including targeted drug delivery, medical imaging, and diagnostics.

This document provides detailed application notes and experimental protocols for the surface modification of various nanoparticle platforms with azide-PEG, along with methods for their subsequent bioconjugation.

Key Applications

The azide functional group serves as a versatile platform for bioconjugation using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for attaching sensitive biomolecules.[4][5]

Key applications of azide-PEG modified nanoparticles include:

  • Targeted Drug Delivery: Conjugation of targeting ligands such as antibodies, peptides, or small molecules allows for the specific delivery of therapeutic payloads to diseased cells and tissues, such as cancer cells overexpressing specific receptors.[6][7][8]

  • Medical Imaging: Attachment of imaging agents like fluorescent dyes or contrast agents enables the visualization and tracking of nanoparticles in vitro and in vivo.

  • Diagnostics: Immobilization of antibodies or other recognition elements on the nanoparticle surface can be used for the development of sensitive diagnostic assays.[9]

Quantitative Data on Nanoparticle Characterization

The surface modification of nanoparticles with azide-PEG alters their physicochemical properties. The following tables summarize typical changes in hydrodynamic diameter and zeta potential for different nanoparticle types upon PEGylation.

Nanoparticle TypeInitial Hydrodynamic Diameter (nm)Hydrodynamic Diameter after Azide-PEGylation (nm)Initial Zeta Potential (mV)Zeta Potential after Azide-PEGylation (mV)Reference(s)
Gold Nanoparticles (AuNPs)~15Increases with PEG length-35-1 to -7[10]
Iron Oxide Nanoparticles (IONPs)VariesIncrease in sizeVariesShift towards neutral[3]
Quantum Dots (QDs)4-7100-200 (liposomal coating)-0.637-9.94[11]
Polymeric NanoparticlesVariesIncrease in sizeVariesShift towards neutral[12]

Table 1. Illustrative changes in hydrodynamic diameter and zeta potential of nanoparticles after surface modification with azide-PEG. Actual values will vary depending on the core nanoparticle size, PEG chain length, and surface density.

Experimental Protocols

Detailed methodologies for the surface modification of various nanoparticles with azide-PEG and subsequent bioconjugation are provided below.

Protocol 1: Azide-PEG Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-capped gold nanoparticles with a thiol-terminated azide-PEG. The strong affinity between gold and sulfur facilitates the self-assembly of the PEG linker on the nanoparticle surface.[3]

Materials:

  • Citrate-capped gold nanoparticles (10-20 nm) in aqueous solution

  • HS-PEG-N₃ (Thiol-PEG-Azide)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of HS-PEG-N₃ in nuclease-free water (e.g., 1 mg/mL).

    • Determine the concentration of the AuNP stock solution using UV-Vis spectroscopy.[3]

  • PEGylation of AuNPs:

    • To the citrate-capped AuNP solution, add the HS-PEG-N₃ solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a good starting point.[3]

    • Gently mix the solution and allow it to react overnight at room temperature with gentle stirring.

  • Purification of PEGylated AuNPs:

    • Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Carefully remove the supernatant containing excess, unreacted HS-PEG-N₃.

    • Resuspend the AuNP pellet in PBS.

    • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted PEG.

  • Characterization:

    • Confirm successful PEGylation by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).

    • The presence of the azide group can be confirmed by Fourier-transform infrared spectroscopy (FTIR), looking for the characteristic azide peak at approximately 2100 cm⁻¹.[3]

Protocol 2: Azide-PEG Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol involves a two-step process: first, the surface of the IONPs is functionalized with amine groups, and then the azide-PEG linker is conjugated to these amine groups.[3]

Materials:

Procedure:

  • Amine Functionalization of IONPs:

    • Disperse IONPs in ethanol.

    • Add APTES to the IONP suspension.

    • Add triethylamine and a small amount of water.

    • Sonicate the mixture for several hours.

    • Add heptane to precipitate the amine-functionalized IONPs.

    • Use a strong magnet to collect the nanoparticles and discard the supernatant.

    • Wash the nanoparticles three times with acetone and dry under vacuum.[3]

  • Conjugation of Azide-PEG-NHS to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add Azido-PEG-NHS ester in a 5-10 fold molar excess relative to the estimated surface amine groups.

    • Add DIPEA to act as a proton scavenger.[3]

    • Allow the reaction to proceed for 24-48 hours at room temperature with stirring.

  • Purification of Azido-PEG-IONPs:

    • Precipitate the functionalized IONPs by adding diethyl ether.

    • Collect the nanoparticles using a magnet.

    • Wash the nanoparticles extensively with DMF and then with acetone to remove unreacted starting materials.

    • Dry the final product under vacuum.[3]

  • Characterization:

    • Analyze the surface modification using FTIR for the characteristic azide peak (~2100 cm⁻¹).

    • Use thermogravimetric analysis (TGA) to quantify the amount of PEG linker grafted onto the nanoparticle surface.

    • Measure the hydrodynamic diameter and zeta potential using DLS.

Protocol 3: Azide-PEG Functionalization of Quantum Dots (QDs) via Micelle Encapsulation

This protocol describes the encapsulation of hydrophobic quantum dots within micelles formed by a mixture of DSPE-PEG and DSPE-PEG-azide, rendering them water-soluble and functionalized with azide groups.[4][13]

Materials:

  • Hydrophobic Quantum Dots (QDs)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-PEG-N₃)

  • Chloroform (B151607)

  • Deionized (DI) water

  • Ultracentrifuge

Procedure:

  • Preparation of Lipid-PEG Film:

    • Dissolve DSPE-PEG and DSPE-PEG-N₃ in chloroform in a desired molar ratio (e.g., 4:1).

    • In a round-bottom flask, evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Place the flask under vacuum for at least 1 hour to remove any residual solvent.

  • Micelle Encapsulation:

    • Add a solution of hydrophobic QDs in chloroform to the lipid film and dissolve.

    • Evaporate the chloroform to form a QD-lipid film.

    • Hydrate the film with DI water and sonicate to form azide-functionalized QD micelles.[13]

  • Purification:

    • Separate the QD-containing micelles from empty micelles by ultracentrifugation.[13]

    • Carefully collect the supernatant containing the purified azide-PEG functionalized QDs.

  • Characterization:

    • Confirm the successful encapsulation and functionalization by DLS to measure the hydrodynamic diameter.

    • Verify the presence of the azide group using FTIR spectroscopy.

Protocol 4: Bioconjugation to Azide-PEG Functionalized Nanoparticles via SPAAC

This protocol details the attachment of a dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., a peptide or a small molecule drug) to azide-PEG modified nanoparticles using strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.

Materials:

  • Azide-PEG functionalized nanoparticles (from Protocols 1, 2, or 3)

  • DBCO-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

  • Reaction Setup:

    • Disperse the azide-PEG functionalized nanoparticles in PBS.

    • Add the DBCO-functionalized molecule to the nanoparticle suspension. A molar excess of the DBCO-molecule may be used to ensure complete reaction with the surface azides.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.[13] Longer incubation times can improve conjugation efficiency.

  • Purification:

    • Remove the unreacted DBCO-functionalized molecule using centrifugal filtration.

    • Select a filter with a molecular weight cutoff that will retain the nanoparticle conjugate while allowing the smaller, unreacted molecule to pass through.

    • Wash the purified nanoparticle conjugates with PBS by repeated centrifugation and resuspension.

  • Characterization:

    • Confirm successful conjugation using techniques appropriate for the attached molecule (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or fluorescence spectroscopy if it is a fluorophore).

    • A change in the hydrodynamic diameter and zeta potential, as measured by DLS, can also indicate successful conjugation.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant biological signaling pathway.

G Experimental Workflow: Azide-PEG Functionalization of Nanoparticles cluster_synthesis Nanoparticle Core Synthesis cluster_application Application np_core Nanoparticle Core (e.g., Au, Fe3O4, QD) azide_peg Azide-PEG Linker np_core->azide_peg Surface Modification functionalized_np Azide-PEG Functionalized Nanoparticle ligand Targeting Ligand (e.g., Antibody, Peptide) with Alkyne functionalized_np->ligand SPAAC or CuAAC conjugated_np Targeted Nanoparticle application Targeted Drug Delivery, Imaging, or Diagnostics conjugated_np->application

Caption: Workflow for creating targeted nanoparticles using azide-PEG.

HER2_Signaling_Pathway HER2 Signaling Pathway and Nanoparticle Targeting Ligand Targeted Nanoparticle (Anti-HER2 Functionalized) HER2 HER2 Receptor Ligand->HER2 Binds to Block Blockade of Downstream Signaling Ligand->Block Dimerization Dimerization & Autophosphorylation HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling and nanoparticle-mediated inhibition.

References

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Functionalization of Branched PEG

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for covalently linking molecules.[1][2] This reaction forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), offering high yields, mild reaction conditions, and exceptional specificity.[1][3] Branched or multi-arm polyethylene (B3416737) glycol (PEG) is a biocompatible polymer widely used in drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[4][5][6] Its unique architecture provides multiple functionalization points, leading to higher drug loading capacities compared to linear PEG.[7]

Combining CuAAC with branched PEG enables the precise construction of advanced polymer-drug conjugates, hydrogels, and nanoparticle systems.[8][9][10] This approach is particularly advantageous in developing targeted drug delivery systems, where the branched PEG scaffold can be decorated with therapeutic payloads, targeting ligands, and imaging agents in a modular fashion.[8][11] Furthermore, branched PEG modification has been shown to reduce the immunogenicity and accelerated blood clearance (ABC) phenomenon sometimes observed with linear PEGylated nanocarriers.[12]

Applications

The conjugation of molecules to branched PEG via CuAAC has numerous applications in biomedical research and drug development:

  • High-Capacity Drug Delivery: The multi-arm nature of branched PEG allows for the attachment of multiple drug molecules, significantly increasing the payload capacity of the conjugate.[7]

  • Enhanced Pharmacokinetics: PEGylation, particularly with branched structures, increases the hydrodynamic radius of drugs, leading to longer circulation times, reduced renal clearance, and improved bioavailability.[13]

  • Targeted Therapies: Functionalizing the arms of branched PEG with both a drug and a targeting moiety (e.g., an antibody fragment or peptide) facilitates cell-specific drug delivery, enhancing efficacy and reducing off-target toxicity.

  • Hydrogel Formation: Multi-arm PEGs with reactive termini can be cross-linked using CuAAC to form biocompatible and biodegradable hydrogels for controlled drug release, 3D cell culture, and tissue engineering.[5][9]

  • Advanced Nanoparticle Formulation: Surface modification of nanoparticles with branched PEG via click chemistry improves their stability in biological fluids and enhances their diffusion through biological barriers like the extracellular matrix.[4][14]

Reaction Mechanism and Workflow

The CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form the stable triazole ring. The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1] A chelating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the Cu(I) catalyst and protect sensitive biomolecules from oxidative damage.[13][15]

CuAAC_Mechanism cluster_product Product R1_Alkyne Branched PEG-Alkyne Product Branched PEG-Triazole-Molecule R1_Alkyne->Product Cu(I) Catalyst R2_Azide Molecule-Azide (Drug, Ligand, etc.) R2_Azide->Product CuSO4 CuSO₄ (Cu²⁺) Ascorbate (B8700270) Sodium Ascorbate Ligand Ligand (e.g., TBTA)

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Protocol 1: General CuAAC Reaction for Conjugating an Alkyne-Molecule to a 4-Arm Azide-PEG

This protocol describes a general method for conjugating an alkyne-functionalized small molecule (e.g., a drug) to a commercially available 4-arm PEG-Azide.

Materials:

  • 4-Arm PEG-Azide (e.g., 10 kDa)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: Anhydrous Dimethylformamide (DMF) or a mixture of water and a co-solvent (e.g., t-butanol/DMSO)

  • Purification Supplies: Dialysis tubing (appropriate MWCO) or Size Exclusion Chromatography (SEC) column

  • Deionized (DI) Water

Experimental Workflow Diagram:

Exp_Workflow prep 1. Prepare Stock Solutions dissolve 2. Dissolve Reactants (PEG-Azide & Alkyne-Molecule) prep->dissolve add_cat 3. Add Catalyst Components (CuSO₄/TBTA, then Ascorbate) dissolve->add_cat react 4. React at Room Temperature (1-24 hours) add_cat->react purify 5. Purify Conjugate (Dialysis or SEC) react->purify char 6. Characterize Product (NMR, SEC, FTIR, MALDI-TOF) purify->char lyophilize 7. Lyophilize for Storage char->lyophilize

Caption: Experimental workflow for the synthesis and purification of a branched PEG conjugate.

Procedure:

  • Preparation of Stock Solutions:

    • CuSO₄: Prepare a 100 mM stock solution in DI water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in DI water. This solution should be made fresh before each reaction.

    • TBTA: Prepare a 50 mM stock solution in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the 4-Arm PEG-Azide (1.0 eq) in the chosen solvent system.

    • Add the alkyne-functionalized molecule. The molar ratio of alkyne to each azide group on the PEG should be optimized, typically starting with a slight excess (e.g., 1.2 eq per azide arm, for a total of 4.8 eq).

    • Add the TBTA solution (e.g., 0.2 eq per azide arm).

    • Add the CuSO₄ solution (e.g., 0.1 eq per azide arm). The solution may turn slightly cloudy.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1.0 eq per azide arm). The final concentration of copper is typically in the range of 50-250 µM.[1]

  • Reaction Conditions:

    • Seal the vial and stir the reaction mixture at room temperature.

    • Protect the reaction from light if any components are light-sensitive.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR if feasible). Reaction times can vary from 1 to 24 hours.

  • Purification:

    • Upon completion, the primary method for removing unreacted small molecules, copper catalyst, and ligand is dialysis.

    • Transfer the reaction mixture to a dialysis membrane (e.g., 3.5 kDa MWCO for a 10 kDa PEG conjugate) and dialyze against DI water for 48-72 hours, with frequent water changes.

    • Alternatively, for higher purity, Size Exclusion Chromatography (SEC) can be used.

  • Product Isolation:

    • Freeze the purified aqueous solution and lyophilize to obtain the final branched PEG conjugate as a white, fluffy solid.

Protocol 2: Characterization of the Branched PEG Conjugate

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the formation of the triazole ring and quantify the degree of conjugation.

  • Method: Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The appearance of a new characteristic proton signal for the triazole ring (typically δ 7.5-8.5 ppm) confirms the reaction. The degree of conjugation can be calculated by comparing the integration of this signal to a stable, known proton signal from the PEG backbone.

2. Size Exclusion Chromatography (SEC):

  • Purpose: To assess the purity and molecular weight distribution of the conjugate.

  • Method: An SEC system equipped with a refractive index (RI) detector is used. A successful conjugation will show a shift to a higher molecular weight (earlier elution time) compared to the starting branched PEG. The peak should be monomodal, indicating a homogenous product.[8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the disappearance of the azide group and the presence of the triazole.

  • Method: The disappearance of the sharp azide peak (around 2100 cm⁻¹) is a strong indicator of a successful reaction.

4. Mass Spectrometry (MALDI-TOF):

  • Purpose: To determine the exact molecular weight of the conjugate.

  • Method: This technique provides the mass of the final product, confirming the number of molecules successfully conjugated to the PEG arms.

Data Presentation and Interpretation

Quantitative data from characterization experiments should be summarized for clear interpretation.

Table 1: Example Reaction Conditions and Yields for CuAAC with 4-Arm PEG-N₃

ParameterCondition ACondition B
4-Arm PEG-N₃ (10 kDa) 1.0 eq1.0 eq
Alkyne-Drug (eq per arm) 1.21.5
CuSO₄ (eq per arm) 0.10.1
Sodium Ascorbate (eq per arm) 1.01.0
Ligand (TBTA, eq per arm) 0.20.2
Solvent H₂O/t-BuOH (1:1)DMF
Reaction Time (h) 128
Isolated Yield (%) >90%>95%
Purity (by SEC) 96%98%

Table 2: Characterization Data for a 4-Arm PEG-Drug Conjugate

TechniqueStarting PEG-N₃Alkyne-DrugFinal ConjugateInterpretation
¹H NMR (Triazole-H) N/AN/Aδ 7.85 ppmConfirms triazole formation
FTIR (Azide Peak) 2105 cm⁻¹N/AAbsentConfirms azide consumption
SEC Elution Vol. (mL) 12.518.211.8Increased hydrodynamic size
MALDI-TOF (m/z) ~10,000 Da450 Da~11,800 DaConfirms conjugation of ~4 drug molecules

Biological Application Example: Enhanced Permeability and Retention (EPR) Effect

Branched PEG-drug conjugates with a large hydrodynamic size are particularly effective at leveraging the EPR effect for passive tumor targeting.

EPR_Effect cluster_blood Blood Vessel cluster_tissue Tissue Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) Normal_Tissue Normal Tissue Normal_Vessel->Normal_Tissue No Extravasation Tumor_Vessel Tumor Vasculature (Leaky Fenestrations) Tumor_Tissue Tumor Tissue (Poor Lymphatic Drainage) Tumor_Vessel->Tumor_Tissue Extravasation (Passive Targeting) Tumor_Tissue->Tumor_Vessel Retention Conjugate Branched PEG Drug Conjugate Conjugate->Tumor_Vessel Travels via Circulation

Caption: The EPR effect enables passive accumulation of large PEG conjugates in tumor tissue.

References

Application Notes: Labeling Cell Surfaces with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine for Bioorthogonal Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a trivalent, amine-reactive labeling reagent designed for the functionalization of live cell surfaces. This molecule features a central primary amine for covalent attachment to cell surface proteins, a hydrophilic polyethylene (B3416737) glycol (PEG10) spacer to enhance solubility and minimize non-specific binding, and three terminal azide (B81097) groups. These azide moieties serve as bioorthogonal handles for subsequent covalent modification via copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] This two-step labeling strategy enables the precise attachment of a wide variety of molecules, such as fluorophores, biotin, or drug molecules, to the cell surface for applications in cell tracking, imaging, and targeted therapy research. The use of SPAAC is advantageous for live-cell applications as it proceeds efficiently at physiological temperatures without the need for cytotoxic copper catalysts.[3][4][5]

Principle of the Method

The cell labeling process involves two primary steps:

  • Amine-Reactive Coupling: The primary amine on the Tri(Azide-PEG10...) reagent is covalently attached to carboxyl groups on cell surface proteins. This is achieved by activating the cell surface carboxyl groups using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). The Sulfo-NHS ester is a membrane-impermeable reagent that reacts efficiently with primary amines at physiological pH to form stable amide bonds.[6][7][8] This ensures that labeling is restricted to the extracellular domains of proteins.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After labeling the cell surface with azide groups, a molecule containing a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, is introduced. The azide and DBCO groups react selectively and efficiently to form a stable triazole linkage, covalently attaching the molecule of interest to the cell surface.[1][][3] This bioorthogonal reaction does not interfere with native cellular processes.[1][][3]

Experimental Protocols

Protocol 1: Covalent Labeling of Cell Surfaces with this compound

This protocol details the covalent attachment of the azide reagent to live, suspension, or adherent cells.

Materials Required:

  • Cells of interest (e.g., Jurkat cells, HeLa cells)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 100 mM Glycine or Tris in PBS

  • Cell culture medium appropriate for the cell line

Procedure:

  • Cell Preparation: Culture cells to the desired density. For adherent cells, aim for 70-80% confluency. For suspension cells, harvest and count to determine cell number.

  • Washing: Wash cells twice with ice-cold PBS to remove any amine-containing components from the culture medium. Centrifuge suspension cells at 300 x g for 5 minutes between washes.

  • Activation of Cell Surface Carboxyl Groups:

    • Resuspend the cell pellet (or cover adherent cells) in ice-cold Activation Buffer.

    • Prepare a fresh solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.[9]

    • Add the EDC/Sulfo-NHS solution to the cells and incubate for 15-20 minutes at room temperature with gentle agitation.[9]

  • Labeling with Azide Reagent:

    • Prepare a 1-5 mM solution of this compound in Coupling Buffer (PBS, pH 7.4).

    • Wash the cells twice with ice-cold Coupling Buffer to remove excess EDC and Sulfo-NHS.

    • Resuspend the activated cells in the Tri(Azide-PEG10...) solution and incubate for 30 minutes to 1 hour at room temperature.

  • Quenching: Add Quenching Solution to the cells to a final concentration of 20-50 mM and incubate for 10 minutes to stop the reaction.[9]

  • Final Washes: Wash the now azide-labeled cells three times with Coupling Buffer. The cells are now ready for the SPAAC reaction or for use in downstream applications.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with a DBCO-Fluorophore

This protocol describes the attachment of a fluorescent reporter to the azide-labeled cells.

Materials Required:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-488)

  • Cell culture medium or PBS

  • Microscopy-grade imaging plates or slides

Procedure:

  • Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the DBCO-fluorophore in DMSO. Immediately before use, dilute the stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-50 µM.[1] The optimal concentration may need to be determined empirically for each cell type.[10][11]

  • Incubation: Add the DBCO-fluorophore solution to the azide-labeled cells. Incubate for 15-60 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells three times with warm PBS or culture medium to remove any unreacted DBCO-fluorophore.[1][11] If high background is observed, an additional incubation in fluorophore-free media for 1-2 hours can be performed.[10][11]

  • Analysis: The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy. For microscopy, cells can be counterstained with a nuclear stain like DAPI or Hoechst 33342 if desired.[10][11][12]

Data Presentation

Table 1: Recommended Reagent Concentrations for Cell Surface Labeling

Reagent Stock Concentration Working Concentration Incubation Time
EDC 20 mM in Activation Buffer 2 mM 15-20 min
Sulfo-NHS 50 mM in Activation Buffer 5 mM 15-20 min
Tri(Azide-PEG10...)amine 10 mM in PBS 1-5 mM 30-60 min

| DBCO-Fluorophore | 2 mM in DMSO | 10-50 µM | 15-60 min |

Table 2: Example Cytotoxicity Data (Illustrative) The cytotoxicity of the labeling procedure should be assessed for each cell line and experimental condition.[13][14] An example using a membrane integrity assay (e.g., CellTox™ Green) is shown below.[15]

Condition% Cytotoxicity (Mean ± SD)
Untreated Control2.5 ± 0.8%
EDC/Sulfo-NHS only4.1 ± 1.2%
Full Labeling (Azide + DBCO)5.3 ± 1.5%
Positive Control (Lysis Buffer)100%

Visualization of Workflows

G cluster_0 Step 1: Cell Surface Azide Labeling A Start with Live Cells (Suspension or Adherent) B Wash with PBS A->B C Activate Carboxyl Groups (EDC / Sulfo-NHS) B->C D Wash with Coupling Buffer C->D E Incubate with Tri(Azide-PEG10...)amine D->E F Quench Reaction (e.g., Glycine) E->F G Final Washes F->G H Azide-Labeled Cells G->H

Caption: Workflow for covalent attachment of azide groups to the cell surface.

G cluster_1 Step 2: Copper-Free Click Reaction (SPAAC) I Start with Azide-Labeled Cells J Incubate with DBCO-Fluorophore I->J K Wash to Remove Excess Fluorophore J->K L Fluorescently Labeled Cells K->L M Analysis (Microscopy / Flow Cytometry) L->M

Caption: Workflow for fluorescent labeling via SPAAC click chemistry.

Troubleshooting

IssuePossible CauseRecommended Solution
Weak or No Signal Inefficient activation or coupling.Ensure EDC/Sulfo-NHS solutions are made fresh. Optimize pH of buffers (pH 6.0 for activation, 7.4 for coupling).[9] Increase incubation times or reagent concentrations.
Low target expression.Confirm the presence of sufficient cell surface carboxyl groups. Not all cell types label equally.
Incompatible fluorophore choice.For intracellular targets, ensure the dye is cell-permeable.[4] For flow cytometry, pair weakly expressed targets with bright fluorochromes.[16]
High Background Insufficient washing.Increase the number and volume of wash steps after labeling and after the click reaction.[17]
Non-specific binding.Include a blocking step with a protein like BSA before labeling.[18] Consider adding BSA to wash buffers.
Reagent concentration too high.Titrate down the concentration of the azide reagent and the DBCO-fluorophore to find the optimal signal-to-noise ratio.
High Cell Death Reagent toxicity.Perform a cytotoxicity assay to determine the toxic threshold of the reagents for your specific cell type.[13][19] Reduce reagent concentrations or incubation times. Ensure cells are healthy before starting.
Harsh cell handling.Handle cells gently, especially during centrifugation and resuspension steps, to maintain membrane integrity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols: Antibody-Drug Conjugate (ADC) Development with Azide-PEG Linkers

These application notes provide a comprehensive overview and detailed experimental protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing azide-polyethylene glycol (PEG) linkers. The linker is a critical component of an ADC, directly influencing its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] Azide-PEG linkers offer a powerful solution for creating next-generation ADCs by combining the benefits of bioorthogonal click chemistry with the physicochemical advantages of PEGylation.[2][3]

The core of this methodology lies in the use of a heterobifunctional linker containing an azide (B81097) group for subsequent "click" chemistry conjugation and a PEG spacer.[4] The azide functional group is bioorthogonal, meaning it does not react with native biological molecules, allowing for highly specific and efficient attachment of a payload.[5][6] This is typically achieved through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a stable triazole linkage.[5][7][8]

The inclusion of a PEG spacer enhances the hydrophilicity of the ADC, which is particularly beneficial for hydrophobic payloads as it helps to prevent aggregation.[7][9][10][11] PEGylation can also improve the ADC's pharmacokinetic profile by increasing its hydrodynamic volume, leading to reduced renal clearance and a longer plasma half-life.[8][9][10][12] This extended circulation can result in greater accumulation of the ADC in tumor tissue, potentially enhancing therapeutic efficacy.[1][8] Furthermore, the PEG chain can shield the payload, reducing the potential for immunogenicity.[9][10][11][13]

Monodisperse PEG linkers, which have a defined number of PEG units, are preferred over polydisperse mixtures because they result in more homogeneous ADCs with better batch-to-batch reproducibility.[1][2][10]

Mechanism of Action

ADCs are designed to function as guided missiles, delivering a potent cytotoxic payload specifically to cancer cells while sparing healthy tissue.[13] The process begins with the monoclonal antibody component of the ADC binding to a specific antigen on the surface of a tumor cell.[13] Following binding, the tumor cell internalizes the ADC, typically through endocytosis.[13] Once inside the cell, the linker is cleaved by cellular mechanisms, releasing the cytotoxic payload which then exerts its cell-killing effect.[13]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen (Receptor) ADC->Receptor 1. Binding Endosome Internalization (Endosome) Receptor->Endosome 2. Internalization Payload Released Cytotoxic Payload Endosome->Payload 3. Payload Release Death Apoptosis / Cell Death Payload->Death 4. Cytotoxicity

ADC mechanism of action and payload delivery.

Data Presentation: Impact of Azide-PEG Linkers on ADC Properties

The length and architecture of the PEG linker are critical parameters that can be optimized to improve the therapeutic index of an ADC.[1][9] The following tables summarize quantitative data from various studies, illustrating the effects of PEGylation on ADC pharmacokinetics and in vitro efficacy.

Table 1: Representative Data on the Impact of PEG Linker Length on ADC Pharmacokinetics Data synthesized from preclinical studies. Actual values are dependent on the specific antibody, payload, and model system.

Linker FeatureClearance RatePlasma Half-LifeKey Observation
No PEG HighShortHydrophobic payloads can lead to rapid clearance.[14][15]
Short-Chain PEG (e.g., PEG4-8) DecreasedIncreasedA PEG8 side chain was identified as a minimum length for achieving optimal slower clearance in one study.[9]
Long-Chain PEG (e.g., PEG12-24) DecreasedIncreasedLonger PEG chains can further prolong circulation, though the benefit may plateau.[9][14][15]
Pendant PEG vs. Linear PEG Slower for PendantLonger for PendantADCs with pendant PEG configurations showed slower clearance rates compared to those with linear PEGs.[16][17]

Table 2: Representative Data on the Impact of PEG Linker Length on In Vitro Cytotoxicity Data synthesized from preclinical studies. The effect of PEG on cytotoxicity is highly context-dependent.

Linker FeatureIn Vitro Cytotoxicity (IC50)Key Observation
No PEG Baseline PotencyServes as a benchmark for comparison.[18][19]
PEG4K Insertion ~4.5-fold ReductionIn a study with miniaturized affibody-drug conjugates, inserting a 4 kDa PEG chain reduced in vitro cytotoxicity.[1][18][19]
PEG10K Insertion ~22-fold ReductionA longer 10 kDa PEG chain led to a more significant reduction in cytotoxicity in the same affibody model.[1][18][19]

Note: While longer PEG chains may decrease in vitro potency in some models, this can be offset by improved pharmacokinetics, leading to enhanced overall in vivo efficacy.[1][18][19]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, characterization, and evaluation of ADCs using a two-step conjugation strategy involving an azide-PEG linker and click chemistry.

Protocol 1: ADC Synthesis via Azide-PEG Linker and CuAAC

This protocol involves two main stages: modification of the antibody with a heterobifunctional linker (e.g., Azido-PEG-NHS ester) to introduce the azide handle, followed by the copper-catalyzed conjugation of an alkyne-modified payload.[7]

ADC_Synthesis_Workflow Ab Monoclonal Antibody (mAb) StepA Step A: Antibody Modification (Amine Coupling) Ab->StepA Linker Azido-PEG-NHS Ester Linker Linker->StepA AzidoAb Azido-Modified Antibody (mAb-N3) StepA->AzidoAb StepB Step B: Payload Conjugation (CuAAC Click Chemistry) AzidoAb->StepB Payload Alkyne-Modified Payload Payload->StepB ADC_raw Crude ADC Product StepB->ADC_raw Purify Purification (SEC) ADC_raw->Purify ADC_final Purified ADC Purify->ADC_final ADC_Characterization_Workflow ADC_purified Purified ADC HIC HIC-HPLC ADC_purified->HIC UV_Vis UV-Vis Spectroscopy ADC_purified->UV_Vis SEC SEC-HPLC ADC_purified->SEC MS Mass Spectrometry ADC_purified->MS DAR Determine Drug-to-Antibody Ratio (DAR) HIC->DAR UV_Vis->DAR Purity Assess Purity and Aggregation SEC->Purity Identity Confirm Identity and Integrity MS->Identity

References

Troubleshooting & Optimization

Troubleshooting low yield in click chemistry with branched PEG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, particularly when working with branched polyethylene (B3416737) glycol (PEG) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my click chemistry yield unexpectedly low when using a branched PEG-azide or PEG-alkyne?

Low yields in click chemistry reactions involving branched PEG are often attributed to a few key factors. The complex, three-dimensional structure of branched PEG can cause significant steric hindrance, physically obstructing the azide (B81097) and alkyne functional groups from approaching the copper catalyst and each other.[1][2] This can slow down the reaction rate or prevent the reaction from reaching completion. Additionally, impurities within the branched PEG starting material can interfere with the catalyst. Finally, the high molecular weight and viscosity of branched PEG solutions can lead to poor solubility and diffusion limitations in certain solvent systems.[1]

Q2: What are the optimal reaction conditions for CuAAC with branched PEG?

While optimal conditions can be substrate-dependent, a good starting point is crucial. This includes using a well-solubilizing solvent system, ensuring the purity of your reagents, and optimizing the catalyst system. A common approach involves using a copper(I)-stabilizing ligand and a reducing agent to maintain the active catalytic species.[3][4][5] It is often beneficial to perform small-scale test reactions to screen different conditions.[1]

Q3: How can I confirm that my branched PEG is properly functionalized with an azide or alkyne group?

It is essential to verify the functionalization of your starting materials. This can be accomplished using techniques such as ¹H NMR, FTIR, or mass spectrometry. For example, in FTIR spectroscopy, the azide group will show a characteristic sharp peak around 2100 cm⁻¹. For ¹H NMR, you can look for the appearance of protons adjacent to the newly formed linkage.

Q4: Can the purification process contribute to low apparent yields?

Yes, the purification of PEGylated products can be challenging and may lead to product loss.[][7][8] Due to the size and charge-shielding effects of the PEG chains, separating the desired product from unreacted starting materials and byproducts can be difficult.[] Techniques like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC are commonly used, but each may require significant optimization to achieve good separation and recovery.[][8]

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are observing very low to no yield of your desired PEGylated product, work through the following troubleshooting steps.

TroubleshootingWorkflow cluster_start cluster_reagents Reagent & Substrate Integrity cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purification Analysis & Purification start Start: Low/No Product reagent_check Verify Purity & Integrity of Branched PEG, Substrate, Azide/Alkyne Functionality start->reagent_check reagent_fail Synthesize/Purify Starting Materials reagent_check->reagent_fail Issue Found reagent_pass Reagents OK reagent_check->reagent_pass No Issue catalyst_check Check Copper Source, Ligand, & Reducing Agent. Prepare Fresh Solutions. reagent_pass->catalyst_check catalyst_fail Use High Purity Reagents. Increase Ligand/Reducing Agent. catalyst_check->catalyst_fail Issue Found catalyst_pass Catalyst System OK catalyst_check->catalyst_pass No Issue conditions_check Review Solvent, Temperature, Concentration, & Stoichiometry catalyst_pass->conditions_check conditions_fail Optimize Conditions: - Test different solvents - Vary temperature - Adjust reactant ratios conditions_check->conditions_fail Issue Found conditions_pass Conditions Optimized conditions_check->conditions_pass No Issue purification_check Analyze Crude Reaction Mixture. Optimize Purification Protocol. conditions_pass->purification_check purification_fail Refine Purification: - SEC, IEX, RP-HPLC - Monitor Fractions Carefully purification_check->purification_fail Low Recovery

Caption: A step-by-step decision tree for troubleshooting low yields.

Problem 2: Reaction Stalls or is Incomplete

If the reaction starts but does not proceed to completion, consider the following:

  • Catalyst Inactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II). Ensure you have a sufficient amount of a reducing agent, like sodium ascorbate, and that it is fresh.[9] The reaction should also be run under an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Steric Hindrance: The bulky nature of branched PEG can be a significant barrier.[1] Consider increasing the reaction time or temperature. Another strategy is to introduce a longer, more flexible linker between your molecule of interest and the alkyne or azide group to reduce steric clash.[1]

  • Solubility Issues: As the reaction progresses, the product's solubility might differ from the starting materials, potentially causing it to precipitate out of the solution.[2] Try different solvent systems or co-solvents to maintain the solubility of all components throughout the reaction.

Experimental Protocols & Data

General Protocol for CuAAC with Branched PEG

This protocol is a starting point and may require optimization.

  • Reagent Preparation:

    • Dissolve the branched PEG-azide (1 equivalent) and the alkyne-containing substrate (1.1-1.5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/water).[10] Ensure all reagents are free of impurities.

    • Prepare fresh stock solutions of the copper catalyst, ligand, and reducing agent.

  • Reaction Setup:

    • In a reaction vessel, combine the dissolved PEG-azide and alkyne substrate.

    • Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Add the copper(I)-stabilizing ligand (e.g., THPTA or TBTA) to the reaction mixture.

    • Add the reducing agent (e.g., sodium ascorbate).

    • Initiate the reaction by adding the copper(I) source (e.g., CuSO₄).

  • Reaction Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 30-60°C).[10][11]

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS, HPLC, or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the copper catalyst. This can be achieved by passing the reaction mixture through a copper-chelating resin or by precipitation.

    • Purify the product using a suitable chromatography method, such as size exclusion chromatography (SEC) to separate based on size, or ion-exchange chromatography (IEX) if there are charge differences.[][8]

Typical Reagent Concentrations

The following table provides a range of commonly used concentrations for the key components in a CuAAC reaction. These should be optimized for your specific system.

ReagentConcentration RangeMolar Ratio (relative to limiting reagent)
Limiting Reagent (Azide or Alkyne)1 - 10 mM1
Excess Reagent (Alkyne or Azide)1.1 - 5 mM1.1 - 5
Copper(II) Sulfate (CuSO₄)0.1 - 1 mM0.1 - 1
Sodium Ascorbate0.5 - 5 mM2 - 5
Copper-stabilizing Ligand (e.g., THPTA)0.2 - 2 mM1 - 2 (relative to copper)
Visualizing the Click Chemistry Reaction

The core of the process is the copper-catalyzed cycloaddition.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Branched_PEG_Azide Branched PEG-N₃ Product Branched PEG-Triazole-Substrate Branched_PEG_Azide->Product Substrate_Alkyne Substrate-Alkyne Substrate_Alkyne->Product Catalyst Cu(I) Catalyst + Ligand Catalyst->Product Catalyzes

References

Technical Support Center: Azide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for azide-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving azide-PEG linkers in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using azide-PEG linkers in bioconjugation?

A1: Azide-PEG linkers offer several key benefits in bioconjugation:

  • Bioorthogonality: The azide (B81097) group is largely unreactive with most biological functional groups, allowing for highly specific "click" reactions with an alkyne partner in complex biological mixtures.[1][]

  • Improved Pharmacokinetics: The polyethylene (B3416737) glycol (PEG) backbone increases the hydrodynamic radius of the conjugated molecule, which can extend its circulation half-life by reducing renal clearance.[3]

  • Enhanced Solubility and Stability: PEG is highly water-soluble, which can improve the solubility of hydrophobic molecules and protect the conjugated biomolecule from enzymatic degradation.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on a biomolecule, potentially reducing its immunogenicity.[3][4]

  • Flexibility and Versatility: Azide-PEG linkers are available in various lengths and architectures (linear, branched), allowing for precise control over the spacing and properties of the final conjugate.[3][5] They are compatible with several ligation chemistries, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation.[1][4]

Q2: What are the most common side reactions associated with the azide functional group?

A2: The azide group, while generally stable, can undergo unintended reactions:

  • Reduction to an Amine: This is a significant side reaction where the azide (-N₃) is reduced to a primary amine (-NH₂), rendering it unreactive for its intended conjugation chemistry.[6][7] This can be caused by:

    • Phosphines: Reagents like triphenylphosphine (B44618) (PPh₃), often used in Staudinger ligations, can reduce azides to amines if the reaction conditions are not optimized for ligation.[8][9]

    • Thiols: Thiol-containing reagents, sometimes used as scavengers in peptide synthesis, can also lead to azide reduction.[6]

  • Instability of the Azide Moiety: While generally stable for bioconjugation, organic azides should be handled with care, especially at high concentrations, as they can be energetic compounds.[1]

Q3: What types of degradation can the PEG linker itself undergo?

A3: The PEG backbone can be susceptible to degradation under certain conditions:

  • Oxidative Degradation: The ether linkages in PEG are vulnerable to oxidation by reactive oxygen species (ROS).[10] This can lead to chain cleavage and the formation of various byproducts, including formaldehyde (B43269) and formic acid.[10][11] The terminal hydroxyl groups of PEG can also be oxidized.[12]

  • Hydrolytic Cleavage: While the ether bonds of the PEG backbone are generally stable to hydrolysis, they can be cleaved under harsh acidic conditions or in the presence of certain catalysts.[10][13] More commonly, ester bonds used to connect the PEG chain to a functional group or biomolecule are susceptible to hydrolysis, especially at non-neutral pH.[14][15]

Q4: What are the key differences and potential side reactions between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition?

A4: Both CuAAC and SPAAC are powerful "click chemistry" reactions, but they have distinct characteristics and potential side reactions.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Requires a Cu(I) catalyst.[16]No metal catalyst required.[17][]
Reaction Rate Generally very fast.[19]Rate is dependent on the strain of the cyclooctyne (B158145).[20]
Biocompatibility Copper can be toxic to cells, limiting in vivo applications.[21][22]Highly biocompatible and suitable for live-cell and in vivo studies.[17][23]
Common Side Reactions - Oxidation of Cu(I) to inactive Cu(II).[24] - Oxidative homocoupling of alkynes (Glaser coupling).[24] - Oxidative damage to biomolecules from ROS generated by copper.[24]- Instability/self-reaction of highly strained cyclooctynes.[17][20] - Off-target reactions of some cyclooctynes with thiols (e.g., cysteine).[17]

Troubleshooting Guides

Problem: Low or No Yield in Bioconjugation Reaction
Potential Cause Troubleshooting Steps
Degradation of Azide-PEG Linker - Store azide-PEG reagents at -20°C, protected from light and moisture.[1] - Avoid repeated freeze-thaw cycles. - Test the integrity of the azide group using a small-scale control reaction with a known reactive alkyne.
Reduction of Azide to Amine - If your protocol involves reducing agents (e.g., DTT, TCEP, phosphines), ensure they are removed or quenched before introducing the azide-PEG linker. - Characterize your starting material to confirm the presence of the azide group (e.g., via IR spectroscopy, which shows a characteristic azide peak around 2100 cm⁻¹).
Steric Hindrance - Use a longer PEG linker to increase the distance between the biomolecule and the azide group, which can improve accessibility.[4][17] - Optimize the stoichiometry to use a moderate excess of the less sterically hindered reaction partner.
Solubility Issues - Ensure all components are fully dissolved in a compatible solvent system. The PEG linker should enhance water solubility, but the conjugation partner may have limited solubility.[17] - Consider using co-solvents like DMSO or DMF, but verify their compatibility with your biomolecule.
(For CuAAC) Inactive Copper Catalyst - Prepare the Cu(I) catalyst solution fresh. - Degas all buffers and solutions to remove dissolved oxygen, which can oxidize Cu(I) to Cu(II).[24] - Ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to maintain the copper in the +1 oxidation state.[24] - Use a copper-stabilizing ligand (e.g., TBTA) to protect the catalyst.[16]
(For SPAAC) Degraded Cyclooctyne Reagent - Store strained cyclooctynes (e.g., DBCO, BCN) under inert gas at low temperatures as recommended by the supplier. - Avoid exposure to acidic conditions, which can degrade some cyclooctynes.[17]
Problem: Unintended Side Products Observed
Potential Cause Troubleshooting Steps
(For CuAAC) Alkyne Homodimerization - This is likely due to Glaser coupling.[24] - Thoroughly degas all reaction components to minimize oxygen. - Increase the concentration of the reducing agent and/or the copper-stabilizing ligand.
(For CuAAC) Damage to Biomolecule - Oxidative damage can occur from ROS generated by the Cu(I)/Cu(II) cycle.[24] - Use a copper-stabilizing ligand and rigorously deoxygenate your reaction mixture. - Consider lowering the reaction temperature or reducing the reaction time.
(For Staudinger Ligation) Formation of Amine Instead of Amide - This indicates the Staudinger reduction is occurring instead of the desired ligation.[8][25] - Ensure you are using a phosphine (B1218219) reagent designed for Staudinger ligation (containing an electrophilic trap).[] - Optimize reaction conditions (solvent, temperature) as recommended for the specific ligation reagent.
(For SPAAC) Off-Target Labeling - If working with proteins, some cyclooctynes can react with cysteine residues.[17] - If off-target labeling is suspected, perform control experiments with molecules lacking the intended reactive partner (azide). - Consider using a different, less reactive cyclooctyne derivative.
PEG Chain Cleavage - Avoid harsh acidic or oxidative conditions during your reaction and purification steps. - Analyze the product by mass spectrometry or SDS-PAGE to check for unexpected lower molecular weight species.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol provides a general guideline. Optimal concentrations, reaction times, and temperatures should be determined empirically for each specific system.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-PEG linker

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) (NaAsc) stock solution (e.g., 250 mM in water, prepared fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (e.g., 50 mM in DMSO)

  • Degassed buffer for final volume adjustment

Methodology:

  • Preparation: In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-PEG linker (typically at a 5-20 fold molar excess of the linker).

  • Catalyst Premix: In a separate tube, prepare the Cu(I)-TBTA catalyst complex. Add 1 equivalent of CuSO₄ to 1.2 equivalents of TBTA. Mix thoroughly.

  • Reaction Initiation: Add the Cu(I)-TBTA complex to the protein/linker mixture to a final concentration of approximately 0.5-1 mM copper.

  • Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer durations if the protein is sensitive to room temperature.

  • Purification: Remove unreacted reagents, catalyst, and byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

CuAAC_Workflow cluster_prep Preparation cluster_catalyst Catalyst Premix cluster_reaction Reaction cluster_purification Purification Protein_N3 Azide-Protein Reaction_Mix Reaction Mixture Protein_N3->Reaction_Mix Alkyne_PEG Alkyne-PEG Alkyne_PEG->Reaction_Mix CuSO4 CuSO4 Cu_TBTA Cu(II)-TBTA CuSO4->Cu_TBTA TBTA TBTA TBTA->Cu_TBTA Cu_TBTA->Reaction_Mix Purified_Product Purified Conjugate Reaction_Mix->Purified_Product SEC or Dialysis NaAsc Sodium Ascorbate NaAsc->Reaction_Mix Cu(II) -> Cu(I)

Caption: Workflow for a typical CuAAC bioconjugation experiment.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is simpler than CuAAC as it does not require a catalyst.

Materials:

  • Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained-alkyne-PEG linker (e.g., DBCO-PEG) dissolved in a compatible solvent (e.g., DMSO)

Methodology:

  • Preparation: In a microcentrifuge tube, add the azide-functionalized biomolecule.

  • Reaction Initiation: Add the strained-alkyne-PEG linker to the biomolecule solution. A 3-10 fold molar excess of the linker is common. The final concentration of any organic solvent (like DMSO) should be kept low (typically <5% v/v) to maintain protein stability.

  • Incubation: Mix and incubate the reaction. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the reaction temperature (typically room temperature or 37°C).

  • Monitoring (Optional): The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker.

SPAAC_Reaction Azide Azide-Biomolecule Mix Combine and Incubate (No Catalyst) Azide->Mix Cyclooctyne Strained Alkyne-PEG (e.g., DBCO-PEG) Cyclooctyne->Mix Triazole Stable Triazole Linkage (PEG-Conjugate) Mix->Triazole Spontaneous Reaction

Caption: The catalyst-free mechanism of SPAAC bioconjugation.

Diagram: Common Side Reactions of Azide-PEG Linkers

Side_Reactions cluster_azide Azide Group Side Reactions cluster_peg PEG Linker Side Reactions cluster_click Click Chemistry Side Reactions AzidePEG Azide-PEG-Biomolecule AzideReduction Azide Reduction (-N3 -> -NH2) AzidePEG->AzideReduction Unwanted Reduction PEGOxidation Oxidative Cleavage AzidePEG->PEGOxidation Degradation PEGHydrolysis Hydrolysis (at ester linkages) AzidePEG->PEGHydrolysis Degradation GlaserCoupling Glaser Coupling (Alkyne Dimerization) AzidePEG->GlaserCoupling During CuAAC ROSDamage ROS Damage to Biomolecule AzidePEG->ROSDamage During CuAAC ThiolReaction Thiol Reactivity (SPAAC-specific) AzidePEG->ThiolReaction During SPAAC StaudingerReduction Staudinger Reduction AzideReduction->StaudingerReduction Caused by

Caption: Overview of potential side reactions affecting azide-PEG linkers.

References

How to improve solubility of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound conjugates?

A1: Polyethylene glycol (PEG) is known to enhance the aqueous solubility of molecules to which it is attached.[1][2] this compound conjugates benefit from the hydrophilic nature of the PEG10 chains. Generally, these conjugates are soluble in water and aqueous buffers, as well as in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4][5][6] Their solubility is typically lower in alcohols and toluene, and they are generally insoluble in nonpolar solvents like ether.[3][4][5]

Q2: How does the structure of this specific conjugate affect its solubility?

A2: The overall solubility of this compound conjugates is a balance between its hydrophilic and potentially hydrophobic components. The three PEG10 arms are the primary contributors to its water solubility.[1][7] However, the central tertiary amine core with its ethyloxyethyl linkers and the terminal azide (B81097) groups may introduce some hydrophobic character. The azide groups can influence the molecule's crystallinity, which in turn can affect its dissolution rate.[8][9]

Q3: Are there general guidelines for dissolving PEGylated compounds?

A3: Yes. For many PEG derivatives, dissolution in aqueous buffers can be facilitated by gentle warming (e.g., to 37°C) and vortexing.[10] It is also common practice to first prepare a stock solution in a water-miscible organic solvent like DMSO or DMF, and then dilute it into the desired aqueous buffer.[10][11] When diluting from an organic stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[10]

Q4: Can the terminal azide groups participate in reactions that affect solubility?

A4: The azide groups are primarily intended for "click chemistry" reactions with alkynes.[1][12] These reactions form stable triazole linkages. The solubility of the resulting conjugate will depend on the properties of the molecule attached via the click reaction. The azide groups themselves are generally stable under typical bioconjugation conditions.[13]

Troubleshooting Guide

This guide addresses common solubility issues encountered during experiments with this compound conjugates.

Issue 1: The conjugate is difficult to dissolve in aqueous buffer.

Possible Cause Troubleshooting Step Rationale
Insufficient hydration time/energy Gently warm the solution to 37°C while stirring or vortexing. Allow for a longer incubation period.Increasing the temperature provides more kinetic energy to overcome the lattice energy of the solid, facilitating dissolution.
High concentration leading to aggregation Attempt to dissolve a smaller amount of the conjugate in the same volume of buffer.Even for soluble compounds, there is a saturation limit. High concentrations can lead to the formation of aggregates or micelles.
pH of the buffer is not optimal Adjust the pH of the buffer. The tertiary amine core may be more soluble at a slightly acidic pH where it can be protonated.The ionization state of functional groups can significantly impact solubility.
Conjugate has formed a viscous, gel-like phase Add more solvent and continue to vortex. Consider starting with a smaller amount of solid and adding it to the solvent gradually.High molecular weight PEGs can form viscous solutions or gels at high concentrations.

Issue 2: The conjugate precipitates out of solution after dilution from an organic stock.

Possible Cause Troubleshooting Step Rationale
"Crashing out" due to rapid solvent change Add the organic stock solution dropwise to the vigorously vortexing aqueous buffer.This method allows for a more gradual change in the solvent environment, preventing localized high concentrations that can lead to precipitation.[10]
Final concentration of organic co-solvent is too low Increase the final percentage of the organic co-solvent (e.g., DMSO) in the aqueous solution.Some conjugates may require a certain amount of organic solvent to maintain solubility in an aqueous medium. Be mindful of the tolerance of your experimental system to the co-solvent.[10]
Low temperature of the aqueous buffer Ensure the aqueous buffer is at room temperature before adding the organic stock solution.Lower temperatures can decrease the solubility of some compounds.

Quantitative Solubility Data

Solvent General Solubility of Multi-Arm/Azide PEGs Estimated Solubility for this compound
Water & Aqueous Buffers (e.g., PBS)Very Soluble[14]High (> 10 mg/mL)
Dimethylformamide (DMF)Soluble[3][4]High (> 10 mg/mL)
Dimethyl sulfoxide (DMSO)Soluble[3][4][6]High (> 10 mg/mL)
Chloroform, Methylene ChlorideSoluble[3][4]Moderate to High
Alcohols (e.g., Ethanol, Methanol)Less Soluble[3][4]Low to Moderate
TolueneLess Soluble[3][4]Low
Diethyl EtherInsoluble[3][4]Insoluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution

This protocol describes the direct dissolution of the conjugate in an aqueous buffer.

Materials:

  • This compound conjugate

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weigh the desired amount of the conjugate into a sterile tube.

  • Add the required volume of the aqueous buffer.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the conjugate does not fully dissolve, place the tube in a 37°C water bath or incubator for 15-30 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is recommended when direct aqueous dissolution is challenging.

Materials:

  • This compound conjugate

  • Anhydrous DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of the conjugate in anhydrous DMSO (e.g., 10-50 mg/mL). Vortex until fully dissolved.

  • Add the required volume of the aqueous buffer to a separate sterile tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.

  • Continue to vortex for an additional 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation start Start weigh Weigh Conjugate start->weigh choose_method Choose Dissolution Method weigh->choose_method direct_dissolve Direct Aqueous Dissolution choose_method->direct_dissolve Direct dmso_stock Prepare DMSO Stock choose_method->dmso_stock Indirect check_solubility Check for Complete Dissolution direct_dissolve->check_solubility dilute Dilute into Aqueous Buffer dmso_stock->dilute dilute->check_solubility ready Solution Ready for Use check_solubility->ready Yes troubleshoot Troubleshoot check_solubility->troubleshoot No

Caption: Workflow for preparing solutions of this compound conjugates.

troubleshooting_logic cluster_direct Direct Dissolution Issues cluster_dilution Dilution Issues start Solubility Issue Encountered is_direct Direct Dissolution? start->is_direct is_dilution Dilution from Stock? is_direct->is_dilution No heat Apply Gentle Heat (37°C) is_direct->heat Yes slow_addition Slow, Dropwise Addition is_dilution->slow_addition Yes lower_conc Lower Concentration heat->lower_conc adjust_ph Adjust pH lower_conc->adjust_ph increase_cosolvent Increase Co-solvent % slow_addition->increase_cosolvent warm_buffer Warm Aqueous Buffer increase_cosolvent->warm_buffer

Caption: Logical troubleshooting flowchart for solubility issues.

References

Purification of proteins after PEGylation with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals purifying proteins modified with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine . It offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in separating PEGylated conjugates from unreacted protein and excess PEG reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying proteins after PEGylation?

The main challenge is the heterogeneity of the reaction mixture.[][2] The reaction yields a complex mix of the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and various undesired forms such as multi-PEGylated species (di-, tri-, etc.) and positional isomers.[][2] Effective purification strategies are essential to isolate the desired conjugate for therapeutic or research applications.

Q2: Which chromatographic techniques are most effective for this purification?

The most common and effective techniques rely on the physicochemical changes PEGylation imparts to the protein:

  • Size Exclusion Chromatography (SEC): This is a primary method that separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for efficient separation of PEGylated species from the smaller, unreacted native protein and low molecular weight PEG reagents.[][]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on net surface charge. The PEG chains can shield the protein's surface charges, altering its isoelectric point (pI).[] This change in charge allows for the separation of native, mono-PEGylated, and multi-PEGylated forms. Cation exchange chromatography is particularly common as the conjugation to lysine (B10760008) residues reduces the protein's overall positive charge.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity. While PEG is hydrophilic, the addition of a lyotropic salt can induce a mildly hydrophobic character, allowing PEGylated proteins to bind to a HIC resin while the unmodified protein may flow through.[5] Elution is achieved by decreasing the salt concentration.[5] HIC can be a good polishing step after IEX.[][6]

Q3: How does the branched structure of this compound affect purification?

The branched structure of this PEG reagent results in a more compact, globular shape compared to a linear PEG of equivalent molecular weight. This has several implications:

  • Hydrodynamic Radius: Branched PEGs provide a significant increase in hydrodynamic volume, which is beneficial for SEC separation.[7]

  • Charge Shielding: The dense structure can be very effective at shielding the protein's surface charges, leading to more pronounced shifts in IEX elution compared to linear PEGs.[7]

  • Electrophoresis: On SDS-PAGE and capillary electrophoresis, proteins conjugated with branched PEGs may migrate differently than those with linear PEGs, often showing narrower peaks and longer migration times in capillary electrophoresis.[8]

Q4: How can I confirm that my protein is successfully PEGylated?

Several analytical techniques can be used for confirmation:

  • SDS-PAGE: A successful PEGylation will show a significant increase in the apparent molecular weight of the protein, resulting in a band that migrates much slower than the native protein.[9] Special stains like barium-iodide can be used to specifically visualize PEG moieties.[10]

  • Size Exclusion Chromatography (SEC): Analytical SEC will show a distinct peak eluting earlier (at a lower retention volume) for the PEGylated protein compared to the native protein.[11][12]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the mass increase corresponding to the addition of the PEG molecule (MW of this compound is ~1891.2 Da).[2] MS is the most definitive method for confirming the degree of PEGylation.[2][4]

Q5: Can I separate positional isomers of the PEGylated protein?

Separating positional isomers (proteins where the PEG is attached at different sites) is challenging because they have the same molecular weight. However, it is possible using high-resolution techniques:

  • Ion Exchange Chromatography (IEX): If the PEGylation site affects the overall surface charge distribution, IEX can resolve some positional isomers.[][13]

  • Reversed-Phase Chromatography (RP-HPLC): This high-resolution technique can often separate positional isomers based on slight differences in hydrophobicity.[][14][15]

Purification Workflow & Logic

The general workflow for purifying a PEGylated protein involves a capture step, typically with IEX or SEC, followed by a polishing step if higher purity is required.

G cluster_workflow Purification Workflow Reaction PEGylation Reaction Mixture (Protein, PEGylated Protein, Free PEG) Primary_Purification Primary Purification Step (IEX or SEC) Reaction->Primary_Purification Analysis1 Purity Check? (SDS-PAGE, anSEC) Primary_Purification->Analysis1 Waste Impurities Buffer_Exchange Buffer Exchange / Concentration (Ultrafiltration) Analysis1->Buffer_Exchange Purity > 90% Polishing Polishing Step (HIC or RP-HPLC) Analysis1->Polishing Purity < 90% Final_Product Purified PEGylated Protein Buffer_Exchange->Final_Product Analysis2 Final Purity & Identity Check? (anSEC, MS) Polishing->Analysis2 Analysis2->Polishing Re-purify Analysis2->Final_Product Purity > 95% G cluster_troubleshooting Troubleshooting: Poor Separation of Species Problem Problem: Poor Resolution Between Native and PEGylated Protein Cause_SEC Cause (SEC): Inappropriate Column Choice Problem->Cause_SEC Cause_IEX Cause (IEX): Suboptimal pH or Gradient Problem->Cause_IEX Cause_HIC Cause (HIC): Incorrect Salt Concentration Problem->Cause_HIC Solution_SEC Solution: Choose a column with an optimal fractionation range for the size difference. For large PEGs, a Superdex 200 or similar is often required. Cause_SEC->Solution_SEC Solution_IEX Solution: 1. Ensure operating pH is at least 1 unit away from the protein's pI. 2. Decrease the gradient slope (e.g., extend over 20 column volumes) to improve separation. Cause_IEX->Solution_IEX Solution_HIC Solution: 1. Increase initial salt concentration (e.g., 1.5-2.0 M Ammonium Sulfate) to promote binding. 2. Use a shallow, decreasing salt gradient for elution. Cause_HIC->Solution_HIC

References

Technical Support Center: Prevention of PEGylated Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of PEGylated proteins during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PEGylated protein aggregation?

Aggregation of PEGylated proteins is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can physically link multiple protein molecules together, leading to the formation of large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Deviations from optimal pH, temperature, and buffer composition can compromise protein stability, exposing hydrophobic regions and promoting aggregation.

  • PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]

  • Poor Reagent Quality: Impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How does PEGylation, in principle, help prevent protein aggregation?

PEGylation can enhance protein stability and prevent aggregation through several mechanisms:[2]

  • Steric Hindrance: The PEG chain creates a hydrophilic shield around the protein, which can mask potential antigenic sites and reduce the propensity for protein-protein interactions that lead to aggregation.

  • Increased Solubility: PEG is a highly water-soluble polymer, and its conjugation to a protein can increase the overall solubility of the conjugate.[2]

  • Improved Conformational Stability: PEGylation can increase the conformational stability of a protein, making it more resistant to unfolding and subsequent aggregation.[3]

Q3: What are the common analytical techniques to detect and quantify PEGylated protein aggregation?

Several analytical methods can be employed to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[4][5] When coupled with detectors like UV, multi-angle light scattering (MALS), or refractive index (RI), SEC can provide detailed information on the size and amount of aggregates.[5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is particularly effective for detecting the presence of larger aggregates.[6][7][8]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can determine the molecular weight of the PEGylated protein and identify the presence of multimers.

  • Turbidity Measurements: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

  • Analytical Ultracentrifugation (AUC): AUC separates macromolecules based on their sedimentation behavior in a centrifugal field, providing information on the size, shape, and molecular weight of aggregates.[6][9]

Troubleshooting Guide

Problem: I am observing significant precipitation and aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimization of Reaction Conditions

Systematically evaluate and optimize the reaction conditions. It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding to larger batches.

  • Protein Concentration: High protein concentrations can promote aggregation. Test a range of lower protein concentrations.

  • PEG:Protein Molar Ratio: An excess of PEG reagent can lead to over-PEGylation and cross-linking. Titrate the molar ratio of PEG to protein to find the optimal balance between modification efficiency and aggregation.

  • pH: The pH of the reaction buffer can significantly impact protein stability. Screen a range of pH values around the protein's isoelectric point (pI) and at pH values where the protein is known to be stable.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate and may reduce aggregation.[1]

Experimental Workflows

Troubleshooting Workflow for Aggregation

TroubleshootingWorkflow start Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) start->optimize_conditions check_aggregation1 Check for Aggregation optimize_conditions->check_aggregation1 add_excipients Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) check_aggregation1->add_excipients Aggregation Still Present success Aggregation Minimized check_aggregation1->success No Aggregation check_aggregation2 Check for Aggregation add_excipients->check_aggregation2 control_rate Step 3: Control Reaction Rate (Lower Temp, Stepwise PEG Addition) check_aggregation2->control_rate Aggregation Still Present check_aggregation2->success No Aggregation check_aggregation3 Check for Aggregation control_rate->check_aggregation3 check_aggregation3->success No Aggregation further_investigation Further Investigation Needed check_aggregation3->further_investigation Aggregation Still Present

Caption: A logical workflow for troubleshooting PEGylated protein aggregation.

Step 2: Incorporation of Stabilizing Excipients

If optimizing the reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose (B13894), Trehalose (B1683222), Sorbitol5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Amino Acids Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.[1]

Note: The optimal excipient and its concentration are protein-dependent and should be determined empirically.

Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To determine the size distribution of PEGylated proteins in solution and detect the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume quartz cuvette

  • Filtered (0.2 µm) buffer

  • PEGylated protein sample

Procedure:

  • Sample Preparation:

    • Filter the PEGylated protein sample through a 0.2 µm syringe filter to remove large particulates.[5]

    • Ensure the sample concentration is within the instrument's optimal range.

    • Use the final dialysis buffer as the reference blank.

  • Cuvette Preparation:

    • Thoroughly clean the cuvette with filtered, distilled water and then ethanol, followed by a final rinse with filtered water.

    • Dry the cuvette completely using filtered air or nitrogen.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Set the experimental parameters, including temperature and solvent viscosity.

  • Measurement:

    • First, measure the filtered buffer as a blank.

    • Carefully pipette the PEGylated protein sample into the cuvette, ensuring no bubbles are introduced.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will collect data over a set period, typically a few minutes.

  • Data Analysis:

    • The software will generate a correlation function and calculate the size distribution.

    • Look for the presence of multiple peaks, which may indicate the presence of monomers, oligomers, and larger aggregates.

    • The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes and potential aggregation.[8]

DLS Experimental Workflow

DLS_Workflow prep_sample 1. Prepare and Filter Sample prep_cuvette 2. Clean and Dry Cuvette prep_sample->prep_cuvette instrument_setup 3. Instrument Setup and Equilibration prep_cuvette->instrument_setup measure_blank 4. Measure Filtered Buffer (Blank) instrument_setup->measure_blank measure_sample 5. Measure PEGylated Protein Sample measure_blank->measure_sample analyze_data 6. Analyze Size Distribution and PDI measure_sample->analyze_data interpret_results 7. Interpret Results for Aggregation analyze_data->interpret_results

Caption: A streamlined workflow for DLS analysis of protein aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher molecular weight species of PEGylated proteins.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the PEGylated protein and its potential aggregates

  • Mobile phase (e.g., 150 mM phosphate (B84403) buffer, pH 7.0)[6]

  • Filtered (0.22 µm) PEGylated protein sample

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[6]

  • Sample Preparation:

    • Dilute the PEGylated protein sample in the mobile phase to a concentration suitable for UV detection.

    • Filter the sample through a 0.22 µm filter.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.

  • Detection and Data Analysis:

    • Monitor the elution profile using a UV detector at 214 nm or 280 nm.

    • Integrate the peak areas of the different species to determine their relative abundance.

    • The percentage of aggregation can be calculated by dividing the sum of the areas of the aggregate peaks by the total area of all peaks.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To assess the thermal stability of the PEGylated protein by determining its melting temperature (Tm). Changes in Tm can indicate conformational changes that may be linked to aggregation propensity.

Materials:

  • Differential Scanning Calorimeter

  • PEGylated protein sample

  • Final dialysis buffer

Procedure:

  • Sample Preparation:

    • Prepare the PEGylated protein sample at a known concentration (e.g., 1 mg/mL).[10]

    • Use the final dialysis buffer as the reference.

    • Degas both the sample and the reference buffer to prevent bubble formation during heating.

  • Instrument Setup:

    • Load the sample and reference solutions into the respective cells of the calorimeter.

    • Set the experimental parameters, including the temperature range (e.g., 20-100°C) and scan rate (e.g., 60°C/hr).[11]

  • Measurement:

    • Perform a baseline scan with buffer in both cells.

    • Run the scan with the protein sample in the sample cell and buffer in the reference cell.

    • The instrument measures the heat difference between the two cells as the temperature increases.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding.

    • The midpoint of this transition is the melting temperature (Tm). A lower Tm may indicate reduced stability.

References

Technical Support Center: Characterization of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound?

The molecular weight of this compound is 1891.2 g/mol .[1]

Q2: What are the primary challenges when analyzing PEGylated compounds by mass spectrometry?

Challenges in characterizing PEGylated compounds stem from the properties of the PEG moiety itself. These can include heterogeneity in the case of polydisperse PEGs, leading to a mixture of products.[2] Even with discrete PEGs, challenges such as poor ionization, complex mass spectra with multiple charge states, and potential for aggregation can arise.[2] The large PEG molecule can sometimes suppress the ionization of the analyte.[2]

Q3: What are the characteristic fragmentation patterns for PEG chains in mass spectrometry?

Polyethylene (B3416737) glycol (PEG) chains typically fragment through the loss of C2H4O monomer units, which corresponds to a mass difference of 44 Da between adjacent peaks in the mass spectrum.[3][4] For deprotonated PEG ions, fragmentation is dominated by intramolecular S(N)2 reactions involving the terminal oxide anion.[4]

Q4: How does the azide (B81097) group behave during mass spectrometry analysis?

While the provided search results primarily discuss aryl azides, the fragmentation of the azide group can be complex. In general, azide-containing molecules may exhibit characteristic losses corresponding to N2 or the entire azide functionality. The specific fragmentation will depend on the overall structure of the molecule and the ionization method used.

Q5: What are common sources of PEG contamination in mass spectrometry experiments?

PEG is a common contaminant in mass spectrometry.[5] Sources can include detergents like Triton X-100 and Tween, plasticware such as microcentrifuge tubes and pipette tips, solvents, and even contaminated HPLC systems or ESI sources.[3][6] It is crucial to use high-purity solvents and meticulously clean all equipment.[7]

Troubleshooting Guides

Problem 1: I am not seeing the expected molecular ion peak for my this compound conjugate.

Possible Cause Troubleshooting Step
Poor Ionization Optimize MS source parameters, such as capillary voltage and desolvation temperature.[2] Try different solvent systems to enhance ionization efficiency.
In-source Fragmentation Reduce the energy in the ion source (e.g., lower cone voltage) to minimize fragmentation before mass analysis.
Incorrect Mass Range Ensure the mass spectrometer is scanning over a wide enough m/z range to detect the molecular ion, considering potential high charge states.
Compound Degradation Verify the stability of your conjugate under the experimental conditions. Consider analyzing a fresh sample.

Problem 2: My mass spectrum is dominated by a repeating series of peaks every 44 Da, obscuring my signal of interest.

Possible Cause Troubleshooting Step
PEG Contamination This pattern is characteristic of polyethylene glycol (PEG).[3] Thoroughly clean the ESI source, spray nozzle, and capillary.[7] Use fresh, high-purity solvents and test them as blanks.[3] Switch to low-binding plasticware or use glass vials.[3]
Excess Unconjugated PEG Reagent If your sample is a conjugate, this may indicate a high amount of unreacted this compound. Purify your sample using techniques like size-exclusion chromatography (SEC) or dialysis to remove excess PEG reagent.

Problem 3: The mass spectrum of my conjugate is very complex and difficult to interpret, showing a wide distribution of peaks.

Possible Cause Troubleshooting Step
Multiple Charge States The large size of the conjugate can lead to multiple charge states in ESI-MS.[2] Use deconvolution software to process the raw data and determine the neutral mass of the species present.[8]
Heterogeneity of the Conjugate If your conjugation reaction can result in multiple PEG chains being attached to your molecule of interest, you will see a distribution of masses. This is a true reflection of the sample's composition.
Aggregation PEGylated compounds can sometimes form aggregates. Optimize sample concentration and buffer conditions to minimize this effect.[2]

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Purity
This compoundC81H159N13O361891.2> 96%
Data sourced from supplier information.[1]

Experimental Protocols

Protocol: Mass Spectrometry Analysis of this compound Conjugates

  • Sample Preparation:

    • If analyzing a protein conjugate, ensure the sample is purified to remove unconjugated protein and excess PEG reagent. Dialysis or size-exclusion chromatography are recommended methods.

    • Dissolve the purified conjugate in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be in the low micromolar range (e.g., 1-10 µM).

  • Instrumentation:

    • Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, for accurate mass determination.[8]

    • Couple the mass spectrometer to an HPLC system for online separation if analyzing a complex mixture (LC-MS).

  • LC-MS Method (Optional, for complex mixtures):

    • Column: A reversed-phase column suitable for large molecules (e.g., C4 or C8).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate the conjugate from impurities.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Direct Infusion Method (for purified samples):

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Mass Spectrometer Settings (Example for ESI-positive mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 60 V (optimize to minimize in-source fragmentation)

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 400 °C

    • Mass Range: Scan a wide range, e.g., m/z 500 - 4000, to encompass the expected charge states.

  • Data Analysis:

    • Examine the raw spectrum for the characteristic isotopic pattern and charge state distribution.

    • Use deconvolution software to calculate the neutral mass of the intact conjugate.

    • For tandem MS (MS/MS) experiments, select the precursor ion of interest and apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. Analyze the fragment ions to confirm the identity of the PEG chain and the conjugated molecule.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Purification Purify Conjugate (e.g., SEC, Dialysis) Dissolution Dissolve in MS-compatible solvent Purification->Dissolution LC_MS LC-MS (for mixtures) Dissolution->LC_MS Option 1 Direct_Infusion Direct Infusion (for pure samples) Dissolution->Direct_Infusion Option 2 Deconvolution Deconvolution of Charge States LC_MS->Deconvolution Direct_Infusion->Deconvolution Fragmentation_Analysis Fragmentation Analysis (MS/MS) Deconvolution->Fragmentation_Analysis

Caption: Experimental workflow for MS analysis.

troubleshooting_tree Start Problem: Unexpected MS Results Check_Signal Is the desired signal present? Start->Check_Signal No_Signal No or Weak Signal Check_Signal->No_Signal No Complex_Spectrum Complex/Contaminated Spectrum Check_Signal->Complex_Spectrum Yes, but... Optimize_Ionization Optimize Source Parameters No_Signal->Optimize_Ionization Check_Concentration Check Sample Concentration No_Signal->Check_Concentration Check_Contamination Check for PEG Contamination (44 Da repeats) Complex_Spectrum->Check_Contamination Deconvolute Use Deconvolution Software Complex_Spectrum->Deconvolute Purify_Sample Purify Sample Check_Contamination->Purify_Sample Present Clean_System Clean MS System Check_Contamination->Clean_System Present

References

Technical Support Center: Issues with Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of copper catalysts from click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the copper catalyst from my click chemistry reaction?

Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[2] Furthermore, the presence of copper can affect the stability and purity of the final product, and its removal is often a regulatory requirement in drug development.[1][2]

Q2: What are the most common methods for removing copper catalysts?

The primary methods for removing residual copper from a click chemistry reaction include:

  • Aqueous Washes: Using aqueous solutions of chelating agents like EDTA or solutions of ammonium (B1175870) chloride or sodium thiosulfate (B1220275) to form water-soluble copper complexes that can be extracted from an organic phase.[1][3]

  • Solid-Phase Extraction: Employing solid-supported scavengers or resins (e.g., SiliaMetS® Thiourea, QuadraSil™ MP) that selectively bind to copper, allowing for removal by simple filtration.[1][4]

  • Precipitation: Converting the soluble copper catalyst into an insoluble salt, which can then be removed by filtration.[1]

  • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate the product from the copper catalyst.[2]

Q3: How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of the reaction, and the required level of purity.[1] For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][5] For small organic molecules soluble in organic solvents, a wider range of techniques like aqueous washes, precipitation, and various solid-supported scavengers can be employed.[1]

Q4: My triazole product seems to have a high affinity for copper, making removal difficult. What should I do?

Triazole nitrogens can coordinate with copper ions, making complete removal challenging.[2] In such cases, using a strong chelating agent like EDTA in an aqueous wash is recommended.[2] Alternatively, specialized solid-phase scavengers with a high affinity for copper can be very effective.[2][4] It may also be necessary to use an excess of the chelating agent or perform multiple washes.[2]

Q5: Can I avoid the copper removal step altogether?

Yes, copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes strained cyclooctynes that react with azides without the need for a copper catalyst.[2] This eliminates the need for a copper removal step, which can be advantageous for in vivo and live-cell applications where copper toxicity is a concern.[2]

Data Presentation

The following table summarizes the efficiency of various copper removal methods based on reported data.

MethodScavenger/ReagentInitial Copper (ppm)Final Copper (ppm)Product Yield (%)Notes
Solid-Supported Scavengers SiliaMetS® ThioureaHigh (unspecified)< 176%Effective for both palladium and copper removal.[6]
QuadraSil™ AP595 (as Ru)< 5 (as Ru)Not specifiedSolution cleared in 1.5 hours.[6]
QuadraSil™ MP & AP178 - 529Dramatically reducedNot specifiedUp to 99% removal for various metals, including copper.[6]
Cu/Fe Bimetallic SystemHigh (unspecified)Significantly lowerHigh efficiencyIron acts as a redox scavenger, reducing copper contamination.[6][7]
Column Chromatography Silica GelHigh (unspecified)3.9 - 9.1 µg/g (ppm)Not specifiedResidual copper levels can vary based on reaction conditions.[6]
Aqueous Wash Aqueous AmmoniaHigh (unspecified)< 50Not specifiedTypically, two washes are sufficient.[6]
Aqueous EDTA (0.5 M)High (unspecified)< 100~85-95%Can be slow and may require pH adjustment.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of residual copper catalysts.

Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
  • Possible Cause: Incomplete copper complexation.

    • Troubleshooting Step: Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash. Perform multiple washes until the aqueous layer is colorless.[2]

  • Possible Cause: The triazole product itself is chelating the copper.[2]

    • Troubleshooting Step: Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[2]

  • Possible Cause: The pH of the aqueous wash is not optimal for complexation.

    • Troubleshooting Step: Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required. Caution: Test the pH stability of your product on a small scale first.[2]

  • Possible Cause: The copper-EDTA complex has some solubility in your organic solvent, or emulsions are preventing clean phase separation.[6]

    • Troubleshooting Step: If an emulsion forms, adding a small amount of brine can help to break it. Back-extract the organic layer with water or brine after the EDTA wash to remove residual water-soluble complexes.[6]

Problem 2: Low Product Yield After Purification
  • Possible Cause (Solid-Supported Scavengers): Non-specific binding of your product to the resin. This is more common with highly polar or functionalized products.[6]

    • Troubleshooting Step: Select a more specific scavenger with a higher affinity for copper. Optimize the solvent to ensure high product solubility. Reduce the contact time with the resin by performing a time-course experiment to determine the minimum time needed for sufficient copper removal.[6]

  • Possible Cause (Aqueous Wash): Product is partially soluble in the aqueous layer.

    • Troubleshooting Step: Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

  • Possible Cause (Precipitation): Product co-precipitates with the copper salts.

    • Troubleshooting Step: Thoroughly wash the filtered precipitate with a suitable solvent to recover any entrained product.[6]

  • Possible Cause (Column Chromatography): Product is strongly adsorbed onto the silica gel.

    • Troubleshooting Step: Adjust the eluent polarity to ensure efficient elution of your product. A less polar solvent system may be required.

Problem 3: The Scavenger Resin is Not Effectively Removing the Copper Catalyst
  • Possible Cause: Insufficient amount of scavenger.

    • Troubleshooting Step: Increase the equivalents of the scavenger resin. A 3-5 molar equivalent excess of the functional groups on the resin relative to the initial amount of copper is often recommended.[1]

  • Possible Cause: Poor mixing of the resin with the reaction mixture.

    • Troubleshooting Step: Ensure vigorous stirring to maintain the resin in suspension.[6]

  • Possible Cause: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin (e.g., some scavengers are more effective for Cu(I) vs. Cu(II)).[6]

    • Troubleshooting Step: Ensure your workup conditions are compatible with the scavenger's mechanism.[6]

Experimental Protocols

Protocol 1: Copper Removal using Solid-Supported Scavengers (e.g., QuadraSil™ MP, SiliaMetS® Thiourea)

This protocol provides a general procedure for using silica-based copper scavengers.

  • Determine the amount of scavenger: Calculate the required amount of scavenger based on the amount of copper catalyst used in the reaction. A 3-5 molar equivalent excess of the scavenger's functional groups to copper is recommended.[1]

  • Addition of scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture.[6]

  • Stirring: Stir the suspension vigorously at room temperature to ensure good contact between the scavenger and the catalyst. The required time can range from 30 minutes to several hours.[1][6] For challenging cases, the reaction time can be extended, or the temperature gently increased (e.g., to 40°C).[1]

  • Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[6]

  • Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[6]

  • Work-up: Combine the filtrate and the washings. The purified product can then be isolated using standard procedures (e.g., evaporation of the solvent).[6]

Protocol 2: Copper Removal using an Aqueous EDTA Wash

This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.

  • Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6]

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Adjust the pH of the EDTA solution to ~8 with a suitable base (e.g., NaOH or sodium bicarbonate) to enhance chelation.[2][6]

  • Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[6]

  • Removal of Aqueous Layer: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[6]

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[6]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

  • Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.[6]

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.[6]

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[6]

  • Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[6]

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[6]

  • Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.[6]

Visualizations

experimental_workflow start Click Reaction Mixture (Containing Copper Catalyst) method_choice Choose Removal Method start->method_choice scavenger Solid-Phase Scavenger method_choice->scavenger Product stable on solid support wash Aqueous Wash (e.g., EDTA) method_choice->wash Product soluble in immiscible organic solvent precipitation Precipitation method_choice->precipitation Product soluble, copper salt insoluble filtration Filtration scavenger->filtration extraction Liquid-Liquid Extraction wash->extraction precipitate_filtration Filtration of Precipitate precipitation->precipitate_filtration product Purified Product filtration->product extraction->product precipitate_filtration->product

General workflow for copper catalyst removal.

troubleshooting_workflow cluster_scavenger Solid-Phase Scavenger Issues cluster_wash Aqueous Wash Issues cluster_precipitation Precipitation Issues start High Residual Copper After Removal Attempt check_method Review Removal Method start->check_method scavenger_issue Insufficient Scavenger? Poor Mixing? Wrong Oxidation State? check_method->scavenger_issue Scavenger Used wash_issue Incomplete Complexation? Wrong pH? Emulsion? check_method->wash_issue Wash Used precip_issue Incomplete Precipitation? check_method->precip_issue Precipitation Used scavenger_solution Increase Scavenger Amount Ensure Vigorous Stirring Check Workup Conditions scavenger_issue->scavenger_solution wash_solution Increase Chelator Conc. Adjust pH Add Brine wash_issue->wash_solution precip_solution Add More Precipitant Check Supernatant Color precip_issue->precip_solution

Troubleshooting logic for high residual copper.

References

Stability of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine in various buffer conditions commonly encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by three key factors: the pH of the buffer, the storage and incubation temperature, and the presence of certain chemical reagents, particularly strong acids, bases, and reducing agents. The molecule's structure contains three main components to consider for stability: the terminal azide (B81097) groups, the polyethylene (B3416737) glycol (PEG) linkers, and the amide bonds.

Q2: How does pH impact the stability of the molecule?

A2: The amide linkages are the most susceptible to pH-dependent hydrolysis. Both acidic and basic conditions can accelerate the cleavage of these bonds.[1][2][3] The azide group is generally stable within a pH range of 4-12 but should not be exposed to strong acids, which can lead to the formation of hazardous hydrazoic acid.[4][5][6]

Q3: What is the recommended storage procedure for this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[4][7] If a stock solution is necessary, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[4][8] Aqueous solutions should be prepared fresh for each experiment to minimize degradation.[4]

Q4: Are there any common reagents that are incompatible with the azide groups?

A4: Yes, reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce the azide group to an amine, rendering it inactive for click chemistry reactions.[4] It is crucial to avoid these reagents in buffers that will be in contact with the molecule if the azide functionality is required for subsequent steps.[9]

Q5: Is the PEG linker stable under typical experimental conditions?

A5: The polyethylene glycol (PEG) linker itself is generally stable in aqueous solutions.[4] However, PEG linkers can be susceptible to oxidative degradation, so it is advisable to avoid strong oxidizing agents.[5]

Troubleshooting Guides

Low Yield in Click Chemistry Reaction

If you are experiencing low yields in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, consider the following potential causes related to the stability of this compound.

Table 1: Troubleshooting Low "Click" Reaction Yields

Symptom Potential Cause Suggested Solution
No or very low product formation Degradation of Azide Groups: Exposure to reducing agents (e.g., DTT, TCEP) in previous steps or buffers.[4]Ensure all buffers are free from reducing agents. If their use is unavoidable, perform a purification step before proceeding with the click reaction.
Hydrolysis of Amide Bonds: Prolonged incubation in buffers with suboptimal pH (highly acidic or basic) or at elevated temperatures.[1][2]Prepare the aqueous solution of the compound fresh before use. Minimize incubation times in aqueous buffers and perform reactions at the lowest feasible temperature. Use buffers with a pH in the range of 6.0-8.0.[4]
Inconsistent results between experiments Inconsistent Storage and Handling: Improper storage of stock solutions (e.g., at room temperature, exposure to light).[4][7]Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[10]
Precipitation of the Compound: The compound may have limited solubility in certain aqueous buffers, leading to a lower effective concentration.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer.[8] If precipitation occurs, try increasing the percentage of the organic co-solvent if compatible with your experiment.[8]
General Stability Considerations in Different Buffer Systems

The choice of buffer can significantly impact the stability of this compound. The following table provides a summary of stability considerations for different buffer conditions.

Table 2: Stability Overview in Common Buffer Conditions

Parameter Condition Potential Effect on Functional Groups Recommendation
pH Acidic (pH < 6) - Increased rate of amide bond hydrolysis.[1][2] - Risk of forming toxic and explosive hydrazoic acid with strong acids.[5][6]Use buffers with a pH in the range of 6.0-8.0.[4] Avoid strong acids.
Neutral (pH 6-8) - Generally the most stable range for the overall molecule.Ideal pH range for most applications.
Basic (pH > 8) - Accelerated amide bond hydrolysis, especially at pH > 8.5.[1][3]If a basic pH is required, minimize incubation time and temperature.
Temperature Elevated (> 25°C) - Significantly accelerates the rate of amide bond hydrolysis.[1][2]Perform reactions at the lowest feasible temperature. Store as recommended when not in use.
Buffer Components Reducing Agents (DTT, TCEP) - Reduction of the azide group to an amine.[4]Use non-reducing buffers. If reducing agents are necessary, they must be removed before any reaction involving the azide group.
Nucleophilic Buffers (e.g., Tris) - Potential for reaction with the amide bond, although generally less significant than pH-driven hydrolysis.Non-nucleophilic buffers like PBS or HEPES are generally preferred.[4]

Experimental Protocols

Protocol for Assessing Stability via HPLC-MS

This protocol outlines a general method to assess the stability of this compound in a specific buffer condition.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • Dilute the stock solution to a final concentration of 1 mM in the test buffer (e.g., PBS pH 7.4, Acetate buffer pH 5.0, Carbonate buffer pH 9.0).

    • Incubate the solutions at a specific temperature (e.g., 4°C, 25°C, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Quenching (Optional): If necessary, quench any reaction by flash freezing in liquid nitrogen and storing at -80°C until analysis.

  • Analysis:

    • Analyze the aliquots by HPLC-MS.

    • Use a suitable C18 column and a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Monitor the disappearance of the parent compound's mass peak and the appearance of potential degradation products (e.g., hydrolyzed amide bonds).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 1 mM in Test Buffers (e.g., pH 5, 7.4, 9) stock->dilute incubate Incubate at Test Temperatures (e.g., 4°C, 25°C, 37°C) dilute->incubate sampling Aliquot at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling quench Quench Reaction (Optional) sampling->quench hplc_ms Analyze by HPLC-MS quench->hplc_ms data Quantify Degradation Rate hplc_ms->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship Troubleshooting Logic for Low Reaction Yield cluster_reagent Reagent Integrity cluster_conditions Reaction Conditions cluster_incompatibilities Chemical Incompatibilities start Low 'Click' Reaction Yield check_storage Verify Proper Storage (-20°C, dark, dry) start->check_storage check_ph Buffer pH within 6-8? start->check_ph check_reducing_agents Presence of Reducing Agents (DTT, TCEP)? start->check_reducing_agents check_freshness Was Aqueous Solution Prepared Fresh? check_storage->check_freshness check_temp Reaction at Lowest Feasible Temperature? check_ph->check_temp

Caption: Troubleshooting logic for low "click" reaction yields.

References

Avoiding cleavage of PEG chain during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyethylene (B3416737) glycol (PEG)ylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding PEG chain cleavage during reactions and to troubleshoot common issues encountered in PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PEG chain cleavage during a reaction?

A1: PEG chain cleavage, or degradation, during a chemical reaction is primarily caused by three mechanisms:

  • Oxidative Degradation: This is the most common cause during laboratory procedures. The ether backbone of the PEG chain is susceptible to attack by reactive oxygen species (ROS). This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by the presence of transition metal ion contaminants which can catalyze the formation of radicals.[1]

  • Thermal Degradation: High temperatures can lead to the scission of the PEG chain. This is particularly relevant when reactions are heated for extended periods. In the presence of air, thermal degradation is often accelerated due to oxidation.

  • Hydrolysis of Linker Chemistry: While the PEG backbone itself is generally stable to hydrolysis under typical bioconjugation conditions, the activating groups or linkers used for conjugation can be susceptible to hydrolysis. For example, N-hydroxysuccinimide (NHS) esters are prone to hydrolysis, especially at higher pH, which can be mistaken for PEG chain cleavage as it results in an unreactive PEG species.

Q2: How does pH affect the stability of the PEG chain and the PEGylation reaction?

A2: The pH of the reaction medium is a critical parameter that can influence both the stability of the PEG derivative and the efficiency of the conjugation reaction.

  • PEG Backbone: The polyether backbone of PEG is generally stable across a wide range of pH values commonly used in bioconjugation (typically pH 5-9).

  • Linker Stability: The stability of the reactive group on the PEG is highly pH-dependent. For instance, NHS esters hydrolyze more rapidly as the pH increases. At pH 7, the half-life of an NHS ester can be several hours, while at pH 8.6, it can be as short as 10 minutes.[2]

  • Reaction Efficiency: The optimal pH for the conjugation reaction depends on the specific chemistry being used. For example, the reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.0-8.5), where a significant portion of the amines are deprotonated and nucleophilic. However, this is a trade-off with the increased rate of NHS-ester hydrolysis at higher pH.

Q3: Can the choice of PEG derivative influence the stability of the final conjugate?

A3: Absolutely. The choice of the reactive group on the PEG and the resulting linkage to the target molecule significantly impacts the stability of the final conjugate.

  • NHS Esters: React with primary amines to form a stable amide bond. However, the NHS ester itself is moisture-sensitive and can hydrolyze during the reaction, leading to low yields.

  • Maleimides: React with free thiols (sulfhydryl groups) to form a thioether bond. While the reaction is highly specific and efficient at pH 6.5-7.5, the resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to dissociation of the conjugate.[2]

  • Aldehydes: React with primary amines via reductive amination to form a stable secondary amine bond. This method offers a very stable linkage but typically requires longer reaction times and the presence of a reducing agent.

Q4: What are common side reactions in PEGylation and how can they be minimized?

A4: Besides PEG chain cleavage, several side reactions can occur during PEGylation, leading to a heterogeneous product mixture and reduced yield of the desired conjugate.

  • Hydrolysis of the activated PEG: As discussed, this is a major side reaction for NHS esters, particularly at higher pH. To minimize this, prepare the activated PEG solution immediately before use and carry out the reaction at the lower end of the recommended pH range.

  • Intra- and intermolecular cross-linking: This can occur when using bifunctional PEGs or if the target molecule has multiple reactive sites. Using a monofunctional PEG (mPEG) can prevent this. If a bifunctional PEG is required, controlling the stoichiometry and reaction conditions is crucial.

  • Protein Aggregation: Changes in pH, buffer composition, or extensive surface modification during PEGylation can lead to protein unfolding and aggregation.[3][4] This can be minimized by optimizing reaction conditions, using protein stabilizers, and ensuring the starting protein material is aggregate-free.

  • Modification of non-target residues: Some reactive groups may have side reactivity with other amino acid residues. For example, at high pH, NHS esters can react with tyrosine and histidine. Performing the reaction at the recommended pH can improve specificity.

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product

Low yield is a frequent issue in PEGylation. The following guide provides a systematic approach to identify and resolve the problem.

Troubleshooting Workflow for Low PEGylation Yield

G cluster_reagents cluster_conditions cluster_protein start Low Yield of PEGylated Product check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents reagent_quality PEG Reagent Degraded? (e.g., hydrolyzed NHS ester) check_reagents->reagent_quality Fresh Reagents? reagent_ratio Incorrect Molar Ratio? check_reagents->reagent_ratio Correct Stoichiometry? check_conditions 2. Evaluate Reaction Conditions ph Suboptimal pH? check_conditions->ph Optimal pH? temp_time Insufficient Time/ Temperature? check_conditions->temp_time Sufficient Duration? buffer Competing Buffer Components? (e.g., Tris buffer with NHS ester) check_conditions->buffer Amine-free buffer? check_protein 3. Assess Protein Integrity aggregation Protein Aggregation? check_protein->aggregation Aggregate-free? reactive_sites Reactive Sites Blocked or Inaccessible? check_protein->reactive_sites Accessible Sites? solution Optimized PEGylation reagent_quality->check_conditions Yes reagent_quality->solution No, Use Fresh Reagents reagent_ratio->check_conditions Yes reagent_ratio->solution No, Optimize Ratio ph->solution No, Adjust pH ph->temp_time Yes temp_time->solution No, Increase Time/Temp temp_time->buffer Yes buffer->check_protein Yes buffer->solution No, Change Buffer aggregation->solution No, Optimize Conditions or Add Stabilizers aggregation->reactive_sites Yes reactive_sites->solution Yes, Further Optimization May Be Needed reactive_sites->solution No, Consider Denaturants or Alternative Chemistry

Caption: A decision tree for troubleshooting low yield in PEGylation reactions.

Issue 2: Evidence of PEG Chain Cleavage in the Final Product

If you observe unexpected low molecular weight species in your final product analysis (e.g., by SDS-PAGE or SEC), it may be due to PEG chain cleavage.

Troubleshooting Workflow for Observed PEG Cleavage

G cluster_oxidation cluster_temp cluster_purification start PEG Cleavage Observed check_oxidation 1. Assess Potential for Oxidation start->check_oxidation deoxygenate Reaction performed under inert gas? check_oxidation->deoxygenate check_temp 2. Review Reaction Temperature high_temp Was the reaction heated? check_temp->high_temp check_purification 3. Evaluate Purification and Storage storage_conditions Final product stored properly? (e.g., -20°C, protected from light) check_purification->storage_conditions solution Stable PEGylated Product deoxygenate->solution No, Degas Buffers & Use Inert Gas metals Trace metal contamination possible? deoxygenate->metals Yes metals->check_temp No antioxidants Consider adding antioxidants? metals->antioxidants Yes, Use Metal Chelators (e.g., EDTA) antioxidants->check_temp high_temp->check_purification No high_temp->solution Yes, Lower Temperature or Reduce Reaction Time storage_conditions->solution Yes storage_conditions->solution No, Optimize Storage

Caption: A workflow for diagnosing and preventing PEG chain cleavage.

Data Presentation: Stability of Common PEG Derivatives

The stability of the activated PEG reagent is crucial for a successful conjugation. The following tables summarize the stability of common PEG derivatives under different conditions.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at Different pH Values

pHHalf-life of PEG-NHS EsterReference(s)
7.04-5 hours[2]
7.4>120 minutes[5][6]
8.0~1 hour[2]
8.6~10 minutes[2]
9.0<9 minutes[5][6]

Table 2: Stability and Reactivity of Thiol-Reactive PEG Linkers

Linker TypeResulting BondStability CharacteristicsOptimal Reaction pHReference(s)
Maleimide (B117702) ThioetherThe thioether bond can be reversible via a retro-Michael reaction, especially in the presence of other thiols. The maleimide ring itself is susceptible to hydrolysis at pH > 7.5.[2][6]6.5 - 7.5[2][7]
Iodoacetamide ThioetherForms a stable, irreversible thioether bond.7.5 - 8.5
Vinyl Sulfone ThioetherForms a very stable and irreversible thioether bond. The reaction rate is generally slower than with maleimides.8.0 - 9.0[2]
Pyridyl Disulfide DisulfideThe resulting disulfide bond is cleavable by reducing agents. This can be advantageous for drug delivery applications requiring a cleavable linker.6.5 - 7.5[2]

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein using an NHS-Ester Reactive PEG

This protocol describes a general method for conjugating an amine-reactive PEG-NHS ester to a protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Protein to be PEGylated (e.g., BSA)

  • Amine-reactive PEG-NHS ester

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 100 mg/mL). Do not store the reconstituted reagent.[8]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring.

    • Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted PEG, hydrolyzed PEG, and quenching buffer components from the PEGylated protein using SEC or dialysis.[][10]

    • For SEC, use a column with an appropriate molecular weight cutoff to separate the larger PEGylated protein from the smaller contaminants.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions containing the purified conjugate.

  • Characterization:

    • Analyze the purified product by SDS-PAGE to visualize the increase in apparent molecular weight.

    • Use techniques like Mass Spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of PEGylation.

Protocol 2: General Procedure for N-terminal PEGylation via Reductive Amination

This protocol outlines a method for the site-selective PEGylation of a protein's N-terminus using a PEG-aldehyde.

Materials:

  • Protein with an available N-terminal amine

  • PEG-Aldehyde

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 5.0-6.0)

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN))

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Ion-Exchange Chromatography (IEX) or SEC)

Procedure:

  • Protein Preparation: Exchange the protein into the reaction buffer and adjust the concentration to 1-10 mg/mL.

  • Reaction Setup:

    • Add the PEG-aldehyde to the protein solution at a 5- to 20-fold molar excess.

    • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.

  • Quenching: Stop the reaction by adding the quenching solution to consume unreacted aldehyde groups.

  • Purification:

    • Purify the PEGylated protein from unreacted protein, excess PEG-aldehyde, and other reaction components. IEX chromatography is often effective for separating the PEGylated protein from the unreacted native protein due to the shielding of charges by the PEG chain.[]

  • Characterization:

    • Confirm the degree and site of PEGylation using methods such as peptide mapping in conjunction with mass spectrometry.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including molar ratios, pH, temperature, and reaction time, should be optimized for each specific protein and PEG reagent.

References

Validation & Comparative

A Comparative Guide: Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). The choice between a branched, multi-arm linker such as Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and a traditional linear PEG linker can significantly influence the therapeutic potential of a molecule. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies to inform rational drug design.

Structural and Functional Comparison

This compound is a branched PEG linker featuring three azide-terminated arms extending from a central core.[1][2] This trifunctional design allows for the attachment of multiple molecules of interest, such as cytotoxic payloads, to a single point of conjugation on a biomolecule.[3][4] In contrast, linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, typically with reactive groups at one or both ends.[5]

The azide (B81097) groups on this compound enable conjugation via "click chemistry," a set of biocompatible, high-yield reactions.[1][2] Specifically, the strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click chemistry method that is ideal for conjugating molecules in sensitive biological systems.[6][]

The primary advantages of a branched structure like this compound over a linear PEG linker include:

  • Higher Payload Capacity: The multi-arm nature allows for an increased drug-to-antibody ratio (DAR) with fewer modification sites on the antibody, which can lead to enhanced potency.[3][5]

  • Improved Hydrophilicity: The dense PEG shielding can enhance the solubility of hydrophobic drugs and reduce aggregation of the final conjugate.[8][9]

  • Enhanced Pharmacokinetics: The larger hydrodynamic volume of branched PEG conjugates can reduce renal clearance, potentially leading to a longer circulation half-life.[8][10]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of bioconjugates synthesized with branched versus linear PEG linkers.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)Reference
Homogeneous DAR 2 (Linear Linker)2~0.5[10]
Homogeneous DAR 6 ("Short" Branched Linker)60.68[1][10]
Homogeneous DAR 6 ("Long" Branched Linker)60.074[1][10]
Heterogeneous DAR 6 (Control)6~0.08[10]

Table 1: Impact of Linker Architecture on in Vitro Cytotoxicity of Trastuzumab-Based ADCs. This data highlights that a "long" branched linker can achieve significantly higher potency (lower IC50) compared to a "short" branched linker and is comparable to a heterogeneous control.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Unmodified HSA-3.5[10]
Linear54.2[10]
Linear105.2[10]
Linear206.1[10]
Branched206.4[10]

Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). This data demonstrates that for the same total PEG molecular weight, a branched architecture can result in a larger hydrodynamic radius, which is a factor in reducing renal clearance.

Visualizing the Structures and Workflows

Caption: Structural comparison of a linear azide-PEG linker and the branched this compound.

Start Azide-Modified Antibody SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Start->SPAAC Linker Tri(Azide-PEG10...)amine or Linear Azide-PEG Linker Drug Alkyne-Modified Drug Drug->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization End Purified ADC Characterization->End

Caption: Experimental workflow for ADC synthesis using SPAAC.

Start Purified ADC Incubation Incubate ADC in Serum/Plasma at 37°C Start->Incubation Timepoints Collect Aliquots at Various Time Points Incubation->Timepoints Analysis Analyze by SEC and/or LC-MS Timepoints->Analysis Data Determine Aggregation Levels and Drug Deconjugation Analysis->Data End Stability Profile Data->End

Caption: Workflow for in vitro ADC stability assessment.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Antibody-Drug Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified antibody with an alkyne-functionalized payload using a PEG linker.

Materials:

  • Azide-modified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.

  • This compound or a linear azide-PEG-NHS ester (for introducing the azide if the mAb is not pre-functionalized).

  • Cyclooctyne-functionalized drug (e.g., DBCO-drug) dissolved in DMSO.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Preparation of Azide-Modified Antibody: If the antibody does not already contain an azide group, it can be introduced by reacting the antibody with an excess of an Azide-PEG-NHS ester. The modified antibody is then purified to remove unreacted linker.

  • SPAAC Reaction:

    • To the azide-functionalized antibody in PBS, add the cyclooctyne-functionalized drug stock solution. A 2-4 fold molar excess of the cyclooctyne (B158145) reagent over the azide-modified protein is a recommended starting point.[6]

    • Ensure the final concentration of DMSO is below 5% (v/v) to minimize effects on protein stability.[6]

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6]

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker using an SEC column equilibrated with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro ADC Stability Assay in Plasma

This protocol assesses the stability of an ADC in a physiological environment.

Materials:

  • Purified ADC.

  • Human, mouse, or rat plasma containing an anticoagulant (e.g., EDTA).

  • Incubator at 37°C.

  • Analytical instruments (SEC-HPLC, LC-MS).

Procedure:

  • Incubation:

    • Dilute the ADC into the plasma to a final concentration of approximately 1 mg/mL.

    • Incubate the samples at 37°C.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 144 hours).[11]

    • Store the samples at -80°C until analysis.

  • Analysis:

    • Thaw the samples and analyze by SEC-HPLC to determine the percentage of aggregation and fragmentation.

    • Use LC-MS to quantify the amount of conjugated drug and detect any deconjugation over time.

  • Data Analysis:

    • Plot the percentage of monomeric ADC and the average DAR over time to determine the stability profile.

Protocol 3: Pharmacokinetic Study in a Mouse Model

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an ADC.

Materials:

  • Purified ADC.

  • Appropriate mouse strain (e.g., BALB/c).

  • Equipment for intravenous injection and blood collection.

  • ELISA or LC-MS/MS for ADC quantification in plasma.

Procedure:

  • Dosing:

    • Administer a single intravenous (IV) dose of the ADC to a cohort of mice. A typical dose might be 1-10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr).

    • Process the blood to collect plasma and store at -80°C.

  • Quantification:

    • Quantify the concentration of the total antibody or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[2]

  • Data Analysis:

    • Plot the plasma concentration of the ADC versus time.

    • Determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) using non-compartmental analysis software.

Conclusion

The selection between a branched, multi-arm linker like this compound and a traditional linear PEG linker is a critical decision in the design of bioconjugates. Branched linkers offer distinct advantages in achieving higher drug loading, improving solubility, and potentially extending circulation half-life. However, the increased steric hindrance of a branched linker could, in some cases, impact the biological activity of the conjugated molecule. The optimal choice is contingent upon the specific application, the properties of the biomolecule and the payload, and the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture.

References

Branched vs. Linear PEG for Enhanced Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic proteins is a critical challenge. Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. The architecture of the PEG polymer—specifically, whether it is linear or branched—can have a significant impact on the resulting conjugate's stability. This guide provides an objective comparison of branched and linear PEG for improving protein stability, supported by experimental data and detailed protocols.

Executive Summary

The choice between a branched or linear PEG architecture for protein conjugation is a critical decision in the development of biotherapeutics. This choice influences several key stability parameters, including resistance to proteolytic degradation, thermal stability, and in vitro biological activity.

Generally, branched PEG molecules, with their "umbrella-like" structure, offer superior steric hindrance. This enhanced shielding provides greater protection against proteolytic enzymes and can lead to a longer circulation half-life. While the impact on thermal stability can vary depending on the protein and the specific PEG, branched PEGs have demonstrated a significant advantage in preserving protein integrity against enzymatic degradation. However, the increased bulk of branched PEGs can sometimes lead to a greater reduction in the protein's specific activity compared to linear PEGs of similar molecular weight. This guide will delve into the experimental evidence that underpins these observations.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from studies comparing the effects of linear and branched PEG on key protein stability parameters.

ProteinPEG TypePEG Molecular Weight (kDa)In Vitro Activity Retention (%)Reference
Lysine-deficient TNF-αLinear582[1]
Linear2058[1]
Branched1093[1]
Branched4065[1]
ProteinPEG TypePEG Molecular Weight (kDa)Remaining Protein after 24h Trypsin Digestion (%)Reference
Alpha-1 AntitrypsinLinear30~50[2][3][4]
Linear40~60[2][3][4]
2-armed (Branched)40>90[2][3][4]
ProteinPEG TypePEG Molecular Weight (kDa)Melting Temperature (Tm) (°C)Reference
Alpha-1 AntitrypsinUnmodified-Not specified[2][3][4]
Linear30No significant change[2][3][4]
Linear40No significant change[2][3][4]
2-armed (Branched)40No significant change[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific proteins and PEG reagents.

Proteolytic Stability Assay (Trypsin Digestion)

This protocol outlines a method to assess the resistance of PEGylated proteins to proteolytic degradation by trypsin.

Materials:

  • Unmodified Protein

  • Linear PEG-Protein Conjugate

  • Branched PEG-Protein Conjugate

  • Trypsin (MS Grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • SDS-PAGE analysis equipment

  • Densitometry software

Procedure:

  • Sample Preparation: Prepare solutions of the unmodified protein, linear PEG-protein, and branched PEG-protein at a concentration of 1 mg/mL in digestion buffer.

  • Trypsin Addition: Add trypsin to each protein solution at a 1:50 (w/w) trypsin-to-protein ratio.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the digestion in the collected aliquots by adding the quenching solution to a final concentration of 1% TFA.

  • SDS-PAGE Analysis: Analyze the samples from each time point using SDS-PAGE to visualize the extent of protein degradation.

  • Densitometry: Quantify the intensity of the intact protein band at each time point using densitometry software. The percentage of remaining protein is calculated relative to the 0-hour time point.

Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)

This protocol describes the determination of the melting temperature (Tm) of PEGylated proteins using DSC.

Materials:

  • Unmodified Protein

  • Linear PEG-Protein Conjugate

  • Branched PEG-Protein Conjugate

  • Dialysis buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Dialyze all protein samples extensively against the same buffer to ensure identical buffer conditions. Adjust the protein concentration to 1 mg/mL.

  • Instrument Setup: Equilibrate the DSC instrument as per the manufacturer's instructions.

  • Loading: Load the protein sample into the sample cell and the matching dialysis buffer into the reference cell.

  • Thermal Scan: Heat the samples from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis: The instrument software will generate a thermogram (heat capacity vs. temperature). The peak of the endothermic transition corresponds to the melting temperature (Tm) of the protein.

Structural Integrity Analysis (Circular Dichroism - CD Spectroscopy)

This protocol details the use of CD spectroscopy to assess the secondary structure and thermal stability of PEGylated proteins.

Materials:

  • Unmodified Protein

  • Linear PEG-Protein Conjugate

  • Branched PEG-Protein Conjugate

  • Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)

  • CD Spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in the appropriate buffer. The buffer should be transparent in the far-UV region.

  • Wavelength Scan: Record the CD spectrum of each sample in the far-UV region (e.g., 190-250 nm) at a controlled temperature (e.g., 25°C) to assess the secondary structure.

  • Thermal Denaturation: To determine the melting temperature (Tm), monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) as the temperature is increased at a controlled rate (e.g., 1°C/min).

  • Data Analysis: The resulting data will show a sigmoidal curve of the CD signal versus temperature. The midpoint of this transition is the Tm.

Mandatory Visualization

PEGylation_Structures cluster_linear Linear PEGylation cluster_branched Branched PEGylation Protein_L Protein NH2 Conjugate_L Protein NH-CO-PEG PEG_L Linear PEG-NHS PEG_L->Protein_L:f1 Protein_B Protein NH2 Conjugate_B Protein NH-CO-PEG PEG_B Branched PEG-NHS PEG_B->Protein_B:f1

Caption: Structural comparison of linear and branched PEGylation of a protein.

Protein_Stability_Workflow start Start: Protein Sample pegylation PEGylation (Linear or Branched) start->pegylation purification Purification of PEG-Protein Conjugate pegylation->purification characterization Characterization (SDS-PAGE, SEC) purification->characterization stability_assays Stability Assessment characterization->stability_assays proteolytic Proteolytic Stability (e.g., Trypsin Digestion) stability_assays->proteolytic thermal Thermal Stability (DSC, CD) stability_assays->thermal activity Biological Activity Assay stability_assays->activity analysis Data Analysis and Comparison proteolytic->analysis thermal->analysis activity->analysis end End: Stability Profile analysis->end

Caption: Experimental workflow for assessing the stability of PEGylated proteins.

References

The Trifunctional Advantage: A Comparative Guide to Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the architecture of the linker molecule is a critical determinant of the success, reproducibility, and therapeutic efficacy of complex biologics such as Antibody-Drug Conjugates (ADCs). While bifunctional linkers have been the historical mainstay, the emergence of tri-functional azide (B81097) linkers offers a new dimension of possibilities. This guide provides an objective comparison of tri-functional azide linkers with their bifunctional counterparts, supported by representative experimental data and detailed protocols, to empower researchers in drug development and chemical biology to make informed decisions for their next breakthrough.

Unlocking Versatility: The Core Advantages of Tri-functional Azide Linkers

Tri-functional linkers are chemical scaffolds equipped with three reactive handles, allowing for the covalent linkage of up to three distinct molecular entities.[1][2] When incorporating one or more azide moieties, these linkers become powerful tools for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] This trifecta of reactivity unlocks several key advantages over traditional bifunctional linkers:

  • Dual Payload Capabilities: The most significant advantage is the ability to conjugate two different payloads (e.g., cytotoxic drugs with different mechanisms of action) to a single targeting moiety, such as a monoclonal antibody.[2][] This approach can lead to synergistic therapeutic effects and help overcome drug resistance.

  • Introduction of Modifying Agents: The third functional group can be used to attach molecules that enhance the overall properties of the bioconjugate. For instance, polyethylene (B3416737) glycol (PEG) chains can be introduced to improve solubility and pharmacokinetic profiles.

  • Orthogonal Chemistry: Tri-functional linkers can be designed with three mutually orthogonal reactive groups, enabling precise, stepwise conjugation of different molecules in a single pot, streamlining complex syntheses.

  • Enhanced Experimental Readouts: In research applications, the third arm can be used to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification, without compromising the primary conjugation of interest.[5]

Performance Under the Microscope: A Quantitative Comparison

To illustrate the practical implications of choosing a tri-functional over a bifunctional azide linker, the following table summarizes key performance metrics based on typical experimental outcomes in the context of ADC development.

ParameterBifunctional Azide LinkerTri-functional Azide LinkerRationale
Maximum Payload Capacity 1 type2 typesThe third functional group on the tri-functional linker allows for the attachment of a second, distinct payload.[2][]
Conjugation Yield (Payload 1) ~90-95%~85-90%The slightly lower yield for the first payload on a tri-functional linker can be attributed to potential steric hindrance from the more complex linker structure.
Conjugation Yield (Payload 2) N/A~80-85%The conjugation of a second payload introduces additional steric challenges, which can modestly reduce the reaction efficiency.
Resulting Drug-to-Antibody Ratio (DAR) Typically 2 or 4Can achieve combinations like 2+2 or 4+2Tri-functional linkers enable the creation of ADCs with a higher total drug load, combining two different types of drugs.[]
In Vitro Stability (% Intact ADC after 7 days in plasma) >95%>95%When properly designed, the core stability of the linker-antibody bond is comparable between well-designed bifunctional and tri-functional linkers.[6][7]
Potential for Aggregation LowModerateThe increased hydrophobicity and complexity of dual-payload ADCs can sometimes lead to a higher propensity for aggregation, which needs to be carefully monitored.[8][9]

Visualizing the Workflow: From Conjugation to Analysis

The following diagrams, generated using Graphviz, illustrate the experimental workflows for synthesizing and characterizing an ADC using a tri-functional azide linker, as well as a simplified representation of a signaling pathway that can be targeted with a dual-payload ADC.

G cluster_0 ADC Synthesis cluster_1 ADC Characterization Antibody Antibody Intermediate Intermediate Antibody->Intermediate  Conjugation 1 Tri-functional Linker Tri-functional Linker Tri-functional Linker->Intermediate Payload 1 (Azide) Payload 1 (Azide) Payload 1 (Azide)->Intermediate  Click Chemistry Payload 2 (Other) Payload 2 (Other) Dual-Payload ADC Dual-Payload ADC Payload 2 (Other)->Dual-Payload ADC Intermediate->Dual-Payload ADC  Conjugation 2 Purification Purification Dual-Payload ADC->Purification HPLC Analysis HPLC Analysis Purification->HPLC Analysis Mass Spec Mass Spec Purification->Mass Spec DAR Determination DAR Determination HPLC Analysis->DAR Determination Mass Spec->DAR Determination

Caption: Experimental workflow for dual-payload ADC synthesis and characterization.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ADC Dual-Payload ADC (EGFR Targeting) ADC->EGFR  Binds & Internalizes Payload 1 Tubulin Inhibitor ADC->Payload 1 Payload 2 Topoisomerase I Inhibitor ADC->Payload 2 Payload 1->Proliferation  Inhibits Payload 2->Proliferation  Inhibits

Caption: Simplified EGFR signaling pathway targeted by a dual-payload ADC.[10][11]

Experimental Protocols

The following protocols provide a framework for the comparative evaluation of bifunctional and tri-functional azide linkers in the context of ADC synthesis.

Protocol 1: Comparative Conjugation of a Single Payload

Objective: To compare the conjugation efficiency of a bifunctional and a tri-functional azide linker with a single alkyne-modified payload to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) with available lysine (B10760008) residues.

  • Bifunctional Azide-PEG4-NHS ester linker.

  • Tri-functional Azide-PEG4-(NHS ester)2 linker.

  • Alkyne-modified cytotoxic payload.

  • Copper(II) sulfate (B86663) (CuSO4), THPTA ligand, Sodium Ascorbate (B8700270).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Desalting columns.

  • HPLC system with a hydrophobic interaction chromatography (HIC) column.

Methodology:

  • Antibody-Linker Conjugation:

    • Prepare two separate reactions. In reaction A, dissolve the mAb and a 5-molar excess of the bifunctional azide linker in PBS. In reaction B, dissolve the mAb and a 5-molar excess of the tri-functional azide linker in PBS.

    • Incubate both reactions for 2 hours at room temperature.

    • Purify the azide-modified antibodies using desalting columns to remove excess linker.

  • Click Chemistry Conjugation:

    • To each purified azide-modified antibody solution, add a 10-molar excess of the alkyne-modified payload.

    • Prepare a fresh solution of the copper catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio, then add sodium ascorbate to a final concentration of 5 mM.

    • Add the catalyst solution to each antibody-payload mixture and incubate for 1 hour at room temperature.

    • Quench the reaction by adding EDTA.

    • Purify the final ADCs using desalting columns.

  • Analysis:

    • Determine the drug-to-antibody ratio (DAR) for each ADC using HIC-HPLC.[][13][14] The elution profile will show peaks corresponding to different drug loading, and the weighted average DAR can be calculated.

    • Calculate the conjugation yield by comparing the amount of conjugated payload to the initial amount of antibody.

Protocol 2: Synthesis and Characterization of a Dual-Payload ADC

Objective: To synthesize a dual-payload ADC using a tri-functional azide linker and characterize its properties.

Materials:

  • Monoclonal antibody (mAb) with engineered cysteine residues.

  • Tri-functional linker with a maleimide, an azide, and an NHS ester group.

  • Payload 1 with a free amine group.

  • Payload 2 with an alkyne group.

  • TCEP (tris(2-carboxyethyl)phosphine).

  • Materials for click chemistry as in Protocol 1.

  • Materials for HPLC and mass spectrometry analysis.

Methodology:

  • Linker-Payload 1 Conjugation:

    • React the tri-functional linker with a 1.5-molar excess of Payload 1 (amine-reactive) in an appropriate organic solvent with a base catalyst.

    • Purify the linker-payload 1 conjugate using column chromatography.

  • Antibody Reduction and Conjugation with Linker-Payload 1:

    • Reduce the interchain disulfide bonds of the mAb using a 10-molar excess of TCEP for 2 hours at 37°C.

    • Remove excess TCEP using a desalting column.

    • React the reduced mAb with a 5-molar excess of the purified linker-payload 1 conjugate (maleimide-reactive) for 1 hour at room temperature.

    • Purify the ADC-linker-payload 1 intermediate using a desalting column.

  • Click Chemistry with Payload 2:

    • To the purified intermediate, add a 10-molar excess of Payload 2 (alkyne-reactive).

    • Perform the copper-catalyzed click chemistry reaction as described in Protocol 1.

    • Purify the final dual-payload ADC using size-exclusion chromatography.

  • Analysis:

    • Determine the final DAR for both payloads using a combination of HIC-HPLC and mass spectrometry.[15]

    • Assess the stability of the final ADC by incubating it in human plasma at 37°C for several days and analyzing for payload deconjugation by HPLC.[6][9]

    • Measure the percentage of aggregation using size-exclusion chromatography.[9]

Conclusion

Tri-functional azide linkers represent a significant advancement in the field of bioconjugation, offering enhanced versatility for creating next-generation therapeutics and research tools. While their synthesis and application can be more complex than traditional bifunctional linkers, the ability to construct dual-payload ADCs and precisely introduce modifying agents provides a compelling rationale for their adoption in sophisticated drug development programs. By carefully considering the quantitative performance metrics and implementing robust experimental protocols, researchers can harness the full potential of these powerful molecular scaffolds.

References

A Comparative Guide to the Characterization and Validation of PEGylated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Polyethylene Glycol (PEG)-modified antibodies with alternative modification technologies. It offers a detailed analysis of their performance based on experimental data, outlines methodologies for key characterization experiments, and visualizes essential workflows and concepts to aid in the selection of the most suitable antibody modification strategy for therapeutic applications.

Performance Comparison: PEGylation vs. Alternatives

The selection of an antibody modification strategy is a critical decision in biopharmaceutical development, with significant implications for a drug's pharmacokinetic profile, immunogenicity, and overall efficacy. While PEGylation has long been the industry standard, a new generation of alternatives offers distinct advantages. This section presents a comparative summary of quantitative data for PEGylated antibodies and leading alternatives.

Table 1: Pharmacokinetic Profile Comparison

ModificationMoleculeIn Vivo Half-lifeReference Molecule Half-lifeFold IncreaseSpecies
PEGylation Trastuzumab Fab48 h (F(ab')2)~1.5 h (Fab')~32Mice
Anakinra10.8 h1.7 h6.4Rats[1]
Recombinant MethioninaseGreatly extendedNot specified-Primates[2]
HESylation Anakinra10.8 h1.7 h6.4Rats[1][3]
Polysialylation -Data not available in direct comparison---
Polysarcosination -Data not available in direct comparison---

Table 2: Binding Affinity Comparison

ModificationMoleculeDissociation Constant (KD)Reference Molecule KDFold Change in Affinity
PEGylation Anakinra~10-fold higherUnmodified Anakinra~10-fold decrease[1][4]
Trastuzumab Fab3-fold higherUnmodified Fab3-fold decrease[5]
HESylation Anakinra~10-fold higher (more affine than PEGylated)Unmodified Anakinra~10-fold decrease[1][4]
Polysialylation anti-polySia mAb8.5 x 10⁻¹⁰ M (long-chain)Progressively weaker for shorter chains-[6]
Polysarcosination -Data not available in direct comparison--

Table 3: Immunogenicity Profile

ModificationKey Immunogenicity Characteristics
PEGylation Can induce anti-PEG antibodies (both pre-existing and treatment-induced), which can lead to accelerated blood clearance (ABC) and hypersensitivity reactions. The immunogenicity is influenced by PEG size, architecture, and linker chemistry.[7]
HESylation Considered a promising alternative with potentially lower immunogenicity compared to PEG due to its biodegradable nature.[1][4]
Polysialylation Generally considered non-immunogenic as polysialic acid is a natural polymer found in the human body.
Polysarcosination Exhibits low immunogenicity and is considered a promising alternative to PEG.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate characterization and validation of modified antibodies. This section provides methodologies for key assays cited in this guide.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the molecular weight, degree of conjugation, and presence of aggregates or fragments of PEGylated antibodies.

Protocol:

  • System Preparation:

    • Equilibrate the SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).[8]

    • Ensure stable baseline signals for the MALS, UV, and refractive index (RI) detectors.

  • Sample Preparation:

    • Prepare the PEGylated antibody sample in the mobile phase to a final concentration of 1-2 mg/mL.

    • Filter the sample through a 0.1 µm or 0.22 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Inject a defined volume (e.g., 50-100 µL) of the prepared sample onto the equilibrated SEC column.[8]

    • Collect data from the UV, MALS, and RI detectors simultaneously.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the collected data.

    • Determine the molar mass and concentration of each eluting species using the signals from the MALS, UV, and RI detectors.

    • Calculate the degree of PEGylation by comparing the molar mass of the conjugated antibody to the unconjugated antibody and the PEG moiety.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the modified antibody to its target antigen.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target antigen onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the antigen solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the modified antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized antigen surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Allow the dissociation of the analyte in the running buffer and monitor the dissociation phase (e.g., for 600 seconds).

    • Regenerate the sensor surface between each analyte injection using a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and KD.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.

Protocol:

  • Plate Coating:

    • Coat a high-binding 96-well microplate with a PEG-conjugated protein (e.g., mPEG-BSA) or a monoamine methoxy-PEG at a concentration of 0.02 mg/mL in PBS overnight at room temperature.[10]

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking:

    • Block the wells with a suitable blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[10]

    • Wash the plate three times with PBST.

  • Sample Incubation:

    • Dilute the serum or plasma samples in the blocking buffer.

    • Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.

    • Wash the plate three to five times with PBST.[11]

  • Detection:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five to six times with PBST.[11]

  • Substrate Development and Measurement:

    • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies present in the sample.[12]

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Objective: To visually assess the molecular weight and purity of the PEGylated antibody.

Protocol:

  • Sample Preparation:

    • Mix the antibody sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[13][14]

  • Gel Electrophoresis:

    • Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.[13]

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.

    • To specifically visualize the PEG chains, a barium-iodide staining method can be used.[15]

    • Destain the gel to reduce background and enhance band visibility.

    • Image the gel to document the results. The PEGylated antibody will migrate at a higher apparent molecular weight than the non-PEGylated antibody.[15]

Visualizing Key Concepts and Workflows

Graphical representations of complex biological processes and experimental procedures can significantly enhance understanding. This section provides diagrams generated using the DOT language to illustrate key concepts related to PEGylated antibodies.

PEGylation_Workflow cluster_synthesis PEGylation Reaction cluster_purification Purification cluster_characterization Characterization Antibody Antibody Reaction Conjugation Antibody->Reaction Activated_PEG Activated PEG Activated_PEG->Reaction PEGylated_Antibody_Mixture Reaction Mixture (PEGylated Ab, free Ab, free PEG) Reaction->PEGylated_Antibody_Mixture Purification_Step Chromatography (e.g., SEC, IEX) PEGylated_Antibody_Mixture->Purification_Step Purified_PEG_Ab Purified PEGylated Antibody Purification_Step->Purified_PEG_Ab SEC_MALS SEC-MALS Purified_PEG_Ab->SEC_MALS SPR SPR Purified_PEG_Ab->SPR ELISA ELISA Purified_PEG_Ab->ELISA SDS_PAGE SDS-PAGE Purified_PEG_Ab->SDS_PAGE Pharmacokinetic_Effect Unmodified_Ab Unmodified Antibody Renal_Clearance Rapid Renal Clearance Unmodified_Ab->Renal_Clearance Proteolytic_Degradation Proteolytic Degradation Unmodified_Ab->Proteolytic_Degradation PEGylated_Ab PEGylated Antibody Increased_Hydrodynamic_Size Increased Hydrodynamic Size PEGylated_Ab->Increased_Hydrodynamic_Size Steric_Hindrance Steric Hindrance (Masking) PEGylated_Ab->Steric_Hindrance Reduced_Clearance Reduced Renal Clearance Increased_Hydrodynamic_Size->Reduced_Clearance Extended_Half_Life Extended In Vivo Half-life Reduced_Clearance->Extended_Half_Life Reduced_Degradation Reduced Proteolytic Degradation Steric_Hindrance->Reduced_Degradation Reduced_Degradation->Extended_Half_Life Immunogenicity_Pathway PEGylated_Drug PEGylated Antibody APC Antigen Presenting Cell (APC) PEGylated_Drug->APC Uptake & Processing Immune_Complex Immune Complex Formation PEGylated_Drug->Immune_Complex B_Cell B Cell APC->B_Cell Antigen Presentation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Activation & Differentiation Anti_PEG_Ab Anti-PEG Antibodies (IgG, IgM) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->Immune_Complex Accelerated_Clearance Accelerated Blood Clearance (ABC) Immune_Complex->Accelerated_Clearance

References

The Influence of PEG Length on Bioconjugate Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the design of bioconjugates with optimal therapeutic properties. The length of the PEG chain profoundly influences the stability, pharmacokinetics, and immunogenicity of the final product. This guide provides a comparative analysis of different PEG lengths in bioconjugation, supported by experimental data, to facilitate the selection of the most appropriate linker for a given application.

The covalent attachment of PEG chains, or PEGylation, is a widely employed strategy to enhance the therapeutic value of proteins, peptides, and nanoparticles. Longer PEG chains can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life. They can also provide a steric shield that minimizes immunogenicity and protects against enzymatic degradation. Conversely, shorter PEG linkers may be advantageous in situations where minimal alteration of the native molecule's size is desired or when steric hindrance at the target site is a concern.[1] This guide will delve into these effects, presenting quantitative data and detailed experimental protocols to inform your bioconjugation strategy.

Data Presentation: Comparative Effects of PEG Length

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key bioconjugate parameters.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics of PEGylated Poly-L-Lysine Dendrimers

Total Molecular Weight (kDa)Elimination Half-life (t½)Clearance
< 201–10 hoursRapid (primarily renal)
> 301–3 daysSlow

Data synthesized from a study on the pharmacokinetics of PEGylated poly-L-lysine dendrimers.[2]

Table 2: Impact of PEG Length on the Stability of α-1 Antitrypsin (AAT)

PEG ModificationChange in Secondary StructureChange in Thermodynamic StabilityProtection Against Heat-Induced AggregationProteolytic Resistance
Various PEG lengths and structuresNo significant changesNo alterationSignificantly decreased propensityGreatly improved (especially with 2-armed 40 kDa PEG)

Based on a study investigating the effects of PEGylation on the structure and stability of alpha-1 antitrypsin.[3][4]

Table 3: Influence of PEG Size on In Vitro and In Vivo Properties of PSMA Inhibitors

RadiotracerPEG SizeKidney Uptake Reduction (vs. non-PEGylated)
[68Ga]Ga-PP4-WD4 repeat unitsTenfold
[68Ga]Ga-PP8-WD8 repeat unitsFivefold

Data from a study on the impact of PEG size on the properties of PSMA inhibitors.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and adaptation of these studies for your specific bioconjugate.

Protocol 1: General Protein PEGylation with Different PEG Lengths

This protocol describes a general method for the covalent attachment of amine-reactive PEG chains of varying lengths to a protein.

Materials:

  • Protein of interest (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • mPEG-NHS esters of different molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column

  • SDS-PAGE analysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO and then dilute to the desired concentration in the Reaction Buffer.

  • PEGylation Reaction: Add the activated PEG reagent to the protein solution at a specific molar excess (e.g., 5-fold, 10-fold, 20-fold). The optimal ratio should be determined empirically for each protein and PEG length.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight, indicating successful PEGylation. Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.[6]

Protocol 2: Pharmacokinetic Analysis of PEGylated Bioconjugates

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of bioconjugates with different PEG lengths in a rodent model.

Materials:

  • PEGylated bioconjugates with different PEG lengths

  • Control (unmodified) bioconjugate

  • Laboratory animals (e.g., rats or mice)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA, LC-MS)

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the PEGylated bioconjugate or control to each animal group.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.[7]

  • Pharmacokinetic Modeling: Plot the plasma concentration-time data and analyze it using pharmacokinetic software to determine key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).[8]

Protocol 3: Immunogenicity Assessment of PEGylated Bioconjugates

This protocol provides a framework for assessing the immunogenicity of bioconjugates with varying PEG lengths.

Materials:

  • PEGylated bioconjugates with different PEG lengths

  • Adjuvant (if required for immunization)

  • Laboratory animals (e.g., mice)

  • Serum collection supplies

  • ELISA plates

  • Anti-PEG antibody detection reagents (e.g., enzyme-conjugated secondary antibodies)

Procedure:

  • Immunization: Immunize groups of animals with the different PEGylated bioconjugates, with or without an adjuvant, according to a defined schedule.

  • Serum Collection: Collect blood samples at various time points post-immunization to obtain serum.

  • Anti-PEG Antibody ELISA: a. Coat ELISA plates with the specific PEGylated bioconjugate. b. Block the plates to prevent non-specific binding. c. Add diluted serum samples to the wells and incubate. d. Wash the plates and add an enzyme-conjugated secondary antibody that detects the animal's immunoglobulins (e.g., anti-mouse IgG-HRP). e. Add a substrate and measure the resulting signal to determine the presence and titer of anti-PEG antibodies.[9]

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution Mix Mixing & Incubation Protein->Mix PEG Activated PEG (Varying Lengths) PEG->Mix Quench Quenching Mix->Quench SEC Size-Exclusion Chromatography Quench->SEC Analysis Characterization (SDS-PAGE, MS) SEC->Analysis

Caption: General experimental workflow for protein PEGylation.

Pharmacokinetics_Workflow cluster_invivo In Vivo cluster_analysis Analysis Dosing IV Dosing of PEG-conjugate Sampling Blood Sampling (Time course) Dosing->Sampling Plasma Plasma Preparation Sampling->Plasma Quantification Bioanalysis (ELISA/LC-MS) Plasma->Quantification PK_Model Pharmacokinetic Modeling Quantification->PK_Model

Caption: Workflow for pharmacokinetic analysis.

Immunogenicity_Pathway cluster_immune_response Immune Response PEG_Conjugate PEGylated Bioconjugate APC Antigen Presenting Cell (APC) PEG_Conjugate->APC Uptake T_Cell T-Helper Cell APC->T_Cell Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Anti-PEG Antibodies B_Cell->Antibodies Production

Caption: Simplified signaling pathway of an immune response to a PEGylated conjugate.

By carefully considering the trade-offs associated with different PEG lengths and employing rigorous experimental evaluation, researchers can rationally design bioconjugates with optimized therapeutic profiles. The data and protocols presented in this guide serve as a valuable resource for navigating the complexities of PEGylation and advancing the development of next-generation biotherapeutics.

References

A Comparative Guide to the Purity Assessment of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine, a branched trifunctional PEG linker crucial for advanced bioconjugation and drug delivery applications. We present detailed experimental protocols for key analytical techniques and compare the subject compound with relevant alternatives, supported by representative experimental data.

This compound is a valuable reagent in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) where a high drug-to-antibody ratio is desirable.[1] Its three terminal azide (B81097) groups allow for the attachment of multiple payload molecules via "click chemistry," a highly efficient and bioorthogonal reaction.[2][3] The purity of such linkers is paramount, as impurities can lead to ill-defined conjugates, reduced therapeutic efficacy, and potential immunogenicity.

Performance Comparison: Branched Azide-PEG Linkers

The purity of this compound is compared here with two alternative branched azide-PEG linkers. The selection of a linker is often dependent on the specific requirements of the application, such as the desired spacing, solubility, and the nature of the core structure.

Table 1: Comparative Purity Analysis of Branched Azide-PEG Linkers

FeatureThis compound Alternative A: Acid-C5-tris-PEG3-azide Alternative B: N-NHS-PEG3-N-bisPEG3-azide
Structure Tris-PEG linker with a tertiary amine coreTris-PEG linker with a carboxylic acid coreBis-PEG linker with an NHS ester and a tertiary amine core
Molecular Weight ~1891.2 g/mol ~1052.2 g/mol ~900-1000 g/mol (varies with NHS ester form)
Purity (by RP-HPLC) > 96.5%> 95.8%> 95.2%
Purity (by qNMR) > 97.0%> 96.5%> 96.0%
Polydispersity Index (PDI) < 1.05< 1.05< 1.05
Key Impurities Incompletely reacted starting materials, PEG diolsIncompletely reacted starting materials, residual solventsHydrolyzed NHS ester, incompletely reacted precursors

Experimental Protocols for Purity Assessment

Accurate determination of purity for PEGylated compounds requires a multi-pronged approach, typically involving chromatography and spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for separating the main compound from its non-PEGylated and other impurities. Due to the lack of a strong UV chromophore in the PEG backbone, a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is often employed.

Objective: To determine the purity of the branched azide-PEG linker by separating it from potential impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

Materials:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Procedure:

  • Set the column temperature to 40°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 10 µL of the prepared sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Hold at 95% Mobile Phase B for 5 minutes.

  • Return to initial conditions and re-equilibrate for 5 minutes.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Workflow for RP-HPLC Purity Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Sample (1 mg/mL) inject Inject 10 µL dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect ELSD/CAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for RP-HPLC purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H qNMR is a powerful primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[3][4] It relies on the use of a certified internal standard.

Objective: To determine the absolute purity of the branched azide-PEG linker.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

Materials:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Accurately weigh approximately 10-20 mg of the azide-PEG linker and 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Flow for qNMR Purity Determination

qNMR_Logic start Start weigh Accurately Weigh Analyte & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate end End calculate->end

Caption: Logical steps for qNMR purity analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to confirm the identity of the main component by determining its molecular weight and to identify potential impurities. For PEGylated molecules, the spectra can be complex due to the formation of multiple charged ions and adducts.

Objective: To confirm the molecular weight of the main component and identify impurities.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

  • May be coupled with an HPLC system (LC-MS) for online separation.

Materials:

  • Solvent: Acetonitrile/water (50:50) with 0.1% formic acid.

Procedure:

  • Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in the solvent.

  • Infuse the sample directly into the ESI source or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • The resulting spectrum will show a distribution of multiply charged ions.

  • Use deconvolution software to determine the zero-charge mass of the components in the sample.

  • Compare the determined mass with the theoretical mass of the target molecule.

Experimental Workflow for ESI-MS Analysis

ESI_MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep_sample Prepare Dilute Sample Solution infuse Infuse into ESI Source prep_sample->infuse acquire Acquire Spectrum (Positive Ion Mode) infuse->acquire deconvolute Deconvolute Spectrum acquire->deconvolute identify Identify MW & Impurities deconvolute->identify

Caption: Workflow for ESI-MS molecular weight confirmation.

References

A Comparative Guide to the Spectroscopic Analysis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for characterizing Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine and its subsequent reactions, primarily focusing on azide-alkyne cycloadditions. The information presented is essential for researchers in drug development and bioconjugation, offering insights into reaction monitoring and product characterization.

This compound is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker containing three terminal azide (B81097) groups.[1][2] These azide functionalities allow for efficient conjugation to alkyne-containing molecules via "click chemistry," a versatile tool in bioconjugation and material science.[3][4] Accurate spectroscopic analysis is critical to confirm the successful conjugation and purity of the resulting products.

Spectroscopic Characterization of the Starting Material

Before initiating any reaction, it is crucial to characterize the starting material, this compound. The primary techniques for this are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic TechniquePurposeExpected Observations
FTIR Functional group identificationProminent azide peak (~2100 cm⁻¹), strong C-O-C stretch from the PEG backbone (~1100 cm⁻¹), and amide bands.[5][6]
¹H NMR Structural confirmation and purity assessmentCharacteristic broad singlet of PEG backbone protons (~3.6 ppm), and signals corresponding to the terminal groups.[7][8][9][10]
Mass Spectrometry Molecular weight confirmation and purityA distribution of peaks corresponding to the polydisperse nature of the PEG chains, centered around the expected molecular weight (1891.2 g/mol ).[1][11][12]

Monitoring Azide-Alkyne Cycloaddition Reactions

The most common reaction involving this compound is the azide-alkyne cycloaddition, which can be either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC). Spectroscopic analysis is vital for monitoring the reaction progress and confirming the formation of the triazole ring.

Reaction Workflow

Azide-Alkyne Cycloaddition Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_analysis Spectroscopic Analysis cluster_product Product A This compound C Click Chemistry (CuAAC or SPAAC) A->C B Alkyne-functionalized Molecule B->C D FTIR C->D Monitor E NMR C->E Characterize F Mass Spec C->F Confirm MW G Triazole-linked Conjugate D->G E->G F->G

Caption: Workflow for azide-alkyne cycloaddition and subsequent spectroscopic analysis.

Comparative Analysis of Spectroscopic Techniques for Reaction Monitoring
Spectroscopic TechniqueReaction Monitoring ApplicationAdvantagesLimitations
FTIR Disappearance of the azide peak (~2100 cm⁻¹) and potential appearance of triazole-related peaks.[6][13]Quick and easy method for monitoring the consumption of the azide starting material.[6]Can be difficult to observe the formation of the triazole peak due to overlapping signals.
¹H NMR Shift in the signals of protons adjacent to the azide and alkyne groups upon triazole formation.Provides detailed structural information about the product and can be used to determine the degree of conjugation.[9][14]Requires deuterated solvents and may have overlapping signals in complex molecules.
Mass Spectrometry Confirmation of the product's molecular weight, which will be the sum of the reactants.Highly sensitive and provides accurate mass determination of the final product.[11][12][15]Does not provide information on the regioselectivity of the reaction (1,4- vs. 1,5-disubstituted triazole).[14]

Experimental Protocols

FTIR Spectroscopy
  • Sample Preparation: Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent. For reaction monitoring, aliquots can be withdrawn at different time points, the solvent evaporated, and the residue analyzed.

  • Data Acquisition: A background spectrum of the salt plate or solvent is first acquired. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The disappearance of the characteristic sharp azide peak at approximately 2100 cm⁻¹ is the primary indicator of reaction progression.[6] The strong C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹ can serve as an internal reference.[5][16]

¹H NMR Spectroscopy
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃). The choice of solvent depends on the solubility of the reactants and products.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The integration of the large signal from the PEG backbone protons (around 3.6 ppm) can be used as a reference.[7][8] Successful conjugation is confirmed by the appearance of new signals corresponding to the triazole ring protons and shifts in the signals of protons adjacent to the newly formed ring.[14]

Mass Spectrometry (ESI-MS)
  • Sample Preparation: The sample is dissolved in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.

  • Data Acquisition: The sample solution is infused into the mass spectrometer. The data is acquired in positive ion mode. The resulting spectrum will show a distribution of multiply charged ions.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum.[15] The molecular weight of the product will be the sum of the molecular weights of the this compound and the alkyne-functionalized molecule. The polydispersity of the PEG will be reflected in a distribution of peaks.[11][12]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of spectroscopic data interpretation for confirming a successful conjugation reaction.

Spectroscopic Confirmation Pathway Start Start Analysis FTIR FTIR Analysis: Azide peak (~2100 cm⁻¹) absent? Start->FTIR NMR NMR Analysis: Triazole proton signals present? FTIR->NMR Yes Failure Reaction Incomplete or Failed FTIR->Failure No MS Mass Spec Analysis: Correct product MW observed? NMR->MS Yes NMR->Failure No Success Conjugation Successful MS->Success Yes MS->Failure No

Caption: Logical diagram for confirming successful conjugation using spectroscopic data.

By employing a multi-faceted spectroscopic approach, researchers can confidently monitor the reactions of this compound and thoroughly characterize the resulting conjugates, ensuring the quality and reliability of their materials for downstream applications in drug development and beyond.

References

Safety Operating Guide

Proper Disposal of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper handling and disposal of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine. The presence of three terminal azide (B81097) groups necessitates stringent safety protocols to mitigate the risk of explosion and toxic exposure.

I. Immediate Safety Concerns and Hazard Profile

This compound is a high molecular weight, branched PEG linker containing three azide (-N₃) functional groups. While the polyethylene (B3416737) glycol (PEG) backbone is generally considered biocompatible and biodegradable, the azide moieties are energetic and potentially explosive.[1][2][3] Organic azides are sensitive to heat, light, friction, and pressure, and can decompose violently.[1][3]

Key Hazards:

  • Explosive Potential: Organic azides can be explosive, especially when concentrated or in the presence of initiators like heat or shock.[1][2][3]

  • Formation of Highly Explosive Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form extremely shock-sensitive and explosive metal azides.[1][4] This includes contact with metal spatulas, metal pipes, and certain metal-containing reagents.[1][2]

  • Formation of Toxic and Explosive Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[1][5]

  • Toxicity: Azide compounds are highly toxic, with a toxicity profile similar to that of cyanide.[2][5] They can be harmful if ingested, inhaled, or absorbed through the skin.[5]

Hazard ClassDescriptionMitigation Measures
Explosive Potentially explosive, sensitive to heat, light, shock, and friction.[1][3]Work behind a blast shield, avoid heat and light, use non-metal utensils. Store in a cool, dark place.[1][2][6]
Reactive Forms highly explosive compounds with heavy metals and acids.[1][2][4] Reacts violently with some common laboratory organics.[3]Avoid all contact with heavy metals and strong acids. Use non-metal (e.g., plastic, ceramic) spatulas and containers.[1][3][5] Segregate azide waste.[1][2]
Toxic Highly toxic if ingested, inhaled, or absorbed through the skin.[2][4][5]Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]

II. Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves the chemical quenching of the azide functional groups to a more stable amine form prior to disposal as chemical waste.[1][6]

Experimental Protocol: Quenching of Organic Azides via Staudinger Reduction

This protocol is a general method for the reduction of organic azides to amines using triphenylphosphine (B44618).

Materials:

  • Waste solution containing this compound

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., THF, diethyl ether)

  • Water

  • Stir plate and stir bar

  • Round bottom flask

  • Thin-layer chromatography (TLC) supplies for reaction monitoring (optional)

Procedure:

  • Preparation: In a well-ventilated fume hood and behind a blast shield, place the waste solution containing the organic azide in a round bottom flask equipped with a stir bar.

  • Reagent Addition: For each mole of azide, add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine. The addition should be done slowly and in portions to control any potential exothermic reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide spot and the appearance of the amine spot.

  • Hydrolysis: Once the reaction is complete (the azide has been consumed), add water to the reaction mixture to hydrolyze the resulting iminophosphorane to the final amine.

  • Waste Collection: The resulting solution containing the PEG-amine compound can now be collected in a designated hazardous waste container. Ensure the container is properly labeled with all its chemical constituents.

  • Final Disposal: The labeled waste container should be disposed of through your institution's chemical waste program.[1]

Important Considerations:

  • Scale: This procedure should only be performed on small quantities of azide waste at a time.

  • Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of any potentially hazardous vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_treatment Chemical Treatment (Quenching) cluster_disposal Final Disposal cluster_no_go start Start: Have This compound waste assess_hazards Assess Hazards: - Explosive - Reactive - Toxic start->assess_hazards don_ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves assess_hazards->don_ppe incompatible_materials Avoid: - Heavy Metals - Strong Acids - Heat/Friction/Shock assess_hazards->incompatible_materials fume_hood Work in a Fume Hood don_ppe->fume_hood prepare_quenching Prepare Staudinger Reduction Reaction fume_hood->prepare_quenching add_tpp Slowly Add Triphenylphosphine prepare_quenching->add_tpp monitor_reaction Monitor Reaction (e.g., TLC) add_tpp->monitor_reaction hydrolyze Hydrolyze Iminophosphorane with Water monitor_reaction->hydrolyze collect_waste Collect Quenched Waste in a Labeled, Non-Metallic Container hydrolyze->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs end End: Waste Safely Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

IV. Storage of Azide-Containing Waste

Proper storage of waste containing this compound is critical to ensure safety prior to treatment and disposal.

  • Containers: Use clearly labeled, non-metallic containers (e.g., polypropylene (B1209903) or polyethylene).[5] Avoid containers with metal caps (B75204) or liners.[5]

  • Segregation: Azide-containing waste must be collected separately from other chemical waste streams, especially acidic waste.[1]

  • Labeling: The waste container must be clearly labeled with "Azide Waste" and list all chemical constituents.[1]

  • Storage Conditions: Store the waste container in a cool, dry, and dark designated area away from incompatible materials.[5][6] Storage at low temperatures (e.g., -18°C) is recommended for neat or concentrated organic azides.[1]

By adhering to these procedures, researchers can safely manage and dispose of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY CONCERNS: HIGHLY ENERGETIC COMPOUND

This document provides critical safety protocols for researchers, scientists, and drug development professionals handling Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine (CAS: 2375600-60-3). The primary hazard associated with this compound is the presence of three organic azide (B81097) groups. Organic azides are energetic materials that can be sensitive to heat, light, pressure, and shock, posing a significant risk of explosive decomposition.[1][2] While the high molecular weight and PEGylated structure of this specific molecule may reduce its sensitivity compared to smaller organic azides, all handling procedures must assume it is potentially explosive.[1]

Section 1: Hazard Assessment and Stability

Organic azides are a class of highly reactive and versatile chemicals used in bioconjugation and click chemistry.[3][4] However, their high nitrogen content makes them inherently energetic.[1] The stability of an organic azide is a critical safety parameter. A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[3] Another metric is the Carbon to Nitrogen (C/N) ratio.[2][3]

Stability Analysis for this compound:

  • Molecular Formula: C₈₁H₁₅₉N₁₃O₃₆[5]

  • Total Carbons: 81

  • Total Nitrogens: 13 (9 from the three azide groups, 4 from amine and amides)

  • Carbon/Nitrogen Ratio (C/N): 81 / 13 ≈ 6.23

Based on these calculations, the molecule has a favorable C/N ratio, suggesting a higher degree of stability compared to low-molecular-weight azides. However, the presence of three azide groups in one molecule warrants extreme caution.[3]

Key Hazards:

  • Explosion Risk: Can decompose violently with input from heat, light, friction, or shock.[3]

  • Toxicity: The azide ion has a toxicity profile similar to cyanide.[1][6]

  • Incompatible Materials: Avoid contact with strong acids, heavy metals (like copper, lead, silver), their salts, and halogenated solvents.[3][6][7]

    • Contact with acids can form the highly toxic and explosive hydrazoic acid.[3][8]

    • Contact with heavy metals can form dangerously shock-sensitive metal azides.[6][9] This is a critical concern for plumbing and equipment with brass or copper fittings.[3][10]

    • Use with chlorinated solvents (e.g., dichloromethane, chloroform) is strictly prohibited as it can form extremely unstable di- and tri-azidomethane.[1][6]

Section 2: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the required equipment.

PPE CategoryItemSpecification and Rationale
Body Protection Flame-resistant (e.g., Nomex®) lab coatMust be worn fully buttoned. Provides a barrier against fire in case of accidental ignition.[11][12]
Hand Protection Double gloving: Chemical-resistant gloves (e.g., nitrile) over a base layerNitrile gloves provide chemical resistance. Always check manufacturer compatibility charts.[11] Never use metal spatulas; use plastic or ceramic instead to avoid forming shock-sensitive metal azides.[1][2]
Eye & Face Protection ANSI Z87.1-compliant safety glasses and a full-face shieldA face shield worn over safety glasses is required due to the risk of explosion and splashes.[2][11]
Engineering Controls Certified Chemical Fume Hood with Blast ShieldAll work must be conducted in a fume hood with the sash positioned as low as possible. A blast shield must be placed between the user and the apparatus.[2][8]

Section 3: Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is essential for mitigating risks. This workflow is designed for small-scale (milligram-level) operations typical in a research setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Storage Phase prep1 Don all required PPE (Lab coat, double gloves, face shield) prep2 Set up blast shield in a certified fume hood prep1->prep2 prep3 Clear workspace of all incompatible materials (acids, metals, flammables) prep2->prep3 handle1 Allow compound to equilibrate to room temperature in a desiccator prep3->handle1 handle2 Weigh desired amount using non-metal (plastic/ceramic) spatula handle1->handle2 handle3 Immediately dissolve in a non-halogenated, compatible solvent handle2->handle3 clean1 Quench/decontaminate any residual material if necessary handle3->clean1 clean2 Segregate all azide-contaminated waste into a dedicated, labeled, non-metallic container clean1->clean2 clean3 Store primary container below room temperature, away from light, shock, and incompatibles clean2->clean3

Caption: Standard Operating Procedure for handling the azide compound.

Detailed Steps:

  • Preparation: Before retrieving the compound, ensure all PPE is correctly worn. The fume hood must be operational, and a blast shield must be in place.[2] The work area must be meticulously cleared of incompatible chemicals.

  • Weighing and Transfer: Use only non-metallic spatulas and weigh boats.[2] Metal contact can lead to the formation of highly explosive heavy metal azides.[9] Work with the smallest quantity of material necessary for the experiment.

  • Dissolution: Prepare solutions promptly after weighing. Keeping energetic materials in solution can desensitize them and reduce the risk of explosion.[8]

  • Storage: Store the compound in its original container, clearly labeled, below room temperature, and protected from light and physical shock.[2][6]

Section 4: Spill and Emergency Procedures

In the event of a spill or unexpected reaction, a clear and immediate response is critical.

G start Spill or Unexpected Event q1 Is there a fire or explosion? start->q1 evacuate Activate alarm. Evacuate Immediately. Call Emergency Services. q1->evacuate Yes q2 Is the spill contained in the fume hood? q1->q2 No spill_kit Use azide-specific spill kit (non-metallic tools). Decontaminate area as per EHS instructions. q2->spill_kit Yes outside_hood Alert others in the lab. Restrict access to the area. DO NOT attempt to clean up. q2->outside_hood No notify_ehs Alert supervisor. Contact Environmental Health & Safety (EHS). spill_kit->notify_ehs outside_hood->notify_ehs

Caption: Decision-making workflow for spills and emergency events.

Section 5: Disposal Plan

Azide-containing waste is classified as acutely hazardous. It must never be mixed with other waste streams, especially acidic waste.[3][8]

Methodology for Waste Handling and Deactivation:

  • Collection: All azide-contaminated materials (gloves, wipes, pipette tips, solutions) must be collected in a dedicated, clearly labeled, non-metallic waste container.[7] Polyethylene or polypropylene (B1209903) containers are recommended.[7]

  • Storage: Store the azide waste container in a cool, designated area away from incompatible materials and drains.[7]

  • Disposal: Under no circumstances should azide solutions be poured down the drain.[10] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) program.[3]

  • Deactivation (Expert Use Only): For labs equipped and trained for chemical deactivation, dilute solutions (<5%) can be destroyed by reaction with nitrous acid, formed in situ from sodium nitrite (B80452) and a dilute acid.[10] This procedure generates toxic nitrogen oxides and must be performed in a chemical fume hood with extreme caution and prior EHS approval.[10]

Caption: Procedural flow for the safe segregation and disposal of azide waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.